molecular formula C6H10O B151901 Cyclopentanecarbaldehyde CAS No. 872-53-7

Cyclopentanecarbaldehyde

Cat. No.: B151901
CAS No.: 872-53-7
M. Wt: 98.14 g/mol
InChI Key: VELDYOPRLMJFIK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxaldehyde can be prepared from cyclohexene, via copper-catalyzed oxidation with persulfate. It can also be synthesized from mercuric sulfate and cyclohexene.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanecarbaldehyde
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InChI

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELDYOPRLMJFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10236176
Record name Cyclopentanecarbaldehyde
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Molecular Weight

98.14 g/mol
Source PubChem
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CAS No.

872-53-7
Record name Cyclopentanecarboxaldehyde
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Record name Cyclopentanecarbaldehyde
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Foundational & Exploratory

Cyclopentanecarbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclopentanecarbaldehyde

CAS Number: 872-53-7

This technical guide provides a comprehensive overview of this compound (CAS No. 872-53-7), a key organic compound utilized in the pharmaceutical and fragrance industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis protocols, applications in medicinal chemistry, and safety information.

This compound, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring attached to a formyl group.[1] It is a colorless to light yellow liquid with a characteristic pungent, aldehyde-like odor.[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group.[2]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 872-53-7[3][4][5][6]
Molecular Formula C₆H₁₀O[4][5][6]
Molecular Weight 98.14 g/mol [3][4][5]
Appearance Clear colorless to light yellow liquid[1][7]
Density 0.919 g/mL at 25 °C[3][8]
Boiling Point 140-141 °C[3][8]
Flash Point 28.3 °C (82.9 °F) - closed cup[3][8]
Refractive Index n20/D 1.4430[3][8]
Solubility Slightly soluble in water; Soluble in chloroform, ethanol[1][8]
Storage Store at 2-8°C under an inert atmosphere[3]
Stabilizer Often contains 0.1% hydroquinone[3]
Safety and Handling

This compound is a flammable liquid and vapor.[9][10] It is irritating to the eyes, skin, and respiratory system.[1][9] Appropriate personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, should be used when handling this chemical.[3][9] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[1][8]

Hazard StatementCode
Flammable liquid and vapourH226
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335
Harmful to aquatic life with long-lasting effectsH412

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Two common laboratory-scale methods are detailed below.

Protocol 1: Rearrangement of Cyclohexene Oxide

This classic method involves the acid-catalyzed rearrangement of cyclohexene oxide, which is itself typically prepared from cyclohexene.[11][12][13] The overall process can be visualized as a multi-step sequence.

G cluster_0 Step 1: Halohydrin Formation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Rearrangement A Cyclohexene B trans-2-Bromocyclohexanol A->B  N-Bromosuccinimide,  H₂O, THF   C Cyclohexene Oxide B->C  NaOH   D This compound C->D  Aqueous Acid (e.g., H₂SO₄),  Heat  

Synthesis of this compound from Cyclohexene.

Methodology:

  • Synthesis of trans-2-Bromocyclohexanol: Cyclohexene is reacted with N-bromosuccinimide in a mixture of tetrahydrofuran and water to form the bromohydrin.[13]

  • Synthesis of Cyclohexene Oxide: The resulting trans-2-bromocyclohexanol is treated with a strong base, such as sodium hydroxide, to facilitate intramolecular cyclization to cyclohexene oxide.[13]

  • Pinacol Rearrangement: Cyclohexene oxide is first hydrolyzed to trans-1,2-cyclohexanediol using aqueous acid.[13] Upon heating in the presence of acid, the diol undergoes a pinacol-type rearrangement, involving a ring contraction, to yield this compound.[11][13] The product is typically isolated by steam distillation from the reaction mixture.[11]

Protocol 2: Grignard Reaction with a Formylating Agent

This method utilizes a Grignard reagent prepared from a cyclopentyl halide and subsequently reacts it with a formylating agent like N,N-dimethylformamide (DMF).[12]

G A Bromocyclopentane B Cyclopentylmagnesium bromide (Grignard Reagent) A->B  Mg, Ether   C Intermediate Adduct B->C  DMF   D This compound C->D  Aqueous Acidic  Workup (e.g., H₃O⁺)  

Grignard Synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: Bromocyclopentane is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or THF) under an inert atmosphere to form cyclopentylmagnesium bromide.

  • Formylation: The prepared Grignard reagent is then added slowly to N,N-dimethylformamide (DMF) at a low temperature.

  • Hydrolysis: The reaction mixture is quenched by the addition of an aqueous acid (e.g., dilute HCl or H₂SO₄). This hydrolysis step breaks down the intermediate adduct to yield the final product, this compound.[12]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents due to its ability to participate in various carbon-carbon bond-forming reactions.[2]

  • Anti-inflammatory Agents: It is used in the preparation of dihydroquinazolinamines, a class of compounds investigated for their anti-inflammatory activity.[12]

  • Oxytocin Antagonists: The compound is a precursor for the synthesis of certain diketopiperazines, which have been identified as potent and selective antagonists of the oxytocin receptor.[12]

  • JAK Inhibitors: this compound serves as a starting material for the synthesis of INCB018424, a Janus kinase (JAK) inhibitor.[12] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in myeloproliferative diseases and inflammatory conditions like rheumatoid arthritis.[12]

  • Mineralocorticoid Receptor (MR) Antagonists: In the development of treatments for hypertension and kidney disease, it has been used in the Knoevenagel condensation step for the synthesis of potent non-steroidal MR antagonists, which are potential follow-ups to clinical candidates like PF-03882845.[12]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor JAK Inhibitor (Derived from This compound) Inhibitor->JAK Blocks

Simplified JAK-STAT signaling pathway and inhibition point.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehydic proton (H-C=O) in the region of δ 9-10 ppm.[14] The protons on the cyclopentane ring would appear as complex multiplets further upfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides clear evidence of the carbonyl group with a characteristic resonance peak in the δ 190-215 ppm range.[14] The carbons of the cyclopentyl ring will appear at higher field.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹.[14] Additionally, two characteristic C-H stretching bands for the aldehyde group can be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[14]

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak would be observed at m/z = 98. Common fragmentation patterns for aldehydes include alpha-cleavage and McLafferty rearrangement.[14]

References

An In-depth Technical Guide to the Chemical Properties of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbaldehyde (CAS No. 872-53-7) is a cyclic aldehyde comprising a cyclopentane ring substituted with a formyl group.[1] This versatile organic compound serves as a key building block in the synthesis of a diverse range of molecules, from fragrances to complex pharmaceutical intermediates.[1][2] Its reactivity, primarily driven by the aldehyde functional group, allows for a multitude of chemical transformations, making it a valuable tool in organic synthesis.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a review of its spectral data. Additionally, it explores a relevant biological signaling pathway where aldehyde-containing compounds may exhibit activity and outlines a typical experimental workflow for its synthesis and purification.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aldehyde-like odor.[1] It is flammable and should be handled with appropriate safety precautions.[4] The compound is slightly soluble in water and soluble in organic solvents such as ethanol and chloroform.[1][5] For long-term storage, it is recommended to keep it in a cool, dry, and well-ventilated area, away from heat and ignition sources, under an inert atmosphere.[2][6] It is often supplied with a stabilizer, such as hydroquinone, to prevent polymerization or oxidation.[7]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[8]
Synonyms Cyclopentanecarboxaldehyde, Cyclopentylformaldehyde, Formylcyclopentane[2][7]
CAS Number 872-53-7[8]
Molecular Formula C₆H₁₀O[8]
Molecular Weight 98.14 g/mol [6]
Appearance Clear colorless to light yellow liquid[1]
Density 0.919 g/mL at 25 °C[7]
Boiling Point 140-141 °C[7]
Flash Point 28.3 °C[6]
Refractive Index (n20/D) 1.4430[7]
Vapor Pressure 8.5 ± 0.2 mmHg at 25°C[2][9]
Solubility Soluble in water, ethanol, and chloroform[1][5]
Stability Stable at normal temperatures and pressures. May trimerize upon standing.[1][]
Storage Temperature 2-8°C[6][7]

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is characterized by a distinctive singlet for the aldehydic proton and a series of multiplets for the cyclopentane ring protons.

¹H NMR (Predicted, CDCl₃) Chemical Shift (δ) ppmMultiplicityIntegration
Aldehydic CH9.60s1H
Methine CH2.76-2.68m1H
Cyclopentane CH₂1.87-1.74m4H
Cyclopentane CH₂1.65-1.54m4H
[Data predicted by spectral databases.][4]

The ¹³C NMR spectrum shows a highly deshielded signal for the carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the carbonyl group and the aldehydic C-H bond.

Functional Group Characteristic Absorption (cm⁻¹)Intensity
C=O Stretch~1730-1720Strong
Aldehydic C-H Stretch~2830-2695 (often two bands)Moderate
C-H Stretch (alkane)<3000Strong
[Characteristic absorption ranges for aliphatic aldehydes.][11][12]
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/z Relative IntensityAssignment
98Moderate[M]⁺ (Molecular Ion)
69High[M-CHO]⁺
57High
41High
[Data obtained from the NIST WebBook.][13]

Reactivity and Applications

The aldehyde group in this compound is the primary site of its chemical reactivity, making it susceptible to nucleophilic attack and oxidation. It is a valuable intermediate in organic synthesis.[3]

  • Pharmaceutical Synthesis : It serves as a precursor for synthesizing drug molecules that incorporate a cyclopentane moiety.[2]

  • Fragrance Industry : Its derivatives are used to create unique scents in perfumes and essences.[1]

  • Chemical Synthesis : It is used as a building block for various organic compounds, including heterocyclic structures.[3] Common reactions include Wittig olefination, Grignard reactions, and reductive amination.

Experimental Protocols

Synthesis of this compound from Cyclohexene

This protocol is adapted from Organic Syntheses, a peer-reviewed source of detailed and reliable experimental procedures.[1]

Reaction Scheme: Cyclohexene is rearranged and oxidized in the presence of a mercuric sulfate catalyst to yield this compound.

Materials and Equipment:

  • Three-necked round-bottom flask (3 L) equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (Claisen flask)

  • Cyclohexene (freshly distilled, 82 g, 1.0 mole)

  • Mercuric sulfate (740 g)

  • Water (1 L)

  • Nitrogen gas source

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydroquinone (0.1 g)

Procedure:

  • To the 3-L three-necked flask, add mercuric sulfate (740 g) and water (1 L).

  • Begin vigorous stirring and pass a slow stream of nitrogen through the flask.

  • Add cyclohexene (82 g, 1.0 mole) to the mixture.

  • Heat the reaction mixture to maintain a temperature of 55-65°C for 1 hour. The color of the mixture will change from yellow to a cream color as the cyclohexene-mercuric sulfate complex forms.

  • After 1 hour, set the condenser for distillation.

  • Increase the temperature to distill a mixture of crude this compound and water over approximately 2 hours, while continuing to stir and pass nitrogen through the mixture. Collect about 300 mL of distillate.

  • Transfer the distillate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with three 50-mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Filter the solution into a 250-mL Claisen flask set for vacuum distillation.

  • Gradually reduce the pressure to 100 mm to distill off the ether.

  • Distill the this compound rapidly at 74-78°C (100 mm). The expected yield is 45-52 g (46-53%).

  • For storage, place the product in a brown bottle at 0°C, add 0.1 g of hydroquinone as a stabilizer, and blanket with nitrogen.

Relevant Biological Pathways

While specific biological activities of this compound are not extensively documented, small molecules containing aldehyde moieties, such as cinnamaldehyde, have been shown to modulate inflammatory signaling pathways.[14] A key pathway in innate immunity is mediated by Toll-like Receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs).[9] The diagram below illustrates the general TLR signaling cascade, a potential target for small molecule inhibitors.

TLR_Signaling_Pathway Toll-like Receptor (TLR) Signaling Pathway cluster_cytoplasm Cytoplasm PAMP PAMP TLR TLR PAMP->TLR Binding MyD88 MyD88 TLR->MyD88 TIRAP TIRAP TLR->TIRAP TRAM TRAM TLR->TRAM Inhibitor Small Molecule Inhibitor (e.g., Aldehyde) Inhibitor->TLR Inhibition of Oligomerization IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammatory Gene Expression NFkB->Inflammation TRIF TRIF TBK1 TBK1 TRIF->TBK1 TRAM->TRIF IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I IFN Gene Expression IRF3->IFN

Figure 1: A simplified diagram of Toll-like Receptor (TLR) signaling pathways.

This diagram illustrates the two major TLR signaling branches: the MyD88-dependent pathway, which leads to the activation of NF-κB and inflammatory gene expression, and the TRIF-dependent pathway, which results in the activation of IRF3 and the expression of type I interferons.[6] Small molecule inhibitors may target the initial receptor activation step.[14]

Experimental Workflows

A typical workflow for the synthesis, purification, and analysis of this compound in a research setting is outlined below.

Organic_Synthesis_Workflow General Workflow for Synthesis and Purification Start Planning & Setup (Literature Review, Reagent Prep) Synthesis Chemical Synthesis (e.g., Oxidation of Cyclohexene) Start->Synthesis Monitoring Reaction Monitoring (TLC, GC-MS) Synthesis->Monitoring Monitoring->Synthesis Incomplete Workup Aqueous Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying & Filtration (Anhydrous Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation) Evaporation->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis Analysis->Purification Impure Storage Final Product Storage (Inert Atmosphere, 2-8°C) Analysis->Storage Purity Confirmed

Figure 2: A typical experimental workflow for organic synthesis.

This workflow begins with the chemical reaction, followed by continuous monitoring to determine completion.[15] The subsequent steps involve quenching the reaction, extracting the crude product, drying it, and removing the solvent.[15] The final product is purified, typically by distillation for a liquid compound like this compound, and its identity and purity are confirmed by spectroscopic analysis before storage.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[1][16]

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[16]

  • Handling : Keep away from heat, sparks, open flames, and hot surfaces. Use only in a well-ventilated area. Avoid breathing vapors.[17]

  • First Aid : In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.[16]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

Cyclopentanecarbaldehyde: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cyclopentanecarbaldehyde, a versatile organic compound with significant applications in pharmaceutical synthesis and the fragrance industry. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its role as a crucial intermediate in the development of novel therapeutic agents.

Core Properties of this compound

This compound, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring bonded to a formyl group.[1] At room temperature, it presents as a clear, colorless to pale yellow liquid with a characteristic aldehyde odor.[1][2] Its reactivity, driven by the aldehyde functional group, makes it a valuable building block in organic synthesis.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [2][3][4][5]
CAS Number 872-53-7[3]
Appearance Clear colorless to light yellow liquid[1][2][3]
Density 0.919 g/mL at 25 °C[2][3]
Boiling Point 140-141 °C[2][3]
Flash Point 28.3 °C
Refractive Index (n20/D) 1.4430[2][3]
Solubility Soluble in chloroform and ethanol; slightly soluble in water[1][3]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. Industrially, it may be prepared via the catalytic oxidation of cyclopentylcarbinol.[1] Other notable methods include the oxidation of cyclohexene using copper catalysis and the reaction of cyclohexene with mercuric sulfate.[3]

Experimental Protocol 1: Synthesis from Cyclohexene via Mercuric Sulfate Oxidation

This classic procedure, adapted from Organic Syntheses, details the preparation of this compound from cyclohexene.[6] The reaction proceeds through the oxidation and rearrangement of cyclohexene.

Materials:

  • Concentrated sulfuric acid (80.0 g, 43.5 mL, 0.82 mole)

  • Water (3 L)

  • Reagent mercuric sulfate (740.0 g, 2.49 moles)

  • Cyclohexene (82.0 g, 101 mL, 1.0 mole)

  • Nitrogen gas

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sulfuric acid in water is prepared in a 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet.

  • Mercuric sulfate is added to the stirred solution under a nitrogen atmosphere to form a deep-yellow suspension.

  • The mixture is heated to 55°C, and cyclohexene is added all at once.[6]

  • The reaction is stirred vigorously at 55°C for 1 hour.

  • After the reaction period, the condenser is set for distillation. The temperature is raised, and a mixture of crude this compound and water (approximately 300 mL) is distilled over about 2 hours while stirring and maintaining a slow nitrogen stream.[6]

  • The crude product is separated from the aqueous layer in a separatory funnel. The aqueous layer is then extracted three times with 50-mL portions of ether.

  • The ether extracts are combined with the crude product and dried over anhydrous sodium sulfate.

  • The final product is obtained by distillation.

Experimental Protocol 2: Synthesis from 6-iodo-1-ethoxyhexyne

This method involves the cyclization of an iodo ynol ether followed by hydrolysis.[7]

Materials:

  • 6-iodo-1-ethoxyhexyne (0.27 mmol) in hexanes-Et₂O (0.1 M solution)

  • n-Butyllithium (n-BuLi) in hexanes (0.57 mmol)

  • Methanol (MeOH) (6 equivalents)

  • 35% Perchloric acid (1-2 drops)

  • Ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 6-iodo-1-ethoxyhexyne in hexanes-Et₂O is deoxygenated by bubbling nitrogen through it for 5 minutes.

  • The mixture is cooled to -78°C, and a freshly titrated solution of n-BuLi in hexanes is added dropwise. The solution is stirred for an additional 10 minutes at -78°C.

  • The cooling bath is removed, and the reaction mixture is stirred for 2 hours at room temperature to allow for cyclization.

  • Methanol is added, and the mixture is stirred for another 30 minutes at room temperature.

  • One to two drops of 35% perchloric acid are added, and the reaction is stirred for 18 hours at room temperature.

  • The reaction is diluted with ether and quenched with a 5% NaHCO₃ solution.

  • The ethereal layer is washed with brine, dried over MgSO₄, and concentrated by rotary evaporation at 0°C to yield the crude product.[7]

Applications in Drug Development and Research

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of diketopiperazines, which act as potent and selective oxytocin antagonists, and in the synthesis of dihydroquinazolinamines with anti-inflammatory properties.[8] Its cyclopentane moiety can confer unique chemical stability and desirable pharmacokinetic properties to drug molecules.[2]

The aldehyde group's reactivity allows for its use in Knoevenagel condensations, a critical step in the synthesis of potential follow-up drugs to clinical candidates like PF-03882845, a non-steroidal mineralocorticoid receptor (MR) antagonist.[8]

Visualizing Synthetic Pathways

The following diagram illustrates the synthetic workflow for producing this compound from cyclohexene, as detailed in the experimental protocol.

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product Cyclohexene Cyclohexene Reaction Reaction at 55°C Cyclohexene->Reaction Reagents H₂SO₄, H₂O, HgSO₄ Reagents->Reaction Distillation Distillation Reaction->Distillation Crude Product Extraction Ether Extraction Distillation->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Product This compound Drying->Product Purified Product

Caption: Synthesis workflow of this compound from Cyclohexene.

References

A Comprehensive Technical Guide to the Synthesis of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbaldehyde, a key intermediate in organic synthesis, plays a crucial role in the development of a wide range of pharmaceutical compounds and fine chemicals. Its versatile reactivity, stemming from the aldehyde functional group attached to a cyclopentane ring, makes it a valuable building block for constructing complex molecular architectures. This technical guide provides an in-depth overview of the discovery and various synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the core synthetic pathways.

Summary of Synthetic Methodologies

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. The primary synthetic routes are summarized below.

Method Starting Material(s) Key Reagents/Catalysts Typical Yield (%) Key Advantages Key Disadvantages
Ring Contraction CyclohexeneMercuric sulfate, Sulfuric acid46-53%[1]Readily available starting material.Use of highly toxic mercury salts.
Oxidation CyclopentylmethanolPyridinium chlorochromate (PCC) or DMSO, Oxalyl chloride (Swern)High (qualitative)Mild reaction conditions, high selectivity for the aldehyde.Use of toxic chromium reagents (PCC) or production of malodorous byproducts (Swern).
Hydroformylation CyclopenteneRhodium-based catalysts (e.g., [Rh(OAc)₂]₂ with BISBI ligand), Syngas (CO/H₂)68%[2]High atom economy, direct conversion of an alkene.Requires high-pressure equipment and specialized catalysts.
Grignard Reaction Halocyclopentane (e.g., Bromocyclopentane)Magnesium, N,N-Dimethylformamide (DMF)Moderate to High (qualitative)Utilizes common and versatile Grignard chemistry.Requires strictly anhydrous conditions.
Rearrangement Tetrahydropyran-2-methanolAlumina (Al₂O₃) catalystHigh (qualitative)Vapor-phase reaction allows for continuous processing.Requires high temperatures and specialized equipment.
Multi-step Synthesis 6-iodo-1-ethoxyhexynen-BuLi, Methanol, Perchloric acid71-77% (NMR)Allows for the construction of the cyclopentane ring.Multi-step process with potentially lower overall isolated yield.

Experimental Protocols

Ring Contraction of Cyclohexene via Mercuric Sulfate

This method, a classic procedure from Organic Syntheses, involves the oxidative rearrangement of cyclohexene.[1]

Experimental Protocol:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, a solution of 80.0 g of concentrated sulfuric acid in 3 L of water is prepared.

  • To this solution, 740.0 g of mercuric sulfate is added to form a suspension.

  • The mixture is heated to 55-65°C with stirring, and 82.0 g of cyclohexene is added.[1]

  • The reaction is maintained at this temperature for 1 hour, during which the color changes from yellow to cream.[1]

  • The condenser is then set for distillation, and the temperature is raised to distill a mixture of this compound and water.

  • The crude aldehyde is separated from the aqueous layer, which is then extracted with ether.

  • The combined organic phases are dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the this compound is purified by vacuum distillation, collecting the fraction at 74-78°C (100 mm Hg).[1]

Oxidation of Cyclopentylmethanol

This method offers a selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Experimental Protocol:

  • To a stirred solution of cyclopentylmethanol (1.0 eq) in anhydrous dichloromethane (DCM), pyridinium chlorochromate (PCC) (1.5 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to afford this compound.

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.

Experimental Protocol:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78°C under an inert atmosphere.

  • Dimethyl sulfoxide (DMSO) (2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of cyclopentylmethanol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78°C.

  • Triethylamine (5.0 eq) is added dropwise, and the mixture is stirred for another 15 minutes at -78°C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with dilute HCl, saturated aqueous NaHCO₃, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by distillation.

Hydroformylation of Cyclopentene

This industrial process involves the addition of a formyl group and a hydrogen atom across the double bond of cyclopentene.

Experimental Protocol:

  • A high-pressure reactor is charged with a rhodium catalyst, such as [Rh(OAc)₂]₂, and a suitable ligand, for example, BISBI.

  • The reactor is sealed, purged with nitrogen, and then charged with a solution of cyclopentene in an appropriate solvent (e.g., toluene).

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas) to the desired pressure (e.g., 30 bar).[2]

  • The reaction mixture is heated to the specified temperature (e.g., 100°C) and stirred for the required duration (e.g., 3 hours).[2]

  • After cooling and depressurizing the reactor, the reaction mixture is analyzed to determine the conversion and yield of this compound.

  • The product is isolated and purified by distillation.

Visualizations

Synthetic Pathways to this compound

Synthesis_Pathways cluster_starting_materials Starting Materials cluster_product Product Cyclohexene Cyclohexene CPCA This compound Cyclohexene->CPCA Ring Contraction (HgSO₄, H₂SO₄) Cyclopentylmethanol Cyclopentylmethanol Cyclopentylmethanol->CPCA Oxidation (PCC or Swern) Cyclopentene Cyclopentene Cyclopentene->CPCA Hydroformylation (Rh catalyst, CO/H₂) Halocyclopentane Halocyclopentane Halocyclopentane->CPCA Grignard Reaction (Mg, DMF) Tetrahydropyran_2_methanol Tetrahydropyran- 2-methanol Tetrahydropyran_2_methanol->CPCA Rearrangement (Al₂O₃, heat) Iodo_ynol_ether 6-iodo-1- ethoxyhexyne Iodo_ynol_ether->CPCA Multi-step Synthesis

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow A 1. Cool Oxalyl Chloride in DCM to -78°C B 2. Add DMSO dropwise A->B C 3. Add Cyclopentylmethanol solution dropwise B->C D 4. Add Triethylamine dropwise C->D E 5. Warm to Room Temperature & Quench D->E F 6. Extraction and Washing E->F G 7. Drying and Solvent Removal F->G H 8. Purification (Distillation) G->H

Caption: Step-by-step workflow for the Swern oxidation of cyclopentylmethanol.

Logical Relationship of Synthesis Strategies

Synthesis_Logic cluster_approaches Synthetic Approaches cluster_methods Specific Methods Start Choice of Synthetic Route Ring_Modification Ring Structure Modification Start->Ring_Modification Functional_Group_Interconversion Functional Group Interconversion Start->Functional_Group_Interconversion Carbon_Carbon_Bond_Formation C-C Bond Formation Start->Carbon_Carbon_Bond_Formation Ring_Contraction Ring Contraction (from Cyclohexene) Ring_Modification->Ring_Contraction Rearrangement Rearrangement (from Tetrahydropyran) Ring_Modification->Rearrangement Oxidation Oxidation (from Cyclopentylmethanol) Functional_Group_Interconversion->Oxidation Hydroformylation Hydroformylation (from Cyclopentene) Carbon_Carbon_Bond_Formation->Hydroformylation Grignard Grignard Reaction (from Halocyclopentane) Carbon_Carbon_Bond_Formation->Grignard

Caption: Logical categorization of this compound synthesis methods.

References

Spectroscopic Data of Cyclopentanecarbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanecarbaldehyde (C₆H₁₀O), a key cycloaliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring spectroscopic data and presents the data in a clear, structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.65Doublet1HAldehydic proton (-CHO)
2.85 - 2.75Multiplet1HMethine proton (CH)
1.95 - 1.50Multiplet8HMethylene protons (CH₂)
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
204.5Carbonyl carbon (C=O)
51.5Methine carbon (CH)
26.0Methylene carbons (CH₂)
25.5Methylene carbons (CH₂)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The table below lists the characteristic absorption bands observed in the IR spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2870StrongC-H stretch (alkane)
2820, 2715MediumC-H stretch (aldehyde)
1730StrongC=O stretch (aldehyde)
1450MediumCH₂ bend

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The data presented here was obtained using electron ionization (EI).

m/zRelative Intensity (%)Assignment
9830[M]⁺ (Molecular Ion)
97100[M-H]⁺
6985[M-CHO]⁺
5770[C₄H₉]⁺
4195[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these experiments.

NMR Spectroscopy Protocol

Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[1][2]

  • The solution is transferred to a 5 mm NMR tube.[3]

  • The sample is vortexed to ensure homogeneity.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid is placed directly onto the ATR crystal.[5]

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

  • For volatile compounds like this compound, the sample is typically introduced via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.[6]

  • Alternatively, a direct insertion probe can be used for introducing the liquid sample.

Instrument Parameters:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 35-200

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound (Neat Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Direct Injection / GC Sample->Prep_MS NMR NMR Spectrometer (1H & 13C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Integration, Multiplicity) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Group Identification) IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Structure Combine Spectroscopic Data to Confirm Structure Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclopentanecarbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a detailed experimental protocol for acquiring the spectrum, and includes a visualization of the molecular structure with proton assignments.

Predicted ¹H NMR Spectral Data

The most downfield signal is attributed to the aldehydic proton, a consequence of the strong deshielding effect of the adjacent carbonyl group. The methine proton, also connected to the carbonyl-bearing carbon, appears at a lower chemical shift. The protons on the cyclopentane ring produce complex, overlapping multiplets in the upfield region of the spectrum.

Below is a table summarizing the predicted ¹H NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Integration
H_a (Aldehyde)~9.60Doublet (d)1H
H_b (Methine)~2.68 - 2.76Multiplet (m)1H
H_c, H_d (Ring)~1.74 - 1.87Multiplet (m)4H
H_e, H_f (Ring)~1.54 - 1.65Multiplet (m)4H
Note: The data is based on predicted values and general NMR principles. Actual experimental values may vary slightly.[1]

Structural Visualization and Proton Environments

The structure of this compound gives rise to several distinct proton signals. The diagram below illustrates the non-equivalent protons in the molecule.

Caption: Molecular structure of this compound with proton assignments.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid organic compound such as this compound.

3.1. Materials and Equipment

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, 99.8% atom D)

  • This compound sample

  • Volumetric glassware (micropipettes or syringes)

  • Vortex mixer or sonicator

  • Filtration apparatus (Pasteur pipette with a glass wool plug)

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.[2] For a standard ¹H NMR spectrum, this amount is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[3]

  • Choosing the Solvent: Select a suitable deuterated solvent that completely dissolves the sample.[2] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum, and its deuterium signal is used by the spectrometer to lock the magnetic field.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2][3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[2]

  • Filtering and Transferring: To remove any particulate matter that could degrade the spectral resolution, filter the solution.[3] This can be achieved by passing the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[3][4] The final volume in the NMR tube should be around 4-5 cm in height.[2][3]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[2] Wipe the exterior of the tube with a lint-free tissue to remove any dust or fingerprints.

3.3. Spectrometer Operation and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its position using a depth gauge. Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

  • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[2]

  • Tuning and Matching: The NMR probe is tuned to the resonance frequency of the protons (¹H) to ensure maximum signal reception.[2]

  • Acquisition: Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient. Initiate the data acquisition.

  • Processing: Once the acquisition is complete, the resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Logical Workflow for Spectral Analysis

The process of analyzing an NMR spectrum follows a logical progression from data acquisition to structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference chem_shift Chemical Shift Analysis reference->chem_shift integration Integration chem_shift->integration multiplicity Multiplicity & J-Coupling integration->multiplicity assign Assign Signals to Protons multiplicity->assign

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of Cyclopentanecarbaldehyde

This document provides a detailed analysis of the infrared (IR) spectrum of this compound. It includes a summary of characteristic absorption bands, a detailed experimental protocol for spectral acquisition, and a logical diagram illustrating the correlation between molecular structure and spectral features. This guide is intended to serve as a technical resource for the identification and characterization of this compound in a laboratory setting.

Data Presentation: Characteristic IR Absorption Bands

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The primary features are the aldehyde C-H stretches, the strong carbonyl (C=O) stretch, and the aliphatic C-H stretches of the cyclopentyl ring.

The presence of the five-membered ring introduces angle strain, which influences the frequency of the carbonyl absorption. Compared to a typical acyclic aldehyde (around 1730 cm⁻¹), the C=O stretch in this compound is shifted to a higher wavenumber, similar to what is observed in cyclopentanone (approx. 1750 cm⁻¹).[1][2][3]

The quantitative data for the principal absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~2960 - 2850C-H (Alkyl)StretchStrong
~2830 and ~2720C-H (Aldehyde)Stretch (Fermi Resonance Doublet)Medium, Distinct
~1745C=O (Aldehyde)StretchStrong, Sharp
~1465-CH₂-Bend (Scissoring)Medium

Table 1: Summary of key IR absorption data for this compound. Frequencies are approximate and can vary based on experimental conditions.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using the attenuated total reflectance (ATR) or neat sample technique.

2.1 Instrumentation and Materials

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[4]

  • Sample Cell (Neat Technique): Two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[5][6]

  • Alternative (ATR Technique): An ATR accessory with a crystal (e.g., diamond).

  • Sample: Pure this compound (liquid at room temperature).

  • Cleaning Solvent: Acetone or other suitable volatile, IR-transparent solvent.

  • Pipette: Pasteur pipette or micropipette.

  • Storage: Desiccator for salt plates.

2.2 Procedure: Neat Sample Technique

  • Plate Preparation: Retrieve two clean, dry salt plates from a desiccator.[5] Handle them only by the edges to avoid transferring moisture and oils from your fingers. If necessary, clean the plates by gently wiping them with a tissue dampened with a minimal amount of acetone and allow them to dry completely.

  • Background Spectrum: Place the clean, empty salt plates (or the empty ATR crystal) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Application: Place one to two drops of liquid this compound onto the center of one salt plate using a clean pipette.[5][6]

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5] Avoid applying excessive pressure, which could damage the plates.

  • Spectral Acquisition: Immediately place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[5]

  • Data Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 600 cm⁻¹.

  • Post-Acquisition Cleaning: After obtaining the spectrum, disassemble the salt plates and clean them thoroughly with acetone. Return the clean, dry plates to the desiccator for storage.[5]

2.3 Procedure: ATR Technique

  • Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan with the clean, empty crystal.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Collection: Lower the pressure arm (if applicable) and initiate the sample scan.

  • Post-Acquisition Cleaning: Clean the crystal surface thoroughly with a solvent-moistened soft tissue.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their corresponding characteristic peaks in the infrared spectrum.

IR_Spectrum_Correlation This compound: Structure-to-Spectrum Logic cluster_molecule Molecular Structure cluster_groups Functional Groups cluster_vibrations Vibrational Modes cluster_peaks Characteristic IR Peaks (cm⁻¹) mol {this compound | C₆H₁₀O} aldehyde Aldehyde Group -CHO mol->aldehyde contains cyclopentyl Cyclopentyl Ring -C₅H₉ mol->cyclopentyl contains carbonyl_stretch C=O Stretch aldehyde->carbonyl_stretch causes aldehyde_ch_stretch Aldehyde C-H Stretch aldehyde->aldehyde_ch_stretch causes alkyl_ch_stretch Alkyl C-H Stretch cyclopentyl->alkyl_ch_stretch causes peak_co ~1745 carbonyl_stretch->peak_co absorbs at peak_aldehyde_ch ~2830 & ~2720 aldehyde_ch_stretch->peak_aldehyde_ch absorbs at peak_alkyl_ch ~2960 - 2850 alkyl_ch_stretch->peak_alkyl_ch absorbs at

Figure 1: Correlation diagram linking molecular structure to IR peaks.

References

A Technical Guide to the Physical Properties of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbaldehyde, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde with the chemical formula C₆H₁₀O.[1][2] It consists of a five-membered cyclopentane ring attached to a formyl (aldehyde) functional group.[3] This structure imparts a unique combination of properties, making it a valuable intermediate and building block in various fields of organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][3] At room temperature, it is a transparent, colorless to pale yellow liquid with a characteristic aldehyde odor.[1][2][3] Understanding its physical properties is critical for its safe handling, storage, and application in chemical reactions and process development.

Core Physical and Chemical Properties

The physical characteristics of this compound are well-documented. These properties are essential for designing experiments, performing reactions, and ensuring safety in the laboratory. The key quantitative data are summarized below.

PropertyValueUnits
Molecular Formula C₆H₁₀O-
Molecular Weight 98.14 g/mol
Appearance Transparent, colorless to pale yellow liquid-
Boiling Point 140 - 141°C (lit.)
Density 0.919g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4430(lit.)
Flash Point 28.3 °C / 83 °F(closed cup)
Vapor Pressure 8.5 ± 0.2mmHg at 25 °C
Solubility Soluble in chloroform, ethanol, and water-
Melting Point Not available-

[Citations: 1, 2, 3, 4, 5, 7, 8]

Visualized Relationships and Workflows

Molecular Structure and Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The polar carbonyl group and the nonpolar cyclopentane ring create a molecule with moderate polarity, influencing its boiling point, solubility, and reactivity.

cluster_structure Molecular Structure cluster_properties Influenced Properties Structure This compound (C₆H₁₀O) Aldehyde Aldehyde Group (-CHO) Structure->Aldehyde Ring Cyclopentane Ring (C₅H₉) Structure->Ring Polarity Moderate Polarity Aldehyde->Polarity introduces polarity Forces Dipole-Dipole Interactions Van der Waals Forces Ring->Forces contributes to size and surface area Polarity->Forces enables Solubility Solubility Profile Polarity->Solubility influences BoilingPoint Boiling Point (140-141 °C) Forces->BoilingPoint determines Sample Obtain Pure Liquid Sample (e.g., this compound) Density 1. Measure Density Sample->Density   aliquot for each test Refractive 2. Determine Refractive Index Density->Refractive Boiling 3. Determine Boiling Point Refractive->Boiling Flash 4. Measure Flash Point Boiling->Flash Data Compile Data & Compare with Literature Values Flash->Data

References

Technical Data Sheet: Physicochemical Properties of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the boiling point and other key physical properties of Cyclopentanecarbaldehyde (CAS No: 872-53-7). It includes a standardized experimental protocol for boiling point determination via simple distillation and a workflow diagram for the procedure.

Physicochemical Data for this compound

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Boiling Point 140-141 °C [1][2][3][4][5]
140 °C[6]
Density 0.919 g/mL at 25 °C[1][2][3][4][5]
Refractive Index n20/D 1.4430[1][2][3][4][5]
Flash Point 28.3 °C (82.9 °F) - closed cup[3][5][6]
Molecular Formula C₆H₁₀O[6]
Molecular Weight 98.14 g/mol [4][5][6]
Appearance Clear colorless to light yellow liquid[1][2][4]
Storage Temperature 2-8°C[1][3][4][5][6]

Experimental Protocol: Boiling Point Determination by Simple Distillation

This section details a generalized but comprehensive methodology for determining the boiling point of a liquid compound such as this compound at atmospheric pressure. Simple distillation is suitable for purifying and identifying compounds that are thermally stable and do not have other volatile components with close boiling points.[5][7]

Objective: To determine the boiling point of a liquid sample by measuring the temperature of its vapor as it condenses during distillation.[7]

Apparatus:

  • Round-bottom distillation flask

  • Heating mantle or sand bath

  • Clamps and stand

  • Distillation head (still head)

  • Thermometer and adapter

  • Condenser (Liebig or similar)

  • Receiving flask (e.g., Erlenmeyer flask)

  • Boiling chips or a magnetic stir bar

  • Tubing for condenser water

  • Barometer

Procedure:

  • Apparatus Assembly:

    • Place 5-10 mL of the liquid sample (e.g., this compound) into a clean, dry round-bottom flask.[3]

    • Add a few boiling chips or a stir bar to the flask to ensure smooth boiling.

    • Securely clamp the flask to a stand over the heating source.

    • Fit the distillation head into the neck of the flask.

    • Insert the thermometer into the adapter at the top of the distillation head. The top of the thermometer bulb should be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[8]

    • Attach the condenser to the side arm of the distillation head and secure it with a clamp.

    • Connect the lower inlet of the condenser jacket to a cold water source and run a tube from the upper outlet to a drain.

    • Place the receiving flask at the end of the condenser to collect the distillate.[8]

  • Distillation Process:

    • Turn on the cooling water to the condenser, ensuring a gentle, steady flow.

    • Begin heating the distillation flask gently.

    • Observe the liquid as it begins to boil and the vapor rises into the distillation head.

    • Monitor the thermometer. The temperature will rise and then stabilize as the vapor reaches thermal equilibrium with the condensing liquid.[2]

    • Record the temperature when it is constant and the distillate is being collected in the receiving flask at a steady rate (approximately 1-2 drops per second).[2] This stable temperature is the boiling point of the liquid.

    • It is crucial that the thermometer bulb remains wet with condensing liquid to obtain an accurate reading.[2]

  • Data Recording and Completion:

    • Record the stable temperature reading as the observed boiling point.

    • Record the ambient atmospheric pressure from a barometer, as boiling point is pressure-dependent.[6]

    • Stop heating once a small amount of liquid remains in the distillation flask; never distill to dryness.[2]

    • Allow the apparatus to cool completely before disassembling.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point.

BoilingPointDetermination start Start: Prepare Sample setup Assemble Distillation Apparatus start->setup add_sample Add Sample & Boiling Chips to Flask setup->add_sample heat Begin Gentle Heating add_sample->heat observe Observe Boiling & Vapor Rise heat->observe stabilize Wait for Temperature Stabilization observe->stabilize Is distillate collecting steadily? stabilize->observe No record_bp Record Boiling Point & Atmospheric Pressure stabilize->record_bp Yes stop Stop Heating & Cool Apparatus record_bp->stop end End: Disassemble stop->end

Caption: Workflow for Boiling Point Determination by Distillation.

References

Cyclopentanecarbaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties, synthesis, and biological relevance of Cyclopentanecarbaldehyde for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a versatile aldehyde with significant potential in organic synthesis and pharmaceutical development. This document details its physical and chemical properties, provides established experimental protocols for its density determination, synthesis, and purification, and explores its emerging role in modulating key biological pathways relevant to drug discovery.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aldehyde odor.[1] A summary of its key quantitative properties is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[2][3]
Molecular Weight 98.14 g/mol [2][3]
Density 0.919 g/mL at 25 °C[3][4][5]
Boiling Point 140-141 °C[3][4]
Flash Point 28.3 °C (closed cup)[6][7]
Refractive Index n20/D 1.4430[4][7]
CAS Number 872-53-7[3][6]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed methodologies for the determination of density, chemical synthesis, and purification are essential for reproducible research and development.

Density Determination using a Pycnometer

The density of a liquid can be accurately determined using a pycnometer. This method relies on measuring the mass of a known volume of the liquid.[6]

Materials:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)

  • Analytical balance

  • Distilled water (or other reference liquid with a known density)

  • Liquid sample (this compound)

  • Thermometer

  • Filter paper

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper (m₀).

  • Fill with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to emerge from the capillary. Wipe the outside of the pycnometer dry with filter paper.

  • Weigh with Reference Liquid: Weigh the pycnometer filled with distilled water (m₁).

  • Clean and Dry: Empty and dry the pycnometer.

  • Fill with Sample: Fill the pycnometer with the liquid sample (this compound) following the same procedure as in step 3.

  • Weigh with Sample: Weigh the pycnometer filled with the sample (m₂).

  • Measure Temperature: Record the temperature of the liquids during the measurements.

Calculation: The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water

where ρ_water is the known density of water at the measured temperature.

G cluster_prep Preparation cluster_ref Reference Liquid cluster_sample Sample Liquid cluster_calc Calculation Clean and Dry Pycnometer Clean and Dry Pycnometer Weigh Empty Pycnometer (m₀) Weigh Empty Pycnometer (m₀) Clean and Dry Pycnometer->Weigh Empty Pycnometer (m₀) Fill with Distilled Water Fill with Distilled Water Calculate Density Calculate Density Weigh Empty Pycnometer (m₀)->Calculate Density Weigh Filled Pycnometer (m₁) Weigh Filled Pycnometer (m₁) Fill with Distilled Water->Weigh Filled Pycnometer (m₁) Clean and Dry Pycnometer_2 Clean and Dry Pycnometer Weigh Filled Pycnometer (m₁)->Calculate Density Fill with Sample Fill with Sample Clean and Dry Pycnometer_2->Fill with Sample Weigh Filled Pycnometer (m₂) Weigh Filled Pycnometer (m₂) Fill with Sample->Weigh Filled Pycnometer (m₂) Measure Temperature Measure Temperature Weigh Filled Pycnometer (m₂)->Calculate Density Measure Temperature->Calculate Density

Density Determination Workflow

Synthesis of this compound from Cyclohexene

A documented method for the synthesis of this compound involves the oxidative rearrangement of cyclohexene using mercuric sulfate.[2]

Materials:

  • 5-L three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Nitrogen gas inlet

  • Concentrated sulfuric acid

  • Mercuric sulfate

  • Cyclohexene

  • Ether

  • Anhydrous sodium sulfate

  • Hydroquinone

  • Claisen flask for vacuum distillation

Procedure:

  • Reaction Setup: In the 5-L flask, prepare a solution of concentrated sulfuric acid in water. Stir the solution under a nitrogen atmosphere and add mercuric sulfate to form a suspension.

  • Heating and Addition of Reactant: Heat the mixture to 55°C while stirring under nitrogen. Add cyclohexene to the flask.

  • Reaction: Continue stirring the mixture at 55°C for 1 hour.

  • Distillation: After 1 hour, set the condenser for distillation. Raise the temperature of the reaction mixture and distill a mixture of crude this compound and water.

  • Extraction: Separate the crude product from the aqueous layer using a separatory funnel. Extract the aqueous layer with ether.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and perform vacuum distillation to obtain pure this compound.

  • Stabilization: For storage, add a small amount of hydroquinone and keep under a nitrogen atmosphere at 0°C.[2]

G Start Start Reaction_Setup Prepare H₂SO₄ and HgSO₄ suspension in a flask under N₂ Start->Reaction_Setup Heating Heat mixture to 55°C Reaction_Setup->Heating Add_Cyclohexene Add Cyclohexene Heating->Add_Cyclohexene Reaction Stir at 55°C for 1 hour Add_Cyclohexene->Reaction Distillation Distill crude product and water Reaction->Distillation Extraction Separate organic layer and extract aqueous layer with ether Distillation->Extraction Drying Combine organic layers and dry with Na₂SO₄ Extraction->Drying Purification Filter and perform vacuum distillation Drying->Purification Stabilization Add hydroquinone for storage Purification->Stabilization End End Stabilization->End

Synthesis Workflow

Purification of Aldehydes via Bisulfite Adduct Formation

A general and effective method for the purification of aldehydes involves the formation of a solid bisulfite adduct, which can be separated from the reaction mixture. The aldehyde can then be regenerated from the adduct.[1][4]

Materials:

  • Crude aldehyde mixture

  • Water-miscible solvent (e.g., methanol, THF)

  • Saturated sodium bisulfite solution (freshly prepared)

  • Organic solvent (e.g., hexanes, dichloromethane)

  • Sodium hydroxide solution

  • Separatory funnel

  • Filtration apparatus (if a precipitate forms)

Procedure:

  • Dissolution: Dissolve the crude mixture containing the aldehyde in a water-miscible solvent.

  • Adduct Formation: Add freshly prepared saturated sodium bisulfite solution and shake the mixture.

  • Extraction/Filtration:

    • If a precipitate forms: Filter the mixture to isolate the solid bisulfite adduct.

    • If no precipitate forms: Add an organic solvent and water, then separate the aqueous layer containing the water-soluble bisulfite adduct.

  • Regeneration of Aldehyde: To the isolated adduct (solid or aqueous solution), add an organic solvent and basify with sodium hydroxide solution to a strongly basic pH. This will reverse the reaction and release the aldehyde into the organic layer.

  • Isolation: Separate the organic layer containing the purified aldehyde.

G Start Start Dissolve Dissolve crude aldehyde in a miscible solvent Start->Dissolve Add_Bisulfite Add saturated NaHSO₃ solution and shake Dissolve->Add_Bisulfite Decision Precipitate forms? Add_Bisulfite->Decision Filter Filter to isolate solid adduct Decision->Filter Yes Extract Add organic solvent and water, separate aqueous layer Decision->Extract No Regenerate Add organic solvent and NaOH to the adduct Filter->Regenerate Extract->Regenerate Isolate Separate organic layer with purified aldehyde Regenerate->Isolate End End Isolate->End

Purification Workflow

Biological Relevance and Signaling Pathways in Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds.[8] Its derivatives have been investigated for their potential as potent and selective oxytocin antagonists and for their anti-inflammatory activity through the synthesis of dihydroquinazolinamines. Furthermore, there is evidence suggesting that this compound may interact with toll-like receptors, indicating a potential role in modulating immune responses.[3]

Oxytocin Receptor Signaling Pathway

Oxytocin antagonists are crucial in managing conditions like preterm labor. The oxytocin receptor (OXTR) is a G protein-coupled receptor (GPCR) that, upon activation by oxytocin, can couple to Gαq or Gαi proteins.[3] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. Downstream signaling can also involve the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to various physiological responses, including uterine contractions.[2][6] Antagonists developed from this compound would act by blocking the binding of oxytocin to its receptor, thereby inhibiting these downstream signaling events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OXTR Oxytocin Receptor (GPCR) Oxytocin->OXTR Binds G_protein Gαq/Gαi OXTR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response MAPK MAPK Cascade PKC->MAPK MAPK->Response Antagonist This compound Derivative (Antagonist) Antagonist->OXTR Blocks

Oxytocin Receptor Signaling

Toll-like Receptor Signaling Pathway

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs). TLR signaling is broadly categorized into MyD88-dependent and TRIF-dependent pathways.[1] Both pathways converge on the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons. The potential interaction of this compound with TLRs suggests its derivatives could be explored as modulators of inflammatory responses in various diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP PAMP TLR Toll-like Receptor PAMP->TLR Recognizes MyD88 MyD88-dependent Pathway TLR->MyD88 TRIF TRIF-dependent Pathway TLR->TRIF IKK_complex IKK Complex MyD88->IKK_complex TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi NFkB NF-κB Activation IKK_complex->NFkB IRFs IRF Activation TBK1_IKKi->IRFs Transcription Gene Transcription NFkB->Transcription IRFs->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Interferons Type I Interferons Transcription->Interferons Modulator This compound Derivative (Modulator) Modulator->TLR Interacts with

Toll-like Receptor Signaling

References

Early Synthetic Routes to Cyclopentanecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational synthetic methods for producing cyclopentanecarbaldehyde, a valuable intermediate in the fragrance and pharmaceutical industries. The document focuses on early to mid-20th-century approaches, offering detailed experimental protocols, comparative quantitative data, and logical diagrams of the core chemical transformations.

Introduction

This compound, a five-membered carbocyclic aldehyde, has been a target of synthetic chemists for over a century due to its utility as a building block for more complex molecules. Its synthesis was first documented in the early 20th century, with chemists exploring a variety of pathways including ring contractions, oxidation of primary alcohols, and rearrangements of epoxides.[1] This guide revisits these seminal methods, providing the detailed experimental knowledge required to understand the historical context and practical execution of these important reactions.

Core Synthetic Methodologies

This section details the experimental protocols for four key early-stage syntheses of this compound.

Ring Contraction of Cyclohexene via Mercuric Sulfate Oxidation

One of the most well-documented early methods involves the oxidative ring contraction of cyclohexene using mercuric sulfate in an acidic aqueous medium. This procedure, detailed in Organic Syntheses, provides a reliable one-step route to the aldehyde.[1]

Experimental Protocol:

  • A 5-liter, three-necked flask is equipped with a reflux condenser, a mechanical stirrer, a thermometer, and a nitrogen gas inlet.

  • A solution of 80.0 g (43.5 mL, 0.82 mole) of concentrated sulfuric acid in 3 L of water is prepared in the flask.

  • While stirring under a nitrogen atmosphere, 740.0 g (2.49 moles) of reagent-grade mercuric sulfate is added, forming a deep-yellow suspension of basic mercuric sulfate.

  • The mixture is heated to 55°C under nitrogen, and 82.0 g (101 mL, 1.0 mole) of freshly distilled cyclohexene is added at once.

  • The reaction temperature is maintained between 55-65°C for 1 hour. During this period, the color of the mixture transitions from deep yellow to a cream color, indicating the formation of the cyclohexene-mercuric sulfate complex.

  • After 1 hour, the condenser is arranged for distillation. The temperature of the reaction mixture is raised to approximately 100°C to induce the oxidation-reduction of the complex.[1]

  • With continued stirring and a slow stream of nitrogen, approximately 300 mL of a crude mixture of this compound and water is distilled over about 2 hours.

  • The crude product is separated from the aqueous layer in a separatory funnel. The aqueous layer is then extracted with three 50-mL portions of ether.

  • The ether extracts are combined with the crude product and dried over anhydrous sodium sulfate.

  • The dried solution is filtered into a 250-mL Claisen flask for vacuum distillation. The ether is first removed by gradually reducing the pressure to 100 mm Hg.

  • The this compound is then rapidly distilled at 74-78°C under 100 mm Hg pressure.

  • The final product is obtained with a yield of 45-52 g (46-53%). For storage, 0.1 g of hydroquinone is added as a stabilizer, and the aldehyde is kept in a brown bottle at 0°C under a nitrogen blanket.[1]

Rearrangement of Cyclohexene Oxide

The isomerization of epoxides to aldehydes and ketones is a classic transformation. Early methods for converting cyclohexene oxide to this compound employed catalysts such as magnesium bromide etherate or thoria.[1]

Experimental Protocol (Magnesium Bromide Etherate):

Note: This is a representative protocol based on the known reactivity of epoxides with Lewis acids.

  • Magnesium bromide etherate is prepared by reacting magnesium turnings with 1,2-dibromoethane in anhydrous diethyl ether under a nitrogen atmosphere.

  • A solution of cyclohexene oxide in anhydrous diethyl ether is added dropwise to a stirred solution of magnesium bromide etherate in the same solvent at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Dehydration of trans-1,2-Cyclohexanediol

The pinacol-type rearrangement of vicinal diols can be utilized to synthesize aldehydes and ketones. The dehydration of trans-1,2-cyclohexanediol over a dehydration catalyst like alumina at elevated temperatures leads to the formation of this compound.[1]

Experimental Protocol:

Note: This protocol is based on general procedures for alcohol dehydration over solid catalysts.

  • A tube furnace is packed with a dehydration catalyst such as alumina mixed with glass helices.[1]

  • The furnace is heated to a temperature range of 300-450°C.

  • A solution of trans-1,2-cyclohexanediol, either neat or in a high-boiling inert solvent, is vaporized and passed through the heated catalyst bed, often with the aid of a carrier gas like nitrogen.

  • The product stream exiting the furnace is cooled and condensed in a collection flask.

  • The collected crude product, which may contain water and unreacted diol, is separated from the aqueous layer.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Pure this compound is isolated by fractional distillation.

Oxidation of Cyclopentylmethanol

The direct oxidation of the primary alcohol, cyclopentylmethanol, is a straightforward approach to this compound. Early methods utilized oxidizing agents like selenium dioxide.[2]

Experimental Protocol (Selenium Dioxide Oxidation):

Note: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Cyclopentylmethanol is dissolved in a suitable solvent, such as dioxane or ethanol.

  • A stoichiometric amount of selenium dioxide is added to the solution.

  • The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of black elemental selenium.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated selenium is removed by filtration.

  • The filtrate is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and sodium bicarbonate solution to remove any selenous acid.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described early synthesis methods of this compound.

MethodStarting Material(s)Key Reagents/CatalystsTemperature (°C)PressureYield (%)Reference
Ring Contraction of CyclohexeneCyclohexeneMercuric sulfate, Sulfuric acid55-100Atmospheric46-53Org. Syn.[1]
Rearrangement of Cyclohexene OxideCyclohexene oxideMagnesium bromide etherate or Thoria0 to RTAtmosphericVariable[1]
Dehydration of trans-1,2-Cyclohexanedioltrans-1,2-CyclohexanediolAlumina300-450AtmosphericVariable[1]
Oxidation of CyclopentylmethanolCyclopentylmethanolSelenium dioxideRefluxAtmosphericVariable[2]

Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations.

ring_contraction cyclohexene Cyclohexene hgso4_complex Cyclohexene-Mercuric Sulfate Complex cyclohexene->hgso4_complex HgSO4, H2SO4, H2O 55-65°C This compound This compound hgso4_complex->this compound ~100°C Oxidative Rearrangement

Caption: Ring Contraction of Cyclohexene.

epoxide_rearrangement cyclohexene_oxide Cyclohexene Oxide rearrangement Rearrangement cyclohexene_oxide->rearrangement MgBr2·OEt2 or ThO2 This compound This compound rearrangement->this compound

Caption: Rearrangement of Cyclohexene Oxide.

diol_dehydration cyclohexanediol trans-1,2-Cyclohexanediol dehydration Dehydration & Rearrangement cyclohexanediol->dehydration Alumina, 300-450°C This compound This compound dehydration->this compound

Caption: Dehydration of trans-1,2-Cyclohexanediol.

alcohol_oxidation cyclopentylmethanol Cyclopentylmethanol oxidation Oxidation cyclopentylmethanol->oxidation SeO2, Reflux This compound This compound oxidation->this compound

Caption: Oxidation of Cyclopentylmethanol.

References

The Formation of Cyclopentanecarbaldehyde from Cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical pathways for the synthesis of cyclopentanecarbaldehyde from cyclohexene. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. Understanding the mechanisms of its formation is crucial for optimizing reaction conditions and maximizing yields. This document details two principal synthetic routes: a direct mercuric sulfate-mediated oxidative rearrangement and a multi-step sequence involving ozonolysis, intramolecular aldol condensation, and subsequent reduction.

Mercuric Sulfate-Mediated Oxidative Rearrangement

A direct conversion of cyclohexene to this compound can be achieved through an oxidative rearrangement catalyzed by mercuric sulfate in an aqueous acidic medium. This method offers a concise route to the target molecule.

Mechanism of Action

The reaction is understood to proceed through an initial oxymercuration of the cyclohexene double bond, forming a cyclohexylmercuric sulfate intermediate. Subsequent heating promotes an oxidative rearrangement, leading to ring contraction and the formation of this compound. The process involves the formation of a mercurinium ion, which is then attacked by water. A subsequent rearrangement and demercuration-oxidation cascade yields the final product.[1][2][3]

Experimental Protocol: Mercuric Sulfate-Mediated Oxidation

The following protocol is adapted from a well-established procedure.[4]

Materials:

  • Cyclohexene (freshly distilled, b.p. 82–84 °C)

  • Mercuric sulfate (reagent grade)

  • Concentrated sulfuric acid

  • Water

  • Nitrogen gas

  • Ether

  • Anhydrous sodium sulfate

  • Hydroquinone

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen gas inlet, a solution of 80.0 g of concentrated sulfuric acid in 3 L of water is prepared.

  • To this stirred solution under a nitrogen atmosphere, 740.0 g of mercuric sulfate is added to form a suspension.

  • The mixture is heated to 55 °C, and 82.0 g (1.0 mole) of cyclohexene is added.

  • The reaction temperature is maintained at 55–65 °C for 1 hour, during which the color of the mixture changes, indicating the formation of the cyclohexene-mercuric sulfate complex.[4]

  • The condenser is then set for distillation, and the temperature of the reaction mixture is raised to approximately 100 °C.

  • A mixture of crude this compound and water is distilled over a period of about 2 hours while stirring and maintaining a slow stream of nitrogen.

  • The crude product is separated from the aqueous layer, which is then extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the ether is removed by distillation.

  • The this compound is then purified by vacuum distillation. A small amount of hydroquinone can be added as a stabilizer.

Quantitative Data
ParameterValueReference
Yield46–53%[4]
Distillation Temperature74–78 °C (at 100 mm Hg)[4]

Ozonolysis Followed by Intramolecular Aldol Condensation and Reduction

An alternative and widely utilized strategy for the synthesis of cyclopentane derivatives from cyclohexene involves a three-step sequence: ozonolysis to cleave the cyclohexene ring, intramolecular aldol condensation to form a five-membered ring, and a final reduction to yield the saturated this compound.[5]

Mechanism of Action
  • Ozonolysis: Cyclohexene reacts with ozone to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive work-up of the ozonide, typically with zinc dust and water or dimethyl sulfide, cleaves the ozonide to yield 1,6-hexanedial.[5]

  • Intramolecular Aldol Condensation: In the presence of a base (e.g., aqueous KOH), 1,6-hexanedial undergoes an intramolecular aldol condensation. An enolate is formed at one of the aldehyde's α-carbons, which then attacks the carbonyl carbon of the other aldehyde group, forming a five-membered ring. Subsequent dehydration leads to the formation of cyclopent-1-enecarbaldehyde.[6][7]

  • Reduction: The resulting α,β-unsaturated aldehyde, cyclopent-1-enecarbaldehyde, is then reduced to the saturated this compound. This can be effectively achieved through catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas.[8][9]

Experimental Protocols

Step 1: Ozonolysis of Cyclohexene to 1,6-Hexanedial

Materials:

  • Cyclohexene

  • Methanol or Dichloromethane (solvent)

  • Ozone (from an ozone generator)

  • Zinc dust or Dimethyl sulfide (reducing agent)

  • Water

Procedure:

  • A solution of cyclohexene in methanol or dichloromethane is cooled to -78 °C.

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of cyclohexene.

  • The excess ozone is removed by bubbling nitrogen through the solution.

  • A reducing agent (zinc dust and water, or dimethyl sulfide) is added to the solution and stirred.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure to yield crude 1,6-hexanedial. Due to its instability, it is often used immediately in the next step without extensive purification.

Step 2: Intramolecular Aldol Condensation of 1,6-Hexanedial

Materials:

  • Crude 1,6-hexanedial

  • Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution

Procedure:

  • The crude 1,6-hexanedial is dissolved in a suitable solvent.

  • An aqueous solution of KOH or NaOH is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature or gently heated to promote condensation and dehydration.

  • The reaction is monitored for the formation of cyclopent-1-enecarbaldehyde.

  • The product is extracted with an organic solvent, and the organic layer is washed and dried.

  • The solvent is evaporated to yield crude cyclopent-1-enecarbaldehyde.

Step 3: Reduction of Cyclopent-1-enecarbaldehyde

Materials:

  • Crude cyclopent-1-enecarbaldehyde

  • Ethanol or Ethyl acetate (solvent)

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas

Procedure:

  • The crude cyclopent-1-enecarbaldehyde is dissolved in ethanol or ethyl acetate.

  • A catalytic amount of Pd/C is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through celite.

  • The solvent is evaporated, and the resulting this compound is purified by distillation.

Quantitative Data
Reaction StepTypical Yield
Ozonolysis of CyclohexeneHigh (often used in crude form)
Intramolecular Aldol CondensationModerate to High
Catalytic HydrogenationHigh to Quantitative

Visualizations

Mercuric_Sulfate_Mechanism Cyclohexene Cyclohexene Complex Cyclohexene-Mercuric Sulfate Complex Cyclohexene->Complex + Hg²⁺ HgSO4 HgSO₄ / H₂O, H₂SO₄ Product This compound Complex->Product Heat (~100 °C) Rearrangement Oxidative Rearrangement (Ring Contraction)

Caption: Mercuric sulfate-mediated rearrangement of cyclohexene.

Ozonolysis_Workflow cluster_ozonolysis Step 1: Ozonolysis cluster_aldol Step 2: Intramolecular Aldol Condensation cluster_reduction Step 3: Reduction Cyclohexene Cyclohexene Ozonide Ozonide Intermediate Cyclohexene->Ozonide 1. O₃, -78 °C Hexanedial 1,6-Hexanedial Ozonide->Hexanedial 2. Reductive Work-up (e.g., Zn/H₂O) Aldol_Adduct Aldol Adduct Hexanedial->Aldol_Adduct Base (e.g., KOH) Cyclopentenecarbaldehyde Cyclopent-1-enecarbaldehyde Aldol_Adduct->Cyclopentenecarbaldehyde - H₂O (Dehydration) Final_Product This compound Cyclopentenecarbaldehyde->Final_Product H₂, Pd/C

Caption: Three-step synthesis of this compound from cyclohexene.

Conclusion

The synthesis of this compound from cyclohexene can be accomplished through two primary and effective routes. The mercuric sulfate-mediated oxidative rearrangement provides a direct, one-pot conversion with moderate yields. While efficient, this method involves the use of highly toxic mercury salts, which requires careful handling and disposal. The three-step sequence involving ozonolysis, intramolecular aldol condensation, and reduction offers a more versatile and mercury-free alternative. Although longer, this pathway often proceeds with high yields for each step and utilizes more common and less hazardous reagents, making it an attractive option in many synthetic contexts. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available reagents, and environmental considerations.

References

Cyclopentanecarbaldehyde: A Review of Its Presence in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbaldehyde, a cyclic aldehyde with the chemical formula C₆H₁₀O, is a molecule of interest in various chemical syntheses. However, a comprehensive review of scientific literature reveals a notable absence of this compound as a naturally occurring product in plants, fungi, or animals. This technical guide summarizes the current knowledge, or lack thereof, regarding the natural occurrence of this compound. While direct evidence is absent, this document will explore the broader context of cyclic aldehydes in nature and outline the standard experimental protocols that would be employed for the identification and quantification of such compounds, should they be discovered in natural sources in the future.

Natural Occurrence of this compound

Despite extensive research into the volatile organic compounds (VOCs) of essential oils, fruits, and fungal and insect secretions, there are no definitive reports identifying this compound as a natural product. Comprehensive databases of chemical compounds and natural products do not list any natural sources for this specific aldehyde. While the cyclopentane ring is a structural motif found in some natural products, the carbaldehyde functional group attached to it appears to be absent in currently characterized natural isolates.

It is important to note that the absence of evidence is not definitive proof of absence. It is conceivable that this compound may exist in nature in trace amounts that have yet to be detected, or in organisms that have not been thoroughly studied for their chemical constituents. However, based on the current body of scientific literature, this compound is considered a synthetic compound.

Related Naturally Occurring Cyclic Aldehydes

While this compound itself has not been found in nature, other cyclic aldehydes are known to be produced by various organisms. These compounds play diverse roles in chemical communication, defense, and as flavor and aroma constituents. Examples include:

  • Benzaldehyde and its derivatives: Widely distributed in the plant kingdom, contributing to the aroma of almonds, cherries, and other fruits.

  • Cinnamaldehyde: The primary component of cinnamon oil, responsible for its characteristic flavor and aroma.

  • Myrtenal and Verbenone: Monoterpenoid aldehydes found in the essential oils of various plants and also as components of insect pheromones.

The biosynthetic pathways for these compounds are generally well-understood and typically involve the modification of primary metabolites such as amino acids or terpenoids.

General Experimental Protocols for the Identification of Volatile Compounds

Should a researcher endeavor to investigate the potential natural occurrence of this compound, or other novel volatile compounds, a standard set of experimental protocols would be employed. These methods are designed to isolate, identify, and quantify volatile and semi-volatile organic compounds from a biological matrix.

Sample Preparation and Extraction

The initial step involves the careful collection and preparation of the biological material to preserve its chemical integrity. This is followed by an extraction procedure to isolate the volatile compounds. Common techniques include:

  • Steam Distillation: A classic method for extracting essential oils from plant material. The steam carries the volatile compounds, which are then condensed and collected.

  • Solvent Extraction: Using a non-polar solvent to extract the volatile compounds from the sample. The choice of solvent is critical to ensure efficient extraction without introducing contaminants.

  • Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph.

Analytical Instrumentation

The identification and quantification of volatile compounds are typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

  • Gas Chromatography (GC): Separates the components of the volatile mixture based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Fragments the separated components into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

For quantification, known concentrations of an internal or external standard are analyzed alongside the sample to create a calibration curve.

Biosynthetic Pathway

As this compound has not been identified as a natural product, no biosynthetic pathway has been elucidated. The biosynthesis of cyclic compounds in nature is diverse and can involve various enzymatic cyclization reactions of linear precursors derived from fatty acid, polyketide, or terpenoid pathways. If discovered in a biological system, elucidation of its biosynthetic pathway would involve isotopic labeling studies and the identification and characterization of the responsible enzymes.

Data Presentation

Due to the absence of this compound in natural sources, no quantitative data on its occurrence can be presented.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the identification of volatile compounds from a natural source.

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis cluster_results Results & Interpretation Sample Natural Source (Plant, Fungus, etc.) Extraction Extraction (Steam Distillation, SPME, etc.) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Separation Separation of Volatiles GCMS->Separation Identification Compound Identification (Mass Spectral Library) Separation->Identification Quantification Quantification (Internal/External Standards) Separation->Quantification Data Data Analysis Identification->Data Quantification->Data Report Identification of Volatile Compounds Data->Report

General workflow for identifying volatile compounds.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Precursors from Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates and precursors utilizing cyclopentanecarbaldehyde as a versatile starting material. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a valuable C6 building block in medicinal chemistry, offering a reactive aldehyde functionality coupled with a cyclopentyl ring that can impart favorable pharmacokinetic properties to drug candidates.[1] Its utility is demonstrated in the synthesis of a variety of pharmaceuticals, including Janus kinase (JAK) inhibitors and carbocyclic nucleoside analogs.[2] This document details the synthesis of a key precursor for the JAK inhibitor Ruxolitinib and discusses the general synthetic strategies for carbocyclic nucleosides, providing experimental protocols and relevant biological context.

Synthesis of (2E/Z)-3-Cyclopentylacrylonitrile: A Key Intermediate for Ruxolitinib

Ruxolitinib (INCB018424) is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of myelofibrosis.[2] A crucial step in its synthesis involves the preparation of a cyclopentyl-containing fragment, which can be derived from this compound. The following protocol details the synthesis of (2E/Z)-3-cyclopentylacrylonitrile, a direct precursor to the core structure of Ruxolitinib, via a Horner-Wadsworth-Emmons reaction.[1][2][3]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from this compound and diethyl cyanomethylphosphonate.[1][3]

Materials:

  • This compound (CAS: 872-53-7)

  • Diethyl cyanomethylphosphonate (CAS: 2537-48-6)

  • Potassium tert-butoxide (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1.0 M potassium tert-butoxide in THF (235 mL) in a round-bottom flask cooled to 0 °C (ice bath), add a solution of diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol) in THF (300 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Recool the mixture to 0 °C and add a solution of this compound (22.0 g, 0.224 mol) in THF (60 mL) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 64 hours.

  • After completion of the reaction, partition the mixture between diethyl ether and water.

  • Extract the aqueous layer three times with diethyl ether and then twice with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product.

Data Presentation
ProductYieldAppearanceSpectroscopic Data (¹H NMR, 400 MHz, CDCl₃)Reference
(2E/Z)-3-Cyclopentylacrylonitrile89%-δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[1]
Logical Workflow for Ruxolitinib Synthesis

The synthesized (2E/Z)-3-cyclopentylacrylonitrile serves as a key building block for the synthesis of Ruxolitinib. The subsequent steps, as outlined in the chemical literature, involve an asymmetric aza-Michael addition of a protected pyrazole derivative to the α,β-unsaturated nitrile, followed by further functional group manipulations and deprotection to yield the final active pharmaceutical ingredient.

G A This compound B Horner-Wadsworth-Emmons Reaction A->B C (2E/Z)-3-Cyclopentylacrylonitrile B->C D Asymmetric aza-Michael Addition with 4-bromopyrazole C->D E (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile D->E F Coupling with Pyrrolo[2,3-d]pyrimidine and subsequent steps E->F G Ruxolitinib (INCB018424) F->G G cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A Protected Chiral Cyclopentylamine B Stepwise Heterocycle Construction A->B C Carbocyclic Nucleoside B->C D Functionalized Carbocyclic Moiety F Coupling Reaction D->F E Pre-formed Heterocyclic Base E->F G Carbocyclic Nucleoside F->G Start This compound Derivative Start->A Start->D G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_complex MR-HSP Complex MR_dimer MR Dimer MR_complex->MR_dimer 2. Dimerization MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE 3. Nuclear Translocation Gene Gene Transcription MRE->Gene 4. Gene Regulation Aldosterone Aldosterone Aldosterone->MR_complex 1. Binding & HSP Dissociation

References

Cyclopentanecarbaldehyde: A Versatile Scaffold for Advanced Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclopentanecarbaldehyde, a five-membered carbocyclic aldehyde, has emerged as a critical and versatile building block in modern organic synthesis. Its inherent structural features and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of therapeutic agents: non-steroidal mineralocorticoid receptor (MR) antagonists and carbocyclic nucleoside analogues with antiviral activity. These notes are intended for researchers, scientists, and professionals in drug development, offering a practical guide to leveraging this valuable synthetic intermediate.

Application 1: Synthesis of Non-Steroidal Mineralocorticoid Receptor (MR) Antagonists

Non-steroidal MR antagonists represent a significant advancement in the treatment of cardiorenal diseases.[1][2] Unlike their steroidal predecessors, these compounds exhibit improved selectivity and a better side-effect profile.[3] this compound serves as a key starting material for the introduction of the crucial cyclopentyl moiety found in several promising drug candidates.

Core Reaction: Knoevenagel Condensation

The synthesis of the dihydropyridine core of these antagonists is often initiated by a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde, in this case, this compound, to form an α,β-unsaturated ketone.[4]

Experimental Workflow:

G cluster_0 Knoevenagel Condensation reagents This compound + Active Methylene Compound base Base Catalyst (e.g., Piperidine, Pyrrolidine) reagents->base 1. Mix solvent Solvent (e.g., Ethanol, Toluene) base->solvent 2. Dissolve heating Heating under Reflux solvent->heating 3. React workup Aqueous Workup & Extraction heating->workup 4. Quench & Isolate purification Purification (Crystallization/Chromatography) workup->purification 5. Purify product α,β-Unsaturated Ketone purification->product

Caption: Workflow for Knoevenagel Condensation.

Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone Intermediate

This protocol describes a representative Knoevenagel condensation of this compound with an activated ketone, a key step in the synthesis of dihydropyridine-based MR antagonists.

Materials:

  • This compound

  • 2-Acetyl-3-pyridinecarboxylic acid methyl ester

  • Pyrrolidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-acetyl-3-pyridinecarboxylic acid methyl ester (1.0 eq) in ethanol, add this compound (1.1 eq) and pyrrolidine (0.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the desired α,β-unsaturated ketone.

ParameterValue/Condition
Reactants This compound, 2-Acetyl-3-pyridinecarboxylic acid methyl ester
Catalyst Pyrrolidine
Solvent Ethanol
Temperature Reflux
Typical Reaction Time 4-8 hours
Typical Yield 75-85%

Table 1: Representative conditions for the Knoevenagel condensation.

Signaling Pathway: Mineralocorticoid Receptor Antagonism

The synthesized non-steroidal antagonists act by competitively inhibiting the binding of aldosterone to the mineralocorticoid receptor, thereby preventing its activation and the subsequent transcription of genes involved in sodium and water retention, inflammation, and fibrosis.[2][5]

cluster_0 Cell Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds Antagonist Non-steroidal Antagonist Antagonist->MR Blocks HSP HSP90 MR->HSP Dissociates from MR_active Active MR Dimer MR->MR_active Dimerizes & Translocates Nucleus Nucleus MR_active->Nucleus MRE Mineralocorticoid Response Element (MRE) MR_active->MRE Binds to Gene Target Gene Transcription MRE->Gene Initiates Response Pro-inflammatory & Pro-fibrotic Response Gene->Response G cluster_1 Synthesis of Carbocyclic Nucleoside Analogue start This compound reduct_am Reductive Amination (e.g., NH3, H2, Raney Ni) start->reduct_am amine Cyclopentylamine reduct_am->amine base_const Stepwise Heterocycle Construction amine->base_const nucleoside Carbocyclic Nucleoside Analogue base_const->nucleoside cluster_0 Host Cell Prodrug Carbocyclic Nucleoside Analogue (Prodrug) Kinase1 Cellular Kinase Prodrug->Kinase1 Phosphorylation MP Monophosphate Kinase1->MP Kinase2 Cellular Kinase MP->Kinase2 Phosphorylation DP Diphosphate Kinase2->DP Kinase3 Cellular Kinase DP->Kinase3 Phosphorylation TP Triphosphate (Active Drug) Kinase3->TP Polymerase Viral RNA/DNA Polymerase TP->Polymerase Incorporation into growing chain Replication Viral Genome Replication Polymerase->Replication Inhibition Inhibition/ Chain Termination Polymerase->Inhibition Blocks

References

Application Notes: Grignard Reaction with Cyclopentanecarbaldehyde for the Synthesis of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficiency in forming new carbon-carbon bonds.[1][2] This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide, R-MgX) to the electrophilic carbon of a carbonyl group.[1][3] When applied to aldehydes such as cyclopentanecarbaldehyde, the Grignard reaction provides a reliable and versatile route to complex secondary alcohols.[4][5] These products, specifically cyclopentyl-substituted methanols, are valuable intermediates in the development of novel therapeutic agents and other high-value chemical entities.

This document provides a detailed protocol for the reaction of this compound with a representative Grignard reagent, phenylmagnesium bromide, to synthesize cyclopentyl(phenyl)methanol. It includes the reaction mechanism, a step-by-step experimental workflow, and methods for product characterization.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of this compound.[1][3] This breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate.[3]

  • Protonation (Workup): The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) in a step called a workup.[3][6] The alkoxide intermediate is protonated to yield the final secondary alcohol product, cyclopentyl(phenyl)methanol.[6]

G Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products r1 This compound r2 Phenylmagnesium Bromide (Grignard Reagent) inter Magnesium Alkoxide r1->inter 1. Nucleophilic Attack (Anhydrous Ether) p1 Cyclopentyl(phenyl)methanol inter->p1 2. Acidic Workup (e.g., H₃O⁺) p2 Magnesium Salts

Caption: The two-stage mechanism of the Grignard reaction.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₅H₉CHOC₆H₁₀O98.14872-53-7
Phenylmagnesium BromideC₆H₅MgBrC₆H₅BrMg181.31100-58-3
Cyclopentyl(phenyl)methanolC₁₂H₁₆OC₁₂H₁₆O176.254397-01-7[7][8]
Table 2: Representative Spectroscopic Data for Cyclopentyl(phenyl)methanol
Spectroscopic MethodExpected Characteristic Signals
¹H NMR (CDCl₃)~7.2-7.4 ppm: Multiplet, aromatic protons (5H). ~4.7 ppm: Doublet/Triplet, methine proton (CH-OH). ~2.0-2.2 ppm: Multiplet, cyclopentyl methine proton. ~1.2-1.9 ppm: Multiplets, cyclopentyl methylene protons (8H). ~1.8 ppm: Singlet/Broad, hydroxyl proton (1H, D₂O exchangeable).
¹³C NMR (CDCl₃)~140-145 ppm: Aromatic quaternary carbon. ~125-129 ppm: Aromatic CH carbons. ~75-80 ppm: Methine carbon (CH-OH). ~45 ppm: Cyclopentyl methine carbon. ~25-30 ppm: Cyclopentyl methylene carbons.
FT-IR (neat)3600-3200 cm⁻¹: Broad, O-H stretch (alcohol). 3100-3000 cm⁻¹: Aromatic C-H stretch. 3000-2850 cm⁻¹: Aliphatic C-H stretch. ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches. ~1050 cm⁻¹: C-O stretch.
Mass Spec. (EI) m/z 176: Molecular ion (M⁺). m/z 158: [M-H₂O]⁺. m/z 107: [C₆H₅CHO]⁺ fragment. m/z 77: [C₆H₅]⁺ fragment.

Experimental Protocols

This protocol details the synthesis of cyclopentyl(phenyl)methanol. All procedures must be conducted under anhydrous conditions, as Grignard reagents react vigorously with water.[1][3]

Materials and Equipment
  • Reagents: Magnesium turnings, bromobenzene, this compound, anhydrous diethyl ether, iodine crystal (optional, as initiator), 1 M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Glassware: Round-bottom flasks, reflux condenser, separatory funnel, dropping funnel, Claisen adapter. All glassware must be oven-dried overnight and cooled under a nitrogen or argon atmosphere.[9]

  • Equipment: Magnetic stirrer with stir bar, heating mantle, rotary evaporator, ice bath.

Experimental Workflow Diagram

G Experimental Synthesis Workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard 1. Prepare Grignard Reagent (Phenylmagnesium Bromide) start->prep_grignard reaction 2. Add this compound (Dropwise at 0°C to RT) prep_grignard->reaction quench 3. Quench Reaction (Add aq. HCl or NH₄Cl) reaction->quench extract 4. Workup & Extraction (Separate with Diethyl Ether) quench->extract wash 5. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 6. Dry & Filter (Anhydrous MgSO₄) wash->dry concentrate 7. Concentrate (Rotary Evaporation) dry->concentrate purify 8. Purify Product (Column Chromatography or Distillation) concentrate->purify characterize 9. Characterize (NMR, IR, MS) purify->characterize

Caption: Step-by-step workflow for synthesis and purification.

Detailed Procedure

Step 1: Preparation of Phenylmagnesium Bromide

  • Place magnesium turnings (e.g., 1.2 g, 50 mmol) in an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (N₂ or Ar) with a drying tube on the condenser.

  • Add 10 mL of anhydrous diethyl ether to the flask.

  • Dissolve bromobenzene (e.g., 5.2 mL, 50 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion (~2-3 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by cloudiness and gentle refluxing.[10] If the reaction does not start, add a small crystal of iodine or gently crush the magnesium with a dry glass rod.[9]

  • Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the Grignard reagent solution in an ice bath to 0 °C.

  • Dissolve this compound (e.g., 4.3 g, 44 mmol) in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding 50 mL of 1 M HCl (aq) dropwise.[11] Stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether (2 x 25 mL).[12]

  • Combine all organic layers and wash sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure cyclopentyl(phenyl)methanol.[12]

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously upon contact with air. All operations must be performed under a dry, inert atmosphere.

  • Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.[6]

  • The quenching process with acid is exothermic. Perform the addition slowly and with cooling to control the reaction.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for the Wittig Reaction of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds. This document provides a detailed protocol for the Wittig olefination of cyclopentanecarbaldehyde to synthesize methylenecyclopentane. The procedure outlines the in situ generation of the phosphorus ylide from methyltriphenylphosphonium bromide followed by its reaction with the aldehyde. This application note includes a comprehensive experimental procedure, tabulated quantitative data, and graphical representations of the reaction workflow and mechanism to ensure reproducibility and aid in understanding.

Introduction

The Wittig reaction, first reported by Georg Wittig in 1954, is a powerful method for carbon-carbon double bond formation.[1] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2] A key advantage of this reaction is the precise placement of the double bond at the location of the original carbonyl group.[3] This protocol focuses on the reaction of this compound with methylenetriphenylphosphorane, a non-stabilized ylide, to yield methylenecyclopentane. Non-stabilized ylides typically favor the formation of (Z)-alkenes with aldehydes, although in this specific case, the product is an exocyclic methylene group where stereoisomerism is not a factor.[4] The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base like n-butyllithium.[5]

Data Presentation

The quantitative data for the Wittig reaction of this compound is summarized in the tables below for easy reference and comparison.

Table 1: Reactant and Reagent Properties

Compound NameFormulaMolar Mass ( g/mol )Role
This compoundC₆H₁₀O98.14Starting Material
Methyltriphenylphosphonium BromideC₁₉H₁₈BrP357.23Ylide Precursor
n-Butyllithium (n-BuLi)C₄H₉Li64.06Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Solvent

Table 2: Experimental Parameters and Product Information

ParameterValue
Reactant Quantities
This compound1.0 eq
Methyltriphenylphosphonium Bromide1.1 eq
n-Butyllithium (2.5 M in hexanes)1.1 eq
Reaction Conditions
Ylide Formation Temperature0 °C to room temperature
Ylide Formation Time1 hour
Reaction TemperatureRoom temperature
Reaction Time12-24 hours
Product Information
Product NameMethylenecyclopentane
Product FormulaC₆H₁₀
Product Molar Mass ( g/mol )82.14
Expected Yield70-85% (estimated)[3]

Experimental Protocol

This protocol details the synthesis of methylenecyclopentane from this compound via a Wittig reaction.

Part 1: Ylide Generation

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 100 mL two-necked round-bottom flask with a magnetic stir bar.

  • To the flask, add methyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask using a syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • With vigorous stirring, slowly add n-butyllithium (1.1 equivalents of a 2.5 M solution in hexanes) dropwise over 10 minutes. A color change to deep yellow or orange-red is typically observed, indicating ylide formation.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour to ensure complete ylide formation.[3]

Part 2: Wittig Reaction

  • In a separate flame-dried 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL).

  • Slowly add the solution of this compound to the freshly prepared ylide solution at room temperature using a cannula or syringe.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.[3]

Part 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous sodium chloride (brine) solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.[3]

  • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to separate the methylenecyclopentane from the triphenylphosphine oxide.

Visualizations

Diagram 1: Experimental Workflow

G Experimental Workflow for Wittig Reaction cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A Ylide Generation B Wittig Reaction A->B Add Aldehyde C Work-up & Purification B->C Reaction Complete D Final Product A1 Suspend Ph3PCH3Br in THF A2 Cool to 0 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir at RT for 1h A3->A4 B1 Dissolve this compound in THF B2 Add aldehyde solution to ylide B1->B2 B3 Stir at RT for 12-24h B2->B3 C1 Quench with NH4Cl (aq) C2 Extract with Et2O C1->C2 C3 Wash with brine C2->C3 C4 Dry and Concentrate C3->C4 C5 Column Chromatography C4->C5 C5->D

Caption: A flowchart of the Wittig reaction protocol.

Diagram 2: Reaction Mechanism

G Wittig Reaction Mechanism reagents This compound + Methylenetriphenylphosphorane oxaphosphetane Oxaphosphetane Intermediate reagents->oxaphosphetane [2+2] Cycloaddition products Methylenecyclopentane + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion

Caption: The mechanism of the Wittig reaction.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2] This reaction is pivotal in synthesizing complex organic molecules, including many active pharmaceutical ingredients (APIs).[3]

Crossed or mixed aldol condensations, which involve two different carbonyl partners, are particularly useful.[1] To minimize the formation of a complex mixture of products, one reactant is often chosen that cannot form an enolate.[1][2] Cyclopentanecarbaldehyde is an ideal substrate for such reactions as it lacks α-hydrogens and therefore cannot self-condense by forming an enolate. It acts exclusively as the electrophile (enolate acceptor), leading to a more controlled and predictable reaction outcome. The resulting α,β-unsaturated ketone products are valuable intermediates in the synthesis of various biologically active compounds.[4][5]

Reaction Mechanism and Theory

The base-catalyzed crossed aldol condensation between this compound and a ketone (e.g., acetone) proceeds via the Claisen-Schmidt condensation mechanism.[2][6]

  • Enolate Formation: A base, typically hydroxide, removes an acidic α-proton from the ketone to form a resonance-stabilized enolate ion.[7][8]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a new carbon-carbon bond and a β-alkoxide intermediate.[7][8]

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (the aldol addition product).[7]

  • Dehydration (Condensation): Under reaction conditions, particularly with heating, the β-hydroxy ketone readily dehydrates.[2] The base removes a proton from the α-carbon, and the resulting enolate eliminates a hydroxide ion (E1cB mechanism) to form a stable, conjugated α,β-unsaturated ketone.[7][8]

Aldol_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2 & 3: Nucleophilic Attack & Protonation cluster_dehydration Step 4: Dehydration (Condensation) Ketone Ketone (e.g., Acetone) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (OH⁻) Aldehyde This compound (Electrophile) Alkoxide β-Alkoxide Intermediate Aldehyde->Alkoxide Aldol_Product β-Hydroxy Ketone (Aldol Addition Product) Alkoxide->Aldol_Product Protonation (from H₂O) Enolate_ref->Aldehyde Nucleophilic Attack Final_Product α,β-Unsaturated Ketone (Final Product) Aldol_Product_ref->Final_Product Elimination of H₂O (E1cB)

Base-catalyzed aldol condensation mechanism.

Applications in Research and Drug Development

The cyclopentane moiety is a structural component in numerous biologically active compounds.[9][10] Aldol condensation products derived from this compound are valuable precursors for various therapeutic agents.

  • Anti-inflammatory and Antioxidant Agents: The core structure of curcumin, a compound known for its anti-inflammatory and antioxidant properties, can be mimicked by synthesizing its analogues via aldol-type condensations.[4] The α,β-unsaturated ketone is often crucial for biological activity.[4]

  • Anticancer Agents: The synthesis of cyclopentane-fused anthraquinone derivatives has led to compounds with potent antiproliferative activity against various tumor cell lines.[9] These synthetic pathways can involve cyclization reactions that share mechanistic principles with intramolecular aldol condensations.

  • General Pharmaceutical Intermediates: The products of these reactions, such as 2-alkylidene-cyclopentanones, are versatile intermediates used in the synthesis of fragrances, flavors, and pharmaceuticals.[5][11]

Logical_Relationship cluster_reactants Starting Materials cluster_applications Potential Applications & Biological Activities Aldehyde This compound (Non-enolizable) Reaction Crossed Aldol Condensation (Claisen-Schmidt) Aldehyde->Reaction Ketone Enolizable Ketone (e.g., Acetone, Cyclopentanone) Ketone->Reaction Product α,β-Unsaturated Ketone (Enone Moiety) Reaction->Product App1 Anti-inflammatory Product->App1 Pharmacophore App2 Anticancer Product->App2 Pharmacophore App3 Antioxidant Product->App3 Pharmacophore App4 Pharmaceutical Intermediates Product->App4 Precursor

Relationship between reactants and applications.

Quantitative Data Summary

The efficiency of aldol condensations can vary significantly based on the reactants, catalyst, and reaction conditions. Below is a summary of representative data from related reactions.

AldehydeKetoneCatalyst / ConditionsProductYield (%)Reference
ValeraldehydeCyclopentanoneFeO–MgO, 130 °C2-Pentylidene-cyclopentanone66%[5][11]
ValeraldehydeCyclopentanoneAmorphous Aluminosilicate, 130 °C, 2h2-Pentylidene-cyclopentanone91% selectivity at 31% conversion[11]
Aromatic AldehydesCyclopentanoneBase condition2,5-Dibenzylidene-cyclopentanone derivatives63-99%[4]
BenzaldehydeAcetoneEthanolic NaOH, RT, 30 minDibenzalacetone(Not specified, but typically high)[6]

Experimental Protocols

Protocol 1: Synthesis of (E)-2-(cyclopentylmethylene)cyclohexan-1-one

This protocol describes a representative base-catalyzed crossed aldol condensation between this compound and cyclohexanone.

Materials and Equipment:

  • This compound

  • Cyclohexanone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) and add ethanol (20 mL).

  • Addition of Reactants: To the cooled basic solution, add cyclohexanone (5.0 mmol, 1.0 eq). Stir the mixture for 10 minutes at room temperature.

  • Aldehyde Addition: Add this compound (5.0 mmol, 1.0 eq) dropwise to the stirring mixture over 15 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 2 hours. Then, heat the mixture to reflux for an additional 2 hours to ensure complete dehydration. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure α,β-unsaturated ketone.

Experimental_Workflow start Start setup 1. Prepare Base (NaOH in EtOH/H₂O) start->setup add_ketone 2. Add Ketone (Cyclohexanone) setup->add_ketone add_aldehyde 3. Add Aldehyde (this compound) add_ketone->add_aldehyde react 4. Reaction (Stir at RT, then reflux) add_aldehyde->react quench 5. Quench (Pour into cold water) react->quench extract 6. Extraction (Diethyl Ether) quench->extract wash 7. Wash (Water & Brine) extract->wash dry 8. Dry & Concentrate (MgSO₄ & Rotovap) wash->dry purify 9. Purification (Column Chromatography) dry->purify end Pure Product purify->end

General experimental workflow for aldol condensation.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle sodium hydroxide with care as it is corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Diethyl ether is highly flammable; avoid open flames and sparks.

Disclaimer: These protocols are intended as a guideline and may require optimization for specific substrates and scales. Researchers should consult relevant literature for detailed procedures and characterization data.

References

Knoevenagel Condensation with Cyclopentanecarbaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Compounds as Potential Therapeutic Agents

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its versatility in creating α,β-unsaturated compounds. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is of significant interest to researchers in drug development due to the diverse pharmacological activities exhibited by its products. This document provides detailed application notes and protocols for the Knoevenagel condensation of cyclopentanecarbaldehyde with various active methylene compounds, offering a foundation for the synthesis of novel molecules with therapeutic potential.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active methylene compound in the presence of a base, to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by weak bases such as primary, secondary, or tertiary amines (e.g., piperidine, pyridine) and their salts.[2] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.[3]

The products of the Knoevenagel condensation involving this compound, substituted cyclopentylidene derivatives, are scaffolds of interest in medicinal chemistry. These structures are being investigated for a range of biological activities, including anticancer properties.[4][5]

Data Presentation: Reaction Parameters and Yields

The following table summarizes representative reaction conditions and outcomes for the Knoevenagel condensation of cyclic carbonyl compounds with various active methylene compounds, providing a comparative basis for the reaction with this compound. While specific data for this compound is limited in publicly available literature, the data for cyclohexanone, a structurally similar cyclic ketone, offers valuable insights into expected yields and reaction times.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)
CyclohexanoneMalononitrileDBU/H₂OWaterRoom Temp.3095
CyclohexanoneEthyl CyanoacetateDBU/H₂OWaterRoom Temp.3096
CyclohexanoneDiethyl MalonateGelatine (immobilized)DMSORoom Temp.-85-90
BenzaldehydeMalononitrileWater/Glycerol (1:1)-Room Temp.24 h99
Thiophene-2-carboxaldehydeEthyl CyanoacetatePiperidineEthanol-3 h80

Note: The data for cyclohexanone is presented as an analogue to this compound due to the scarcity of specific literature data for the latter.[1][6][7][8]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with three common active methylene compounds: malononitrile, ethyl cyanoacetate, and diethyl malonate. These protocols are based on established methods for similar aliphatic and cyclic aldehydes.[6][9]

Protocol 1: Synthesis of 2-(Cyclopentylmethylene)malononitrile

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure 2-(cyclopentylmethylene)malononitrile.[10]

Protocol 2: Synthesis of Ethyl 2-Cyano-3-cyclopentylacrylate

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (0.2 mmol)

  • Toluene (15 mL)

  • Round-bottom flask (50 mL) with a Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of ammonium acetate (0.2 mmol) in toluene (15 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-cyano-3-cyclopentylacrylate.

Protocol 3: Synthesis of Diethyl 2-(Cyclopentylmethylene)malonate

Materials:

  • This compound (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Piperidine (0.1 mmol)

  • Acetic acid (0.1 mmol)

  • Benzene or Toluene (20 mL)

  • Round-bottom flask (50 mL) with a Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.0 mmol), diethyl malonate (1.2 mmol), piperidine (0.1 mmol), and acetic acid (0.1 mmol) in benzene or toluene (20 mL).

  • Heat the reaction mixture to reflux and azeotropically remove the water formed during the reaction.

  • After the reaction is complete (as indicated by TLC or the cessation of water collection), cool the mixture to room temperature.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation to yield pure diethyl 2-(cyclopentylmethylene)malonate.

Visualizing the Reaction and Workflow

To further elucidate the process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH(-)-Z') ActiveMethylene->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Alkoxide Nucleophilic Attack FinalProduct α,β-Unsaturated Product Alkoxide->FinalProduct - H2O (Dehydration)

Caption: General mechanism of the Knoevenagel condensation.

Knoevenagel_Workflow Reactants 1. Mix Aldehyde, Active Methylene Compound, and Solvent AddCatalyst 2. Add Catalyst Reactants->AddCatalyst Reaction 3. Stir/Heat Reaction (Monitor by TLC) AddCatalyst->Reaction Workup 4. Aqueous Workup (Wash with H2O, Brine) Reaction->Workup Drying 5. Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration 6. Concentrate (Rotary Evaporation) Drying->Concentration Purification 7. Purify Product (Recrystallization/ Chromatography) Concentration->Purification

References

The Role of Cyclopentane Moieties in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentane and its functionalized derivatives are pivotal structural motifs in a wide array of fragrance molecules, lending them unique and sought-after olfactory properties. While cyclopentanecarbaldehyde itself is not a widely utilized precursor in mainstream fragrance synthesis, the broader family of cyclopentane-containing compounds, particularly cyclopentanones, are fundamental building blocks for creating iconic scents, most notably those in the jasmine family. This document provides detailed application notes and protocols for the synthesis of key cyclopentanone-based fragrances, offering insights for researchers, scientists, and professionals in drug development and fragrance chemistry.

Clarification on the Use of this compound

Current literature and established industrial practices in fragrance synthesis do not prominently feature this compound as a primary starting material. The focus for creating valuable cyclopentane-based odorants lies heavily on the manipulation of cyclopentanone and its derivatives. Therefore, the following sections will detail the synthesis of commercially significant fragrance compounds originating from cyclopentanone, providing a relevant and practical guide for professionals interested in this structural class.

Synthesis of Jasmine-Type Fragrances via Aldol Condensation

A cornerstone of fragrance chemistry is the synthesis of jasmone and its analogues, which impart a characteristic warm, floral, and fruity jasmine scent. The aldol condensation of cyclopentanone with various aldehydes is a key strategic approach to construct these valuable molecules.

Experimental Protocol: Synthesis of α-Amylcinnamaldehyde (a Jasminaldehyde analogue)

This protocol details the base-catalyzed aldol condensation of cyclopentanone and heptanal, a common route to produce jasmine-like scents.

Materials:

  • Cyclopentanone

  • Heptanal

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1.2 g, 30 mmol) in ethanol (50 mL).

  • Addition of Reactants: Cool the solution to 10°C using an ice bath. A mixture of cyclopentanone (8.4 g, 100 mmol) and heptanal (11.4 g, 100 mmol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

  • Workup: Neutralize the reaction mixture with 1M HCl until it reaches a pH of 7. Remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous layer, add 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield α-heptylidene-cyclopentanone.

Quantitative Data Summary

Reactant AReactant BCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
CyclopentanoneHeptanalNaOHEthanol1220~75-85
CyclopentanoneBenzaldehydeNaOHEthanol/Water825~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a jasmine-like fragrance molecule via aldol condensation.

fragrance_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_processing Downstream Processing cluster_product Final Product Cyclopentanone Cyclopentanone Aldol_Condensation Aldol Condensation (Base Catalyst, e.g., NaOH) Cyclopentanone->Aldol_Condensation Aldehyde Aldehyde (e.g., Heptanal) Aldehyde->Aldol_Condensation Workup Neutralization & Workup Aldol_Condensation->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Fragrance α-Alkylidene Cyclopentanone (Jasmine-like Fragrance) Purification->Fragrance

Caption: General workflow for jasmine fragrance synthesis.

Application in Fragrance Compositions

The resulting α-alkylidene cyclopentanones are highly valued in perfumery for their potent and diffusive jasmine character. They are often used as a key component in floral and oriental fragrance compositions, providing warmth, richness, and a natural-feeling floralcy. Due to their stability, they are suitable for use in a wide range of consumer products, including fine fragrances, personal care items, and home care products.

Conclusion

While this compound is not a primary precursor in the fragrance industry, the cyclopentane ring system, particularly in the form of cyclopentanone, is of paramount importance. The aldol condensation of cyclopentanone is a robust and versatile method for the synthesis of valuable jasmine-like fragrances. The protocols and data presented here provide a foundational understanding for researchers and professionals aiming to explore the synthesis and application of this significant class of fragrance molecules. Further research into novel catalytic systems and alternative synthetic routes continues to be an active area of investigation, promising the development of new and exciting cyclopentane-based odorants.

Application of Cyclopentanecarbaldehyde in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyclopentanecarbaldehyde, a readily available cyclic aldehyde, serves as a versatile C5 building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features and reactivity make it an attractive starting material for the construction of privileged scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles, utilizing this compound as a key precursor. The methodologies highlighted herein, particularly multicomponent reactions, offer efficient and atom-economical routes to novel cyclopentyl-annulated or -substituted heterocycles, which are of significant interest for the development of new therapeutic agents.

Synthesis of Cyclopentyl-Substituted Pyridines via Multicomponent Reaction

A powerful approach for the synthesis of highly functionalized pyridine derivatives involves a one-pot, multicomponent reaction. While specific examples directly employing this compound are not extensively documented in readily available literature, the general principles of reactions like the Hantzsch pyridine synthesis can be adapted. A closely related and efficient method for constructing the pyridine core involves the reaction of an aldehyde, an active methylene compound, and an enamine or its precursor.

Logical Workflow for a Four-Component Pyridine Synthesis

G A This compound E Knoevenagel Condensation A->E B Malononitrile B->E C Ketone (e.g., Acetophenone) F Michael Addition C->F D Ammonium Acetate D->F E->F G Cyclization & Aromatization F->G H Polysubstituted Pyridine G->H

Caption: Workflow for a four-component pyridine synthesis.

Experimental Protocol: General Procedure for Four-Component Pyridine Synthesis

This protocol is a generalized procedure based on similar multicomponent reactions for pyridine synthesis.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol), malononitrile (1.0 mmol), an aromatic ketone (e.g., acetophenone, 1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or a solvent-free system may be employed. A catalyst, if required by the specific adaptation (e.g., a Lewis or Brønsted acid), would be added at this stage.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

AldehydeActive MethyleneKetoneNitrogen SourceProductYield (%)Ref.
Aromatic AldehydesMalononitrileAcetophenonesAmmonium Acetate2-Amino-3-cyanopyridinesHigh[1]

Note: The yield for the specific reaction with this compound would require experimental validation.

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a classic three-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[2] The reaction typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.

Reaction Scheme: Biginelli Reaction with this compound

G cluster_reactants Reactants cluster_product Product A This compound reaction + B Ethyl Acetoacetate C Urea D 4-Cyclopentyl-3,4-dihydropyrimidin-2(1H)-one derivative reaction->D Acid Catalyst (e.g., HCl, Lewis Acid) Heat

Caption: General scheme of the Biginelli reaction.

Experimental Protocol: Synthesis of 4-Cyclopentyl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This is a general protocol adaptable for this compound based on established Biginelli reaction procedures.[2][3]

  • Mixing Reagents: In a 50 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Catalyst and Solvent: Add ethanol (20 mL) as the solvent and a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid like InCl₃).

  • Reaction: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Aldehydeβ-KetoesterUrea/ThioureaCatalystConditionsYield (%)Ref.
BenzaldehydeEthyl AcetoacetateUreaB(C₆F₅)₃ (1 mol%)EtOH, reflux, 4h92[4]
4-MethoxybenzaldehydeMethyl AcetoacetateUreaBTEAC (10 mol%)100 °C, 1.5h94[3]

Note: Yields are for analogous reactions and would need to be determined experimentally for this compound.

Synthesis of Cyclopentyl-Substituted Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound with a hydrazine derivative.[5][6] this compound can be used to generate the required α,β-unsaturated ketone intermediate.

Two-Step Synthesis Pathway for Pyrazoles

G A This compound C Knoevenagel or Claisen-Schmidt Condensation A->C B Ketone (e.g., Acetophenone) B->C D α,β-Unsaturated Ketone (Chalcone analog) C->D F Cyclocondensation D->F E Hydrazine Derivative (e.g., Phenylhydrazine) E->F G Cyclopentyl-substituted Pyrazole F->G

Caption: Two-step synthesis of pyrazoles from this compound.

Experimental Protocol: Synthesis of a Cyclopentyl-Substituted Pyrazole Derivative

This protocol is based on a reported synthesis of a potential drug candidate follow-up, demonstrating the utility of this compound.[7]

Step 1: Knoevenagel Condensation to form α,β-Unsaturated Ketone

  • To a solution of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid methyl ester (1.0 equiv) in pyrrolidine, add this compound (1.1 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, perform an appropriate aqueous work-up and purify the crude product to obtain the α,β-unsaturated ketone.

Step 2: Cyclocondensation with Arylhydrazine

  • Dissolve the α,β-unsaturated ketone (1.0 equiv) and an arylhydrazine (1.1 equiv) in ethanol.

  • Add sodium ethoxide as a base and heat the mixture to reflux.

  • After the reaction is complete, cool the mixture and perform an acidic work-up to precipitate the product.

  • The final pyrazole derivative can be purified by recrystallization or chromatography. A yield of 78% was reported for a related racemic product.[7]

AldehydeKetone ComponentHydrazineProductYield (%)Ref.
This compound6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid methyl esterArylhydrazinerac-178[7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Through well-established multicomponent reactions such as the Biginelli and Hantzsch syntheses, as well as multi-step strategies involving condensation reactions, a diverse range of cyclopentyl-substituted pyridines, pyrimidines, and pyrazoles can be accessed. These protocols provide a foundation for the exploration of novel heterocyclic structures with potential applications in drug development and materials science. The operational simplicity and efficiency of these methods make them highly attractive for the generation of compound libraries for biological screening.

References

Application Notes and Protocols for the Selective Oxidation of Cyclopentylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols is a cornerstone of organic synthesis, enabling the formation of valuable aldehydes and carboxylic acids which are key intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. Cyclopentylmethanol serves as a representative primary alcohol, and its conversion to either cyclopentanecarboxaldehyde or cyclopentanecarboxylic acid highlights the importance of choosing the appropriate oxidizing agent and reaction conditions to achieve the desired transformation.

This document provides detailed experimental protocols for two common and effective methods for the oxidation of cyclopentylmethanol:

  • Mild Oxidation to Cyclopentanecarboxaldehyde using Pyridinium Chlorochromate (PCC).[1][2] This method is favored for its selectivity in stopping the oxidation at the aldehyde stage.[2][3]

  • Strong Oxidation to Cyclopentanecarboxylic Acid using Jones Reagent.[4][5] This powerful oxidizing agent ensures the complete conversion of the primary alcohol to the corresponding carboxylic acid.[4][5]

These protocols are presented with detailed methodologies and quantitative data to facilitate their application in a research and development setting.

Key Signaling Pathways and Logical Relationships

The choice of oxidizing agent dictates the final product in the oxidation of cyclopentylmethanol. A mild oxidant like PCC provides the aldehyde, while a strong oxidant like Jones reagent yields the carboxylic acid.

Oxidation_Pathways Cyclopentylmethanol Cyclopentylmethanol Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Cyclopentylmethanol->Cyclopentanecarboxaldehyde PCC (Mild Oxidation) Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic Acid Cyclopentylmethanol->Cyclopentanecarboxylic_Acid Jones Reagent (Strong Oxidation) Cyclopentanecarboxaldehyde->Cyclopentanecarboxylic_Acid Further Oxidation

Caption: Oxidation pathways of cyclopentylmethanol.

Data Presentation: Comparison of Oxidation Protocols

The following table summarizes the quantitative data for the two described oxidation protocols, allowing for easy comparison of their key parameters and outcomes.

ParameterProtocol 1: PCC OxidationProtocol 2: Jones Oxidation
Product CyclopentanecarboxaldehydeCyclopentanecarboxylic Acid
Oxidizing Agent Pyridinium Chlorochromate (PCC)Jones Reagent (CrO₃ in H₂SO₄)
Starting Material Cyclopentylmethanol (1.0 eq)Cyclopentylmethanol (1.0 eq)
Molar Ratio (Oxidant:Substrate) 1.5 : 12.0 : 1 (approx.)
Solvent Dichloromethane (DCM)Acetone
Reaction Temperature Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours1 - 3 hours
Typical Yield 85 - 95%80 - 90%
Work-up Filtration through Celite®, solvent evaporationQuenching with isopropanol, extraction
Product Purity >95% after purification>95% after purification

Experimental Protocols

Protocol 1: Mild Oxidation to Cyclopentanecarboxaldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes a reliable method for the selective oxidation of a primary alcohol to an aldehyde using PCC.[6] The use of Celite® or silica gel is recommended to simplify the work-up by adsorbing the chromium byproducts.[7]

Materials:

  • Cyclopentylmethanol

  • Pyridinium Chlorochromate (PCC)

  • Celite® or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a sintered glass funnel)

Experimental Workflow:

PCC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Suspend PCC and Celite® in anhydrous DCM B Add Cyclopentylmethanol solution in DCM A->B C Stir at room temperature for 2-4 hours B->C D Dilute with diethyl ether C->D E Filter through a pad of silica gel D->E F Concentrate the filtrate in vacuo E->F G Purify by distillation or chromatography F->G

Caption: Workflow for PCC oxidation.

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and an equal weight of Celite® or silica gel.

  • Add anhydrous dichloromethane to the flask to create a suspension.

  • In a separate flask, dissolve cyclopentylmethanol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the cyclopentylmethanol solution to the stirred PCC suspension at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Filter the mixture through a short pad of silica gel to remove the chromium salts and Celite®. Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude cyclopentanecarboxaldehyde can be purified by distillation or column chromatography on silica gel.

Protocol 2: Strong Oxidation to Cyclopentanecarboxylic Acid using Jones Reagent

This protocol details the complete oxidation of a primary alcohol to a carboxylic acid using the powerful Jones reagent.[8] The reaction is characterized by a distinct color change from orange to green/blue, indicating the reduction of Cr(VI) to Cr(III).[8]

Materials:

  • Cyclopentylmethanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Experimental Workflow:

Jones_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve Cyclopentylmethanol in acetone B Cool the solution to 0 °C A->B C Add Jones Reagent dropwise B->C D Stir at room temperature for 1-3 hours C->D E Quench with isopropyl alcohol D->E F Extract with diethyl ether E->F G Wash with NaHCO₃ and brine F->G H Dry, filter, and concentrate G->H I Purify by distillation or crystallization H->I

Caption: Workflow for Jones oxidation.

Procedure:

  • Preparation of Jones Reagent: In a beaker, carefully dissolve chromium trioxide in concentrated sulfuric acid, and then slowly add water while cooling in an ice bath. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and then adding 50 mL of water.[8] Caution: This process is highly exothermic.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylmethanol (1.0 equivalent) in acetone.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the temperature at 0 °C during the addition. A color change from orange to green or blue will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears completely and a green or blue color persists.[4]

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentanecarboxylic acid.

  • The product can be further purified by distillation or recrystallization.

References

Application Note: Purification of Cyclopentanecarbaldehyde by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclopentanecarbaldehyde (also known as cyclopentanecarboxaldehyde) is a key building block in organic synthesis, utilized in the production of pharmaceuticals, fragrances, and specialty chemicals.[1][2] The purity of this aldehyde is critical for the success of subsequent reactions, as impurities can lead to side reactions, lower yields, and complicate the purification of the final products. Distillation is the most common and effective method for purifying this compound, separating it from non-volatile residues, starting materials, or by-products with different boiling points.[3][4] This document provides detailed protocols for both atmospheric and vacuum distillation of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning the distillation process.

PropertyValueReferences
CAS Number 872-53-7[2][5][6][7][8]
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2][8]
Appearance Clear, colorless to pale yellow liquid[2][5][6][9]
Boiling Point 140-141 °C (at 760 mmHg)[2][5][6][7]
Density 0.919 g/mL at 25 °C[2][5][6][7]
Refractive Index n20/D 1.4430[5][6][7]
Flash Point 28.3 °C (82.9 °F)[7]
Storage 2-8 °C, under an inert atmosphere (e.g., Nitrogen)[5][7]
Solubility Soluble in chloroform and ethanol.[2][5]

Potential Impurities

Commercial this compound may have a purity of 90-96% and can contain stabilizers like hydroquinone.[7][8][10][11] Depending on the synthesis route, common impurities to be removed by distillation may include:

  • Unreacted Starting Materials: e.g., Cyclopentylmethanol.

  • Over-oxidation Products: e.g., Cyclopentanecarboxylic acid.

  • Solvents: From the reaction or initial workup.

  • Water: Residual moisture.

  • Stabilizers: Such as hydroquinone, which is non-volatile.[7][8]

  • Polymerization Products: Aldehydes can self-condense over time.

Principle of Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points (volatility).[3][4] When the mixture is heated, the component with the lower boiling point vaporizes preferentially. This vapor is then cooled, condensed back into a liquid, and collected in a separate receiver. This collected liquid, or distillate, is enriched in the more volatile component.

  • Atmospheric Distillation: Suitable for compounds that are thermally stable and have boiling points below 150 °C.[3]

  • Vacuum Distillation: Used for compounds with high boiling points (>150 °C) or those that are sensitive to heat and may decompose at their atmospheric boiling point.[3][12] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[13] This is often the preferred method for aldehydes to minimize thermal degradation and oxidation.

Experimental Protocols

4.1. Safety Precautions

  • Hazards: this compound is a flammable liquid and vapor.[7][14] It causes skin and eye irritation and may cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use a heating mantle as the heat source, not a Bunsen burner.

  • Vacuum Safety: When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion.[12] It is advisable to use a blast shield.

4.2. Protocol 1: Simple Distillation at Atmospheric Pressure

This method is suitable if the crude material is relatively pure and contains mainly non-volatile impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Heating mantle

  • Claisen adapter (optional, but recommended for aldehydes to prevent bumping)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Liebig condenser

  • Receiving flask(s)

  • Boiling chips or magnetic stir bar and stir plate

  • Glassware joints, clamps, and stands

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in standard laboratory manuals. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.

  • Heating: Place the heating mantle under the distilling flask. Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.

  • Distillation: Begin heating the flask gently. If using a stir bar, start the stirring.

  • Fraction Collection: The temperature will rise as the vapor reaches the thermometer bulb.

    • Collect any low-boiling initial fraction (forerun) in a separate receiving flask and discard it.

    • When the temperature stabilizes near the boiling point of this compound (140-141 °C), switch to a clean, pre-weighed receiving flask to collect the main product fraction.[5][6][7]

    • Record the temperature range over which the main fraction is collected. A narrow boiling range indicates high purity.

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to drop or rise sharply. Never distill to dryness.

  • Cooling: Allow the apparatus to cool completely before disassembling.

4.3. Protocol 2: Vacuum Distillation

This is the recommended method for achieving high purity while minimizing thermal stress on the compound.

Materials and Equipment:

  • All equipment listed for simple distillation.

  • Crucially: A Claisen adapter is essential to prevent bumping into the condenser.[12][13]

  • Vacuum-rated, thick-walled tubing.

  • Vacuum adapter.

  • Vacuum trap (cold trap), cooled with dry ice/acetone or liquid nitrogen.

  • Vacuum pump or water aspirator.

  • Manometer (to measure pressure).

  • High-vacuum grease for joints.

  • Note: Use a magnetic stir bar for agitation; boiling chips are ineffective under vacuum.[12][13]

Procedure:

  • Apparatus Setup: Assemble the apparatus for vacuum distillation. Lightly grease all ground-glass joints to ensure an airtight seal.[12] Use a Claisen adapter.[12][13]

  • Charging the Flask: Charge the distilling flask with the crude aldehyde and a magnetic stir bar.

  • System Check: Connect the apparatus to the vacuum trap and the vacuum source.[12] Ensure all connections are secure.

  • Applying Vacuum: Turn on the magnetic stirrer. Turn on the vacuum source and allow the pressure inside the system to drop.[12] A hissing sound indicates a leak that must be addressed. Note the pressure on the manometer.

  • Heating: Once a stable, low pressure is achieved, begin to gently heat the distilling flask with the heating mantle.

  • Fraction Collection:

    • The liquid will begin to boil at a significantly lower temperature than 140 °C. The exact boiling point will depend on the system pressure.

    • Collect any forerun in the initial receiving flask.

    • When the distillation temperature is stable, collect the main fraction in a clean, pre-weighed flask. Record both the temperature and the pressure.

  • Completion: Stop the distillation before the flask runs dry.

  • Shutdown Sequence (CRITICAL):

    • a. Remove the heating mantle and allow the distilling flask to cool to room temperature.[13]

    • b. Slowly and carefully vent the system to return it to atmospheric pressure. This is often done by opening a stopcock on the vacuum adapter or removing the tubing from the vacuum pump.[12]

    • c. Turn off the vacuum pump.[13]

    • d. Disassemble the cooled apparatus.

Storage of Purified Product

Purified this compound is prone to oxidation by air. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8 °C to maintain its purity.[2][5][7]

Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound by distillation.

Purification_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_post Post-Processing Crude Crude this compound Charge Charge Flask with Crude Product + Stir Bar Crude->Charge Apparatus Assemble Distillation Apparatus (Atmospheric or Vacuum) Apparatus->Charge Safety Perform Safety Check (Glassware, PPE, Fume Hood) Safety->Charge Heat Apply Heat & Vacuum (if applicable) Charge->Heat Forerun Collect & Discard Forerun Heat->Forerun Collect Collect Main Fraction (Constant Boiling Point) Forerun->Collect Cooldown Cool System & Vent Collect->Cooldown Pure Pure this compound Cooldown->Pure Store Store Under Inert Gas at 2-8°C Pure->Store

References

Application Notes: Cyclopentanecarbaldehyde in Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The reaction of cyclopentanecarbaldehyde with primary amines is a cornerstone of modern synthetic chemistry, primarily utilized for the synthesis of N-substituted cyclopentylmethylamines. This process, typically achieved through reductive amination, involves the formation of an intermediate imine (Schiff base) followed by its reduction to the corresponding secondary amine.[1][2][3][4] These products are valuable building blocks and key structural motifs in a wide range of biologically active molecules and pharmaceuticals.[5][6][7] This document provides detailed protocols, reaction data, and explores the applications of this reaction in drug discovery and development.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of complex organic molecules with significant pharmaceutical applications.[5] The cyclopentyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug, often serving as a core scaffold or an appendage to occupy a hydrophobic pocket in a biological target like an enzyme or receptor.[5][6]

Derivatives from this reaction are crucial in developing:

  • Oxytocin Antagonists: Used in the synthesis of diketopiperazines, which are potent and selective antagonists of the oxytocin receptor, relevant for conditions like preterm labor.[8]

  • Anti-inflammatory Agents: Employed in the preparation of dihydroquinazolinamines with demonstrated anti-inflammatory activity.[8]

  • Mineralocorticoid Receptor (MR) Antagonists: this compound is a starting material for potent non-steroidal MR antagonists, which are investigated for treating hypertension and kidney disease, especially in patient populations where steroidal options are contraindicated.[8]

The diagram below illustrates the Gq-protein coupled signaling pathway commonly modulated by drugs derived from these reactions, such as oxytocin receptor antagonists.

Gq_Signaling_Pathway cluster_cytosol Cytosol Receptor GPCR (e.g., Oxytocin Receptor) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand (e.g., Oxytocin) Ligand->Receptor Antagonist Antagonist (Cyclopentyl Derivative) Antagonist->Receptor Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Gq-protein coupled receptor signaling pathway blocked by an antagonist.

Reaction Mechanism and Workflow

The most versatile method for synthesizing secondary amines from this compound and primary amines is reductive amination .[1][2][9] This one-pot reaction proceeds in two main stages:

  • Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine (or Schiff base). This step is reversible and often catalyzed by a mild acid.[4][10]

  • Reduction: The intermediate imine is then reduced in situ to the final secondary amine. A mild reducing agent is used that selectively reduces the imine without significantly reducing the starting aldehyde.[2][11]

Reductive_Amination_Workflow start Start Materials: This compound + Primary Amine dissolve Dissolve in Solvent (e.g., Methanol, THF) start->dissolve acid Add Acid Catalyst (e.g., Acetic Acid) dissolve->acid stir Stir at Room Temp (Imine Formation) acid->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant reaction Reaction Continues (Reduction to Amine) add_reductant->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (e.g., Chromatography) workup->purify product Final Product: N-Cyclopentylmethylamine purify->product

Caption: General experimental workflow for one-pot reductive amination.

Experimental Protocols

This section details a general yet robust protocol for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][9]

Protocol: Synthesis of N-Benzyl-1-cyclopentylmethanamine

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and the primary amine (e.g., benzylamine, 1.0 eq).

  • Dissolve the reactants in a suitable solvent like DCM (approx. 0.2 M concentration).

  • If the amine salt is used or the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 3 to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted cyclopentylmethylamine.

Data Presentation

The choice of reducing agent is critical for a successful reductive amination. The table below summarizes common reagents and their typical reaction conditions.

Reducing AgentAbbreviationTypical Solvent(s)pH / AdditiveKey Features
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, DCM, THFMildly acidicMild, selective for imines over aldehydes/ketones, tolerant of many functional groups.[2][9]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolpH 4-6 (acidic)Effective but highly toxic (HCN gas evolution in strong acid).[2]
Sodium BorohydrideNaBH₄Methanol, EthanolNeutral to basicLess selective; can reduce the starting aldehyde. Often used in a stepwise procedure.[1][2][12]
α-Picoline-Borane---Methanol, WaterAcetic AcidCan be used in aqueous or neat conditions, offering a greener alternative.
Hydrogen (H₂)H₂Methanol, EthanolMetal Catalyst (Pd/C, Ni)Requires specialized hydrogenation equipment; highly efficient for large-scale synthesis.

This table is a summary of commonly used reagents and conditions in reductive amination reactions.

The following table provides representative data for the synthesis of N-benzyl-1-cyclopentylmethanamine.

Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)
This compoundBenzylamineNaBH(OAc)₃DCM4~90%
This compoundAnilineNaBH(OAc)₃DCE6~85%
This compoundn-ButylamineNaBH₃CNMethanol12~88%

Yields are approximate and can vary based on reaction scale, purity of reagents, and purification efficiency.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • This compound is flammable. Keep away from ignition sources.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride react with water and acids to release flammable or toxic gases. Handle with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Reductive Amination of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reductive amination of cyclopentanecarbaldehyde, a versatile and powerful reaction for the synthesis of N-substituted cyclopentylmethylamine derivatives. These derivatives are significant scaffolds in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] This application note details the underlying reaction mechanism, key experimental parameters, and step-by-step protocols using various reducing agents. Quantitative data from representative reactions are summarized, and the applications of the resulting products in drug discovery are discussed.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by converting a carbonyl group into an amine via an intermediate imine.[3][4] The reaction is widely favored in the pharmaceutical industry for its efficiency, operational simplicity, and the ability to generate diverse amine libraries in a controlled manner, often avoiding the overalkylation issues common with direct alkylation.[4][5]

The cyclopentylmethylamine motif is a privileged structure in drug discovery, valued for its lipophilic nature and conformational properties that can enhance a molecule's binding affinity and pharmacokinetic profile.[1][6] The reductive amination of this compound with various primary and secondary amines provides a direct and efficient route to these valuable building blocks. This process typically involves the condensation of the aldehyde and amine to form an imine or iminium ion, which is then reduced in situ to the target amine.[7] This document focuses on protocols utilizing common borohydride reagents, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective agent that tolerates a wide range of functional groups.[8][9]

Reaction Mechanism and Key Parameters

The reductive amination process occurs in two main steps:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a C=N double bond, resulting in a neutral imine (from primary amines) or a positively charged iminium ion (from secondary amines). This step is typically catalyzed by mild acid.[3][10]

  • Reduction: A hydride-based reducing agent selectively reduces the imine or iminium ion to the corresponding saturated amine.[11] The choice of reducing agent is critical; it must be reactive enough to reduce the C=N bond but mild enough to not significantly reduce the starting aldehyde.[5]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction start This compound + Amine (R-NH₂ or R₂NH) hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack imine Imine / Iminium Ion hemiaminal->imine Dehydration (-H₂O) (Acid Catalyzed) product N-substituted Cyclopentylmethylamine imine->product Hydride Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism for reductive amination.

Key Parameters for Optimization

The success and efficiency of the reductive amination depend on several factors:

  • Amine Nucleophilicity: A wide range of primary and secondary amines can be used. Weakly basic amines, such as anilines with electron-withdrawing groups, may require longer reaction times or the use of Lewis acid catalysts to facilitate imine formation.[12][13]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and high selectivity for imines over aldehydes.[8][9] It is particularly effective in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8] Sodium cyanoborohydride (NaBH₃CN) is also effective, especially in protic solvents like methanol (MeOH), but is more toxic.[14][15] Sodium borohydride (NaBH₄) can be used, but the imine must be fully formed before its addition, as it can also reduce the starting aldehyde.[5][14]

  • Solvent: Chlorinated solvents like DCE are preferred for reactions with NaBH(OAc)₃.[8] Alcohols like methanol can be used with NaBH₃CN.[14]

  • Catalyst: Acetic acid is often added in stoichiometric amounts when using NaBH(OAc)₃, especially for less reactive ketones, to catalyze imine formation. It is generally not required for aldehydes but can accelerate the reaction.[8]

G aldehyde Cyclopentane- carbaldehyde product Final Product (Amine) aldehyde->product amine Amine amine->product reductant Reducing Agent reductant->product conditions Reaction Conditions (Solvent, Temp, Catalyst) conditions->product

Caption: Key components influencing the reaction outcome.

Experimental Protocols

The following are generalized protocols for the reductive amination of this compound. Safety Note: These procedures should be performed by trained professionals in a controlled laboratory setting, using appropriate personal protective equipment (PPE).[16]

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method is highly reliable for a broad range of primary and secondary amines.[8]

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Reagents: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 5-10 mL per mmol of aldehyde). Add the amine (1.0–1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) (1.0–1.2 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20–60 minutes to facilitate imine formation. For less reactive amines, acetic acid (1.0 eq.) can be added as a catalyst.[8]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5–2.0 eq.) to the mixture in portions. The reaction may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.[7]

Protocol 2: Stepwise Procedure using Sodium Borohydride (NaBH₄)

This two-step, one-pot procedure is useful when dialkylation is a concern, especially with primary amines.[9]

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a primary amine (1.0 eq.) in methanol (MeOH). Stir at room temperature for 1-3 hours to ensure complete formation of the imine.[9]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains low.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Carefully quench the reaction with water and concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with an organic solvent and proceed with the purification steps outlined in Protocol 1.

G start Combine Aldehyde & Amine in Anhydrous Solvent stir Stir 20-60 min (Imine Formation) start->stir add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant react Stir at RT (3-24h) add_reductant->react quench Quench Reaction (sat. NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify extract->purify product Pure Amine Product purify->product

Caption: General experimental workflow for reductive amination.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted cyclopentylmethylamines. Yields are typically high for this class of reaction.

Table 1: Representative Yields for Reductive Amination of Aldehydes

Amine SubstrateReducing AgentSolventTypical Yield (%)Citation(s)
Primary Aliphatic AmineNaBH(OAc)₃DCE85 - 96[8][9]
Secondary Aliphatic AmineNaBH(OAc)₃DCE80 - 95[8][9]
AnilineNaBH(OAc)₃DCE70 - 88[8][12]
Methylamine HClNaBH(OAc)₃THF~77[17]
Ammonia (as NH₄OAc)NaBH(OAc)₃DCE~88[9]

Table 2: Physicochemical Data for a Representative Product: 1-Cyclopentyl-N-methyl-methanamine

PropertyValueCitation(s)
Molecular FormulaC₇H₁₅N[6]
Molecular Weight113.20 g/mol [6]
Boiling Point105 °C (at 210 Torr)[6]
CAS Number4492-51-7[6]

Applications in Drug Discovery

The cyclopentane ring is a highly valued motif in medicinal chemistry, often used to occupy hydrophobic pockets in biological targets and improve pharmacokinetic properties.[2] Amines generated from this compound serve as crucial intermediates for a wide range of therapeutic agents.

  • Enzyme Inhibitors: Cyclopentanamine derivatives have been developed as potent inhibitors for enzymes such as viral neuraminidase (influenza) and Janus kinase (JAK), which is implicated in bone marrow cancer.[1][2]

  • Anticancer Agents: The cyclopentane scaffold is integral to the structure of palbociclib (Ibrance), a CDK4/6 inhibitor for treating breast cancer.[2] Additionally, cyclopentane-fused derivatives have been investigated as novel anticancer agents that interact with DNA.[1][18]

  • Cardiovascular Drugs: Ticagrelor (Brilinta), a platelet inhibitor used as an anticoagulant, features a complex tetra-substituted cyclopentane sidechain derived from related synthetic strategies.[2]

  • Antibiotics: The cyclopentyl group is present in intermediates used for the synthesis of important antibiotics like Rifapentin, which is used to treat tuberculosis.[19]

The ability to easily synthesize a diverse array of N-substituted cyclopentylmethylamines via reductive amination allows for rapid structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2][3] Its versatile reactivity makes it a valuable building block in the construction of complex molecular architectures.[4] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on methodologies amenable to industrial production. Various synthetic routes are discussed, with a comparative analysis of their advantages and disadvantages. Detailed experimental protocols for selected scalable methods are provided, along with graphical representations of the synthetic pathways and experimental workflows.

Introduction

This compound (also known as cyclopentanecarboxaldehyde) is a cyclic aldehyde with the chemical formula C₆H₁₀O.[1] It is a colorless to pale yellow liquid with a characteristic aldehyde odor.[1] The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, making it a crucial starting material for the synthesis of more complex molecules.[4] In the pharmaceutical industry, this compound is utilized in the synthesis of various drug candidates, including potent and selective oxytocin antagonists (diketopiperazines) and anti-inflammatory agents (dihydroquinazolinamines).[3][5] It is also a precursor for the synthesis of non-steroidal mineralocorticoid receptor antagonists.[5]

The growing demand for this compound necessitates the development of efficient and scalable synthetic methods. This document outlines several approaches for its large-scale production, providing detailed protocols and comparative data to aid researchers and process chemists in selecting the most suitable method for their specific needs.

Overview of Synthetic Methodologies

Several synthetic routes to this compound have been reported. The choice of a particular method for large-scale synthesis depends on factors such as the availability and cost of starting materials, reaction efficiency (yield and purity), safety, and environmental impact. The principal methods are:

  • Oxidation of Cyclopentylmethanol: A common and straightforward approach involving the oxidation of the corresponding primary alcohol.[1]

  • Rearrangement of Cyclohexene Oxide: This method involves the isomerization of an epoxide to the target aldehyde.

  • Ring Contraction of Cyclohexene Derivatives: A classical method involving the oxidative rearrangement of cyclohexene.[6][7]

  • Dehydration and Isomerization of Tetrahydropyran-2-methanol: A gas-phase catalytic method suitable for continuous processing.[8]

  • Grignard Reaction with a Formylating Agent: A versatile method starting from halocyclopentane.[5]

The following table summarizes the key quantitative data for some of the prominent synthetic methods.

Comparative Data of Synthetic Methods

MethodStarting Material(s)Key Reagents/CatalystTemperature (°C)Reaction TimeYield (%)Purity/NotesReference(s)
Ring Contraction of Cyclohexene Cyclohexene, Mercuric Sulfate, Sulfuric AcidMercuric Sulfate55-65 (complex formation), >100 (reaction)3 hours46-53n²⁰D 1.4420–1.4428. Use of toxic mercury salts.[6]
Dehydration of Tetrahydropyran-2-methanol Tetrahydropyran-2-methanolActivated Alumina300-450Continuous Flow~58 (based on consumed starting material)Gas-phase reaction, suitable for industrial scale.[8]
Oxidation of Cyclopentylmethanol CyclopentylmethanolSelective oxidizing agents (e.g., PCC, PDC, TEMPO)VariesVariesModerate to HighGeneral method, scalability depends on the chosen oxidant.[1]
Grignard Reaction Halocyclopentane, MagnesiumN,N-Dimethylformamide (DMF)VariesVariesModerateClassic method, requires anhydrous conditions.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Ring Contraction of Cyclohexene

This protocol is adapted from a well-established procedure and is suitable for laboratory-scale synthesis with the potential for scale-up, keeping in mind the safety and environmental concerns associated with mercury compounds.[6]

Materials and Equipment:

  • 5-liter three-necked flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Nitrogen gas inlet

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (Claisen flask)

  • Cyclohexene (freshly distilled, b.p. 82-84°C)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reagent mercuric sulfate (HgSO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydroquinone

  • Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Mixture: In the 5-liter three-necked flask, prepare a solution of 80.0 g (43.5 ml, 0.82 mole) of concentrated sulfuric acid in 3 liters of water.

  • Addition of Mercuric Sulfate: While stirring the solution under a nitrogen atmosphere, add 740.0 g (2.49 moles) of reagent mercuric sulfate. This will form a deep-yellow suspension of basic mercuric sulfate.

  • Heating and Addition of Cyclohexene: Heat the stirred mixture to 55°C under nitrogen. Add 82.0 g (101 ml, 1.0 mole) of cyclohexene all at once.

  • Reaction: Maintain the temperature of the reaction mixture between 55-65°C for 1 hour. During this time, the color of the mixture will change from deep yellow to a cream color, indicating the formation of the cyclohexene-mercuric sulfate complex.

  • Distillation: After 1 hour, set the condenser for distillation. Raise the temperature of the reaction mixture to approximately 100°C to initiate the oxidation-reduction reaction that forms this compound. Continue stirring under a slow stream of nitrogen.

  • Product Collection: Distill a mixture of crude this compound and water (approximately 300 ml) over about 2 hours.

  • Work-up:

    • Separate the crude product from the aqueous layer using a separatory funnel.

    • Extract the aqueous layer with three 50-ml portions of diethyl ether.

    • Combine the ether extracts with the crude product and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution into a 250-ml Claisen flask equipped for vacuum distillation.

    • Gradually reduce the pressure to 100 mm to distill off the ether.

    • Distill the this compound at 74-78°C (100 mm). The expected yield is 45-52 g (46-53%).

  • Storage: For storage, add 0.1 g of hydroquinone to the purified aldehyde, blanket with nitrogen, and store in a brown bottle at 0°C.[6]

Safety Precautions:

  • This procedure involves the use of highly toxic mercury compounds. Handle with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dispose of all mercury-containing waste according to institutional and environmental regulations.

Protocol 2: Large-Scale Synthesis via Catalytic Dehydration of Tetrahydropyran-2-methanol

This protocol is based on a patented industrial process and is suitable for continuous, large-scale production.[8]

Materials and Equipment:

  • Vapor-phase reactor tube

  • Furnace for heating the reactor

  • System for feeding liquid reactant at a controlled rate

  • Condenser and collection system for the product

  • Tetrahydropyran-2-methanol

  • Activated alumina catalyst

  • Nitrogen gas supply (optional, for inert atmosphere)

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Pack the reactor tube with a suitable amount of activated alumina catalyst.

    • Place the reactor tube in a furnace and heat it to the desired reaction temperature (300-450°C).

  • Reactant Feed:

    • Introduce a continuous stream of gaseous tetrahydropyran-2-methanol into the heated reactor tube. This can be achieved by vaporizing the liquid reactant before it enters the reactor.

    • The rate of flow should be controlled to ensure efficient conversion. A suggested rate is a liquid hourly space velocity (LHSV) that allows for sufficient contact time with the catalyst.

  • Reaction:

    • The dehydration and isomerization of tetrahydropyran-2-methanol to this compound occurs as the vapor passes over the hot catalyst.

  • Product Collection and Purification:

    • The gaseous product stream exiting the reactor is passed through a condenser to liquefy the this compound and any unreacted starting material or byproducts.

    • The collected liquid is then purified by fractional distillation to isolate the this compound.

Process Parameters:

  • Temperature: The optimal temperature range is typically between 300°C and 450°C.[8]

  • Catalyst: Activated alumina is a common and effective catalyst for this dehydration reaction.[8] Other metal oxide dehydration catalysts can also be used.[8]

  • Pressure: The reaction is typically carried out at or near atmospheric pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

ring_contraction cyclohexene Cyclohexene complex Cyclohexene-Mercuric Sulfate Complex cyclohexene->complex HgSO₄, H₂SO₄ 55-65°C aldehyde This compound complex->aldehyde Heat (>100°C) Oxidative Rearrangement

Caption: Ring contraction of cyclohexene to this compound.

dehydration_isomerization thpm Tetrahydropyran-2-methanol aldehyde This compound thpm->aldehyde Activated Alumina 300-450°C Vapor Phase

Caption: Dehydration and isomerization of tetrahydropyran-2-methanol.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction (e.g., Ring Contraction, Dehydration) start->reaction crude Crude Product Mixture reaction->crude extraction Extraction / Separation crude->extraction drying Drying extraction->drying purification Distillation / Chromatography drying->purification pure Pure this compound purification->pure analysis Analysis (GC, NMR, etc.) pure->analysis

References

Troubleshooting & Optimization

Technical Support Center: Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Cyclopentanecarbaldehyde, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally stable at normal temperatures and pressures.[1][2] However, its stability can be affected by factors such as exposure to heat, light, air (oxygen), and incompatible materials. Aldehyde groups are susceptible to oxidation, and prolonged exposure to air can lead to the formation of cyclopentanecarboxylic acid. Some commercial products contain stabilizers like hydroquinone (0.1%) to inhibit polymerization and other degradation reactions.[3][4]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, it is crucial to store it under the recommended conditions. Key storage parameters are summarized in the table below.

Q3: My this compound has turned yellow. What does this mean and can I still use it?

A3: A color change from colorless to light yellow is a common indicator of degradation.[1][5] This is often due to oxidation or polymerization. While a slight yellow tint may not significantly impact all applications, it is a sign that the purity has likely decreased. For sensitive applications, it is highly recommended to assess the purity of the material before use. A yellow color suggests the presence of impurities that could interfere with your experiment.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: You can confirm degradation through several methods. A simple visual inspection for color change or precipitate formation is the first step. For a quantitative assessment, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and identify any degradation products. Comparing the GC-MS profile of your sample to that of a new, unopened bottle can provide a clear indication of degradation.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents (like peroxides and nitric acid), strong acids, and strong bases.[2][6] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the aldehyde and creating a safety hazard. It is also flammable and should be kept away from heat, sparks, and open flames.[1][3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2][4]To minimize degradation reactions which are accelerated at higher temperatures.
Atmosphere Inert gas (e.g., Nitrogen, Argon)[2]To prevent oxidation of the aldehyde group by atmospheric oxygen.
Container Tightly sealed glass or solvent-resistant plastic (e.g., HDPE)[1][2]To prevent volatilization, contamination, and reaction with container material.
Light Exposure Store in a dark place, away from direct sunlight[1]To prevent light-induced degradation reactions.
Ventilation Store in a well-ventilated area[1][2]To prevent the accumulation of flammable vapors.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

  • Possible Cause: Degradation of this compound leading to lower purity.

  • Troubleshooting Steps:

    • Visual Inspection: Check the appearance of your this compound. Is it colorless to light yellow as expected, or has it darkened significantly?[1][5]

    • Purity Check: If you have access to analytical instrumentation, verify the purity of your starting material using Gas Chromatography (GC).

    • Use a New Sample: If degradation is suspected, repeat the experiment with a fresh, unopened bottle of this compound.

    • Proper Handling: Ensure that during use, the compound is handled under an inert atmosphere as much as possible to prevent oxidation.

Issue 2: Inconsistent Results Between Batches

  • Possible Cause: Variation in the purity of different batches of this compound due to age or storage history.

  • Troubleshooting Steps:

    • Check CoA: Always review the Certificate of Analysis (CoA) for each batch to confirm its purity and release date.[2]

    • Standardize Storage: Ensure all batches are stored under the same recommended conditions (see Table 1).

    • Qualification of New Batches: Before using a new batch in a critical experiment, it is good practice to run a small-scale test reaction to ensure it performs as expected.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general method for determining the purity of this compound.

  • Objective: To quantify the percentage of this compound and identify any potential impurities.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Materials:

    • This compound sample

    • High-purity solvent for dilution (e.g., dichloromethane or diethyl ether)

    • GC vials with septa

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.

      • Carrier Gas: Helium or Nitrogen.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Data Analysis: Integrate the peak areas of the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main this compound peak relative to the total area of all peaks.

Mandatory Visualizations

Troubleshooting_Flowchart start Start: Unexpected Experimental Results check_reagents Are all other reagents verified? start->check_reagents check_reagents->start No, verify others suspect_aldehyde Suspect this compound Stability Issue check_reagents->suspect_aldehyde Yes visual_inspection Visually Inspect Aldehyde (Color, Precipitate) suspect_aldehyde->visual_inspection is_clear Clear & Colorless? visual_inspection->is_clear Yes is_yellow Yellow or Darkened? visual_inspection->is_yellow No purity_analysis Perform Purity Analysis (e.g., GC-MS) is_clear->purity_analysis is_yellow->purity_analysis is_pure Purity >95%? purity_analysis->is_pure use_new_bottle Use a Fresh Bottle of Aldehyde is_pure->use_new_bottle No review_handling Review Handling & Storage Procedures is_pure->review_handling Yes end_issue_resolved Issue Resolved use_new_bottle->end_issue_resolved review_handling->end_issue_resolved

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow start Start: Assess Purity prep_sample Prepare Dilute Sample in Solvent start->prep_sample setup_gc Set Up GC-FID Instrument Conditions prep_sample->setup_gc inject_sample Inject Sample into GC setup_gc->inject_sample acquire_data Acquire Chromatogram Data inject_sample->acquire_data analyze_data Integrate Peak Areas acquire_data->analyze_data calculate_purity Calculate Area Percent Purity analyze_data->calculate_purity report_result Report Purity Result calculate_purity->report_result

Caption: Experimental workflow for purity assessment.

References

Preventing trimerization of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the trimerization of Cyclopentanecarbaldehyde.

Troubleshooting Guide

Issue: Suspected Trimerization of this compound

Users may encounter issues such as changes in viscosity, the appearance of solid precipitates, or unexpected results in reactions, which may indicate the trimerization of this compound into 2,4,6-tricyclopentyl-1,3,5-trioxane. This guide provides a step-by-step approach to troubleshoot and resolve this issue.

G start Start: Observe Anomalous Sample (e.g., viscosity change, precipitate) check_storage 1. Review Storage Conditions start->check_storage storage_ok Storage Conditions Correct? (2-8°C, Inert Gas, Dark) check_storage->storage_ok correct_storage Action: Correct Storage - Store at 2-8°C - Use N2 or Ar Blanket - Protect from Light & Air storage_ok->correct_storage No check_stabilizer 2. Verify Stabilization storage_ok->check_stabilizer Yes correct_storage->check_stabilizer stabilizer_present Stabilizer Added? check_stabilizer->stabilizer_present add_stabilizer Action: Add Stabilizer - Add Triethanolamine (20-100 ppm) - Consider BHT (100-200 ppm) - See Protocol 2 stabilizer_present->add_stabilizer No analytical_test 3. Perform Analytical Test (e.g., GC-MS, NMR) See Protocol 3 stabilizer_present->analytical_test Yes add_stabilizer->analytical_test trimer_detected Trimer Detected? analytical_test->trimer_detected depolymerize Action: Depolymerize - Use Acid Catalyst - Distill Monomer - See Protocol 4 trimer_detected->depolymerize Yes no_trimer No Trimer Detected Investigate Other Causes trimer_detected->no_trimer No use_monomer Use Purified Monomer depolymerize->use_monomer

Caption: Troubleshooting workflow for identifying and resolving this compound trimerization.

Frequently Asked Questions (FAQs)

Q1: What is trimerization and why does it happen to this compound?

A1: Trimerization is a chemical reaction where three molecules of this compound join to form a stable six-membered ring structure called 2,4,6-tricyclopentyl-1,3,5-trioxane. This reaction is typically catalyzed by acid impurities. Aldehydes are susceptible to oxidation, which can form carboxylic acids, and these acids can then catalyze the trimerization process.[1]

Q2: How can I prevent the trimerization of this compound during storage?

A2: Proper storage is the first line of defense. This compound should be stored in a cool, dry, and dark place.[2] The recommended temperature is between 2-8°C.[3] To prevent oxidation, it is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3]

Q3: Are there chemical stabilizers I can add to prevent trimerization?

A3: Yes, adding stabilizers is a highly effective method.

  • Amine-based stabilizers: Tertiary amines like triethanolamine or dimethylethanolamine can be added in low concentrations (20-100 ppm) to neutralize any acidic impurities that could catalyze the reaction.[4]

  • Antioxidants: To prevent the initial oxidation of the aldehyde, antioxidants such as Butylated Hydroxytoluene (BHT) can be used.

  • Alkaline substances: In some cases, alkali metal hydroxides or carbonates can be effective at very low concentrations (0.05-20 ppm).[5]

Q4: My sample of this compound has become viscous/solidified. What should I do?

A4: If trimerization has already occurred, it is often possible to reverse the reaction through depolymerization. This typically involves heating the trimer with a catalytic amount of a strong acid (e.g., sulfuric acid) and distilling the resulting monomer.[6] This process should be performed with caution and under appropriate safety controls. A silica-alumina catalyst can also be used for a smoother reaction.[6]

Q5: How can I confirm that my this compound has trimerized?

A5: Several analytical techniques can be used to detect the presence of the trimer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method to separate and identify the monomer and the trimer, which will have distinct retention times and mass spectra.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the aldehyde proton and C=O carbon of the monomer and the acetal protons and carbons of the trimer.

  • High-Performance Liquid Chromatography (HPLC): HPLC, especially after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), can be used to quantify the remaining monomer and detect the trimer.[8]

Data Presentation

Table 1: Recommended Storage and Stabilization Conditions

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C[3]Reduces reaction rates, minimizing both oxidation and trimerization.
Atmosphere Inert Gas (Nitrogen or Argon)[3]Prevents oxidation of the aldehyde to carboxylic acids, which catalyze trimerization.
Container Tightly sealed, amber glass bottleProtects from air/moisture ingress and light, which can promote side reactions.
Primary Stabilizer Triethanolamine or Dimethylethanolamine[4]Acts as an acid scavenger, neutralizing catalytic impurities.[1]
Concentration 20 - 100 ppm[4]Effective at low concentrations without interfering with most subsequent reactions.
Optional Co-stabilizer Butylated Hydroxytoluene (BHT)An antioxidant that prevents the formation of acid impurities.[1]
Concentration 100 - 200 ppmProvides additional protection against oxidation.

Experimental Protocols

Protocol 1: Standard Storage of this compound

  • Procure high-purity this compound.

  • If the product is not already stabilized, add a stabilizer as described in Protocol 2.

  • Transfer the aldehyde to a clean, dry amber glass bottle.

  • Flush the headspace of the bottle with a gentle stream of dry nitrogen or argon for 1-2 minutes.

  • Quickly and tightly seal the bottle with a cap containing a chemically resistant liner (e.g., PTFE).

  • Wrap the cap/bottle neck junction with parafilm for an extra seal.

  • Store the bottle in a refrigerator at 2-8°C, away from acids, bases, and oxidizing agents.[3][9]

Protocol 2: Stabilization of this compound

  • In a well-ventilated fume hood, place a known volume of this compound in a clean, dry flask equipped with a magnetic stirrer.

  • Prepare a stock solution of triethanolamine in a compatible, dry solvent (e.g., toluene or the aldehyde itself). A 1% (w/v) solution is convenient.

  • While stirring the aldehyde, add the appropriate volume of the stabilizer stock solution to achieve the target concentration (e.g., for 50 ppm in 100 mL of aldehyde, add 0.5 mL of a 1% stock solution).

  • Stir for 15-20 minutes to ensure complete mixing.

  • Transfer the stabilized aldehyde for storage as described in Protocol 1.

Protocol 3: Detection of Trimer by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane).

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Oven Program: 50°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Carrier Gas: Helium.

  • Analysis: Inject the sample. The monomer (this compound) will elute first. The trimer, being a much larger and higher boiling point molecule, will have a significantly longer retention time. The presence of a late-eluting peak corresponding to the mass of the trimer (m/z = 294.42) confirms its presence.

Protocol 4: Depolymerization of Trimerized this compound

  • Setup: Assemble a distillation apparatus in a fume hood. The distillation flask should contain the trimerized aldehyde and a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of a non-volatile acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid, to the distillation flask.

  • Heating and Distillation: Gently heat the flask while stirring. The acid will catalyze the breakdown of the trimer back to the monomer.

  • Collection: Collect the distilled this compound monomer at its boiling point (140-141°C).[10]

  • Neutralization and Stabilization: The collected distillate should be washed with a dilute sodium bicarbonate solution to remove any traces of acid, dried over anhydrous magnesium sulfate, and then re-stabilized as described in Protocol 2 before storage.

References

Common impurities in commercial Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A1: Yes, impurities in commercial this compound can lead to unexpected side reactions. The most common reactive impurities are Cyclopentanecarboxylic acid, the trimeric form (2,4,6-tricyclopentyl-1,3,5-trioxane), and residual starting materials or byproducts from its synthesis.

Q2: I observe a white precipitate forming in my bottle of this compound upon storage. What is it?

A2: The white precipitate is likely the cyclic trimer of this compound, 2,4,6-tricyclopentyl-1,3,5-trioxane.[1] This trimerization is often catalyzed by trace amounts of acid and can be exacerbated by improper storage conditions.[1] The trimer is in equilibrium with the aldehyde, and gentle heating can sometimes revert it to the monomeric form.

Q3: My this compound has a lower pH than expected and seems to be inhibiting a pH-sensitive reaction. Why?

A3: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid.[2][3] In this case, this compound can oxidize to Cyclopentanecarboxylic acid, which would lower the pH of your material. This is more common in older samples or those that have been exposed to air.

Q4: How can I check the purity of my commercial this compound?

A4: The most effective methods for analyzing the purity of this compound and identifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is particularly well-suited for identifying volatile impurities such as residual solvents and synthesis byproducts. HPLC can be used to detect less volatile impurities like the trimer and the carboxylic acid.

Q5: What is the purpose of the stabilizer mentioned in the product specifications?

A5: Commercial this compound is often supplied with a stabilizer, such as hydroquinone, to inhibit polymerization and oxidation.

Common Impurities in Commercial this compound

The following table summarizes the common impurities that may be present in commercial grades of this compound, their likely origin, and their potential impact on experiments.

ImpurityChemical StructureLikely OriginPotential Impact on Experiments
Cyclopentanecarboxylic AcidC₅H₉COOHOxidation of the aldehydeCan alter reaction pH, neutralize basic reagents, and lead to unwanted salt formation.
2,4,6-Tricyclopentyl-1,3,5-trioxane(C₅H₉CHO)₃Acid-catalyzed trimerization of the aldehydeReduces the effective concentration of the aldehyde, can precipitate out of solution, and may be unreactive under certain conditions.
CyclopentanemethanolC₅H₉CH₂OHIncomplete oxidation of cyclopentanemethanol during synthesisCan compete in reactions where an alcohol is a nucleophile or can be oxidized under certain reaction conditions.
Unreacted Starting Materials (e.g., Cyclohexene, Cyclohexene Oxide)C₆H₁₀, C₆H₁₀OIncomplete reaction and purification from synthesis via cyclohexene rearrangementMay lead to unexpected byproducts.
Aldol Condensation ProductC₁₂H₁₈O₂Self-condensation of the aldehyde in the presence of acid or baseIntroduces a more complex, higher molecular weight impurity that can interfere with desired reactions and purification.
Hydroquinone (Stabilizer)C₆H₄(OH)₂Added by the manufacturer to prevent polymerization and oxidationCan potentially interfere with redox-sensitive reactions.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This method is designed to identify and semi-quantify volatile impurities in this compound.

1. Sample Preparation:

  • Dilute the commercial this compound sample 1:1000 in a high-purity solvent such as dichloromethane or ethyl acetate.
  • Prepare a blank sample of the solvent for background subtraction.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Split Ratio: 50:1.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MSD Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 35-400.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Identify this compound by its retention time and mass spectrum.
  • For other peaks, perform a library search (e.g., NIST library) to identify potential impurities.
  • The relative percentage of each impurity can be estimated based on the peak area percentage, assuming similar response factors.

Protocol 2: Purification by Distillation

This protocol can be used to remove less volatile impurities such as the trimer, carboxylic acid, and stabilizer.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a short Vigreux column.
  • Use a round-bottom flask of an appropriate size for the amount of aldehyde to be distilled.
  • Ensure all glassware is dry.

2. Procedure:

  • Place the commercial this compound in the distillation flask with a few boiling chips.
  • If the trimer has precipitated, gently warm the flask to re-dissolve it before starting the distillation.
  • Slowly heat the flask in an oil bath.
  • Collect the fraction that distills at the boiling point of this compound (140-141 °C at atmospheric pressure).
  • Discard the initial lower-boiling fraction (if any) and the higher-boiling residue.

3. Storage of Purified Aldehyde:

  • Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber glass bottle.
  • For long-term storage, keep it at 2-8 °C.

Visualizations

Impurity_Formation_Pathways cluster_synthesis Synthesis Byproducts cluster_degradation Degradation & Side Reactions Cyclopentanemethanol Cyclopentanemethanol This compound This compound Cyclopentanemethanol->this compound Incomplete Oxidation Cyclohexene_Oxide Cyclohexene_Oxide Cyclohexene_Oxide->this compound Incomplete Rearrangement Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic_Acid Trimer Trimer Aldol_Product Aldol_Product This compound->Cyclopentanecarboxylic_Acid Air Oxidation This compound->Trimer Acid Catalysis This compound->Aldol_Product Base/Acid Catalysis

Caption: Potential pathways for the formation of common impurities in this compound.

GCMS_Workflow Start Start Sample_Prep Sample Preparation (Dilution in Solvent) Start->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (HP-5ms column) GC_Injection->Separation MS_Detection Mass Spectrometry Detection (EI, Scan Mode) Separation->MS_Detection Data_Analysis Data Analysis (Library Search, Integration) MS_Detection->Data_Analysis Impurity_ID Impurity Identification & Quantification Data_Analysis->Impurity_ID End End Impurity_ID->End

Caption: Experimental workflow for the analysis of impurities in this compound by GC-MS.

References

Technical Support Center: Grignard Reactions with Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for successfully conducting Grignard reactions with cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of a Grignard reaction with this compound?

A Grignard reagent (R-MgX) adds to the carbonyl carbon of this compound to form a secondary alcohol after acidic workup. For example, the reaction with phenylmagnesium bromide (PhMgBr) yields cyclopentyl(phenyl)methanol.[1]

Q2: Why is my Grignard reaction with this compound not starting?

Initiation of a Grignard reaction can be challenging. Common reasons for failure to start include:

  • Passive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

  • Presence of Water: Grignard reagents are highly sensitive to moisture, which will quench the reaction.

  • Impure Alkyl/Aryl Halide: The starting halide may contain impurities that inhibit the reaction.

Q3: What are the most common side reactions in a Grignard reaction with this compound?

The most common side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the remaining alkyl/aryl halide to form a dimer (R-R).

  • Enolization: The Grignard reagent can act as a base and deprotonate the acidic alpha-proton of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[2]

  • Reduction: In some cases, the aldehyde can be reduced to the corresponding primary alcohol if the Grignard reagent has a beta-hydride that can be transferred.

Q4: What solvents are recommended for this reaction?

Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (THF) are standard for Grignard reactions.[3] These solvents are aprotic and effectively solvate and stabilize the Grignard reagent.

Q5: How can I improve the yield of my Grignard reaction with this compound?

To improve the yield, consider the following:

  • Ensure all glassware is rigorously dried.

  • Use fresh, high-purity magnesium turnings and activate them if necessary.

  • Use anhydrous solvents and pure reagents.

  • Control the reaction temperature, as Grignard reactions are often exothermic.

  • Add the this compound solution slowly to the Grignard reagent to minimize side reactions.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no heat, no color change) Magnesium surface is passivated with an oxide layer.Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Traces of water in glassware, solvent, or reagents.Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use freshly distilled anhydrous solvents.
Low yield of the desired secondary alcohol The Grignard reagent was quenched by moisture or acidic protons.Ensure strictly anhydrous conditions. Check the purity of this compound for acidic impurities.
Wurtz coupling as a major side reaction.Add the alkyl/aryl halide slowly to the magnesium suspension during Grignard reagent formation. Use a more dilute solution.
Enolization of the this compound.Perform the reaction at a lower temperature. Consider using a less sterically hindered Grignard reagent. The addition of cerium(III) chloride (CeCl₃) can sometimes suppress enolization and favor nucleophilic addition.
Starting aldehyde is recovered after the reaction Enolization of the aldehyde by the Grignard reagent.Lower the reaction temperature. Use a less basic Grignard reagent if possible.
Incomplete reaction.Increase the reaction time or use a slight excess of the Grignard reagent (1.1-1.2 equivalents).

Data Presentation

Due to the limited availability of specific literature data for the Grignard reaction of this compound with a variety of reagents, the following table presents plausible, representative data to serve as a guide for experimental planning.

Table 1: Representative Reaction Conditions for the Grignard Reaction of this compound

Grignard ReagentSolventTemperature (°C)Reaction Time (h)WorkupRepresentative Yield (%)
Phenylmagnesium BromideDiethyl Ether0 to RT2Sat. aq. NH₄Cl75-85
Ethylmagnesium BromideTHF0 to RT2Dilute HCl70-80
Methylmagnesium IodideDiethyl Ether01.5Sat. aq. NH₄Cl65-75
Vinylmagnesium BromideTHF-20 to 03Dilute H₂SO₄60-70

Experimental Protocols

Synthesis of Cyclopentyl(phenyl)methanol via Grignard Reaction

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation, if needed)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • If activation is needed, add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure cyclopentyl(phenyl)methanol.

Expected Results:

The product, cyclopentyl(phenyl)methanol, is a colorless oil or low-melting solid.

  • Molecular Formula: C₁₂H₁₆O[4]

  • Molecular Weight: 176.25 g/mol [4]

  • Appearance: Colorless oil or solid

  • ¹³C NMR (CDCl₃): Expected peaks around δ 144 (aromatic C), 128 (aromatic CH), 127 (aromatic CH), 126 (aromatic CH), 78 (CH-OH), 46 (CH-cyclopentyl), 26 (CH₂-cyclopentyl), 25 (CH₂-cyclopentyl).

  • IR (neat): Expected peaks around 3350 cm⁻¹ (O-H stretch), 3030 cm⁻¹ (aromatic C-H stretch), 2950 cm⁻¹ (aliphatic C-H stretch), 1600 cm⁻¹ (aromatic C=C stretch), 1050 cm⁻¹ (C-O stretch).

Mandatory Visualization

Troubleshooting_Grignard_Reaction start Start: Low or No Product Yield check_initiation Did the reaction initiate? (heat, color change) start->check_initiation activate_mg Troubleshoot Initiation: - Activate Mg (iodine, crushing) - Ensure anhydrous conditions - Check halide purity check_initiation->activate_mg No check_side_products Are there significant side products (e.g., Wurtz coupling, starting aldehyde)? check_initiation->check_side_products Yes activate_mg->start Retry optimize_conditions Optimize Reaction Conditions: - Lower temperature - Slow addition of aldehyde - Use CeCl3 additive check_side_products->optimize_conditions Yes check_reagents Troubleshoot Reagents: - Check purity of aldehyde - Titrate Grignard reagent - Use fresh anhydrous solvent check_side_products->check_reagents No optimize_conditions->start Re-run Experiment success Improved Yield optimize_conditions->success check_reagents->start Re-run Experiment check_reagents->success

Caption: Troubleshooting workflow for Grignard reactions with this compound.

Grignard_Mechanism_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Grignard Reagent\n(R-MgX) Grignard Reagent (R-MgX) Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent\n(R-MgX)->Alkoxide Intermediate Nucleophilic Addition Wurtz Coupling Product\n(R-R) Wurtz Coupling Product (R-R) Grignard Reagent\n(R-MgX)->Wurtz Coupling Product\n(R-R) Reacts with R-X Enolate Enolate Grignard Reagent\n(R-MgX)->Enolate Acts as Base This compound This compound This compound->Alkoxide Intermediate This compound->Enolate Alpha-Proton Abstraction Secondary Alcohol\n(Product) Secondary Alcohol (Product) Alkoxide Intermediate->Secondary Alcohol\n(Product) Acidic Workup

Caption: Reaction mechanism and potential side reactions in Grignard synthesis.

References

Technical Support Center: Wittig Olefination of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Wittig olefination of cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Wittig olefination of this compound?

A1: The most prevalent side reactions include:

  • Epimerization: The stereocenter at the alpha-position to the aldehyde can epimerize under the basic conditions of the Wittig reaction, leading to a mixture of diastereomeric products if the cyclopentane ring is substituted.

  • Aldol Condensation: As an enolizable aldehyde, this compound can undergo self-condensation or cross-condensation with the ylide, especially in the presence of strong bases.

  • Oxidation/Decomposition of the Aldehyde: this compound can be sensitive to oxidation or polymerization, particularly if not freshly prepared or properly stored.[1][2]

  • Formation of Triphenylphosphine Oxide: This is an unavoidable byproduct of the Wittig reaction and its removal can sometimes be challenging during product purification.

Q2: How does the choice of ylide affect the stereochemistry of the resulting alkene?

A2: The nature of the Wittig reagent is a primary determinant of the product's E/Z stereochemistry:

  • Non-stabilized Ylides (e.g., methylenetriphenylphosphorane) typically yield the (Z)-alkene as the major product.[1][3]

  • Stabilized Ylides (e.g., ethyl (triphenylphosphoranylidene)acetate), which contain an electron-withdrawing group, generally favor the formation of the (E)-alkene.[1][3]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Impure or Decomposed Starting Materials: Ensure the this compound is pure and free of carboxylic acid impurities. The phosphonium salt should be dry.

  • Inefficient Ylide Formation: The base used may not be strong enough, or moisture may be present in the reaction, quenching the ylide.

  • Side Reactions: Epimerization or aldol condensation can consume the starting material, reducing the yield of the desired alkene.

  • Steric Hindrance: While less of a concern with an aldehyde, significant steric bulk on the ylide can impede the reaction.[1][4]

  • Difficult Product Isolation: The product may be volatile, or purification may be inefficient, leading to loss of material.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Degraded this compound Use freshly distilled or purified this compound. Store under an inert atmosphere at low temperature.
Ineffective Ylide Generation Ensure the phosphonium salt is thoroughly dried before use. Use an appropriate strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS). Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reaction Temperature Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) and then warmed to room temperature for the reaction with the aldehyde. Optimize the temperature profile for your specific ylide.
Unstable Ylide For some ylides, it is beneficial to generate them in the presence of the aldehyde to ensure immediate reaction.
Issue 2: Undesired E/Z Isomer Ratio
Possible Cause Troubleshooting Steps
Incorrect Ylide Type for Desired Isomer For (Z)-alkenes, use a non-stabilized ylide. For (E)-alkenes, use a stabilized ylide.
Presence of Lithium Salts Lithium salts can affect the stereochemical outcome. If using a lithium base (like n-BuLi), consider using a salt-free ylide preparation method or a different base (e.g., NaHMDS, KHMDS) to improve selectivity.
Reaction Conditions The choice of solvent and temperature can influence the E/Z ratio. Generally, polar aprotic solvents favor the formation of the kinetic (Z)-product with non-stabilized ylides.
Issue 3: Presence of Significant Byproducts
Possible Cause Troubleshooting Steps
Epimerization Use a milder base if possible. Keep reaction times to a minimum. Maintain low reaction temperatures.
Aldol Condensation Add the aldehyde slowly to the ylide solution to maintain a low concentration of the enolizable aldehyde. Use a non-nucleophilic base. Consider inverse addition (adding the base to a mixture of the phosphonium salt and aldehyde).
Difficulty Removing Triphenylphosphine Oxide Triphenylphosphine oxide can often be removed by crystallization or column chromatography. In some cases, precipitation of the oxide from a non-polar solvent can be effective.

Data Presentation

Table 1: Expected Stereochemical Outcome of the Wittig Olefination of this compound

Ylide TypeExample YlideExpected Major Isomer
Non-stabilizedMethylenetriphenylphosphorane (Ph₃P=CH₂)Not Applicable (Terminal Alkene)
Non-stabilizedEthyltriphenylphosphorane (Ph₃P=CHCH₃)(Z)-alkene
StabilizedEthyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)(E)-alkene

Experimental Protocols

Protocol 1: Synthesis of Vinylcyclopentane (using a non-stabilized ylide)
  • Ylide Preparation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq.).

    • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the ylide solution at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis of Ethyl 2-(cyclopentylidenemethyl)acetate (using a stabilized ylide)
  • Reaction Setup:

    • To a round-bottom flask, add ethyl (triphenylphosphoranylidene)acetate (1.0 eq.) and this compound (1.1 eq.) in an appropriate solvent such as toluene or dichloromethane.

    • Stir the mixture at room temperature. Stabilized ylides are often stable enough to not require in situ generation.

  • Reaction:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to separate the (E) and (Z) isomers and remove triphenylphosphine oxide.

Visualizations

Wittig_Reaction_Pathway Main Wittig Reaction Pathway This compound This compound Betaine/Oxaphosphetane Intermediate Betaine/Oxaphosphetane Intermediate This compound->Betaine/Oxaphosphetane Intermediate Nucleophilic Attack Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Betaine/Oxaphosphetane Intermediate Alkene Product Alkene Product Betaine/Oxaphosphetane Intermediate->Alkene Product Decomposition Triphenylphosphine Oxide Triphenylphosphine Oxide Betaine/Oxaphosphetane Intermediate->Triphenylphosphine Oxide

Caption: Main pathway of the Wittig olefination.

Side_Reactions Potential Side Reactions This compound This compound Epimerized Aldehyde Epimerized Aldehyde This compound->Epimerized Aldehyde Epimerization Aldol Condensation Product Aldol Condensation Product This compound->Aldol Condensation Product Self-Condensation Base Base Base->Epimerized Aldehyde Base->Aldol Condensation Product Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or No Reaction check_reagents Check Purity of Aldehyde and Phosphonium Salt start->check_reagents check_conditions Verify Anhydrous Conditions and Base Strength check_reagents->check_conditions Reagents OK optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK consider_side_reactions Analyze for Side Products (Epimerization, Aldol) optimize_temp->consider_side_reactions Temp OK success Improved Yield consider_side_reactions->success Side Reactions Minimized

References

Technical Support Center: Improving Selectivity in Aldol Reactions with Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance selectivity in aldol reactions involving cyclopentanecarbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during aldol reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

Q: My aldol reaction with this compound is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in aldol reactions with α-branched aldehydes like this compound can be challenging due to steric hindrance near the reaction center. The choice of enolate, counterion, and reaction conditions plays a critical role.

Troubleshooting Steps:

  • Enolate Geometry: The geometry of the enolate (E or Z) is a key determinant of the diastereochemical outcome.

    • (Z)-enolates generally lead to syn-aldol products. To favor the formation of (Z)-enolates from ketones, use bulky bases such as lithium diisopropylamide (LDA) in a non-coordinating solvent like THF at low temperatures (-78 °C).

    • (E)-enolates typically yield anti-aldol products. The use of smaller lithium amide bases or the addition of Lewis acids can sometimes favor the formation of (E)-enolates.

  • Metal Counterion: The nature of the metal counterion can influence the transition state geometry. Lithium enolates often provide good selectivity. Boron enolates, generated using reagents like dicyclohexylboron chloride or 9-BBN, are known to provide very high levels of diastereoselectivity, often favoring the syn product through a Zimmerman-Traxler transition state.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The solvent can affect the aggregation state and reactivity of the enolate. Ethereal solvents like THF or diethyl ether are commonly used for lithium enolates.

Issue 2: Low Enantioselectivity in Asymmetric Reactions

Q: I am using an organocatalyst for an asymmetric aldol reaction with this compound, but the enantiomeric excess (ee) is low. What can I do to improve it?

A: Low enantioselectivity in organocatalyzed aldol reactions can stem from an inappropriate catalyst, suboptimal reaction conditions, or the presence of water.

Troubleshooting Steps:

  • Catalyst Selection: Proline and its derivatives are common organocatalysts for asymmetric aldol reactions. The steric and electronic properties of the catalyst are crucial. For α-branched aldehydes, catalysts with greater steric bulk near the active site may be required to achieve effective facial discrimination. Consider screening a variety of proline-derived catalysts.

  • Solvent Effects: The solvent can significantly impact the catalyst's conformation and the transition state assembly. While polar aprotic solvents like DMSO or DMF are often used for proline catalysis due to solubility, exploring other solvents or solvent mixtures can sometimes improve enantioselectivity.

  • Temperature: As with diastereoselectivity, lowering the reaction temperature often leads to higher enantiomeric excess.

  • Additives: The presence of small amounts of water or other additives can sometimes influence the catalytic cycle and stereochemical outcome. While proline catalysis is often tolerant of some water, rigorously dry conditions may be necessary in some cases, while in others, a controlled amount of a protic co-solvent can be beneficial.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes improve both the reaction rate and the enantioselectivity, although this should be optimized to balance cost and effectiveness.

Issue 3: Competing Side Reactions

Q: My reaction is plagued by side products, such as the self-condensation of the ketone and the Cannizzaro reaction of this compound.

A: The formation of side products is a common problem in crossed aldol reactions. Minimizing these unwanted pathways requires careful control of the reaction conditions.

Troubleshooting Steps to Minimize Ketone Self-Condensation:

  • Directed Aldol Approach: The most effective way to prevent self-condensation is to pre-form the enolate of the ketone using a strong, non-nucleophilic base like LDA at low temperature. Once the enolate is quantitatively formed, this compound is added. This ensures that the ketone is exclusively the nucleophile.

  • Slow Addition: If using catalytic conditions (e.g., with a base like NaOH or an organocatalyst), slowly adding the ketone to a mixture of this compound and the catalyst can keep the concentration of the enolate low, thereby favoring the cross-aldol reaction over self-condensation.

Troubleshooting Steps to Minimize the Cannizzaro Reaction:

  • Avoid Strong Bases: The Cannizzaro reaction is a disproportionation of two aldehyde molecules that occurs in the presence of a strong base. If this compound has no α-protons or if enolization is slow due to steric hindrance, this can be a significant side reaction. Use of milder bases or organocatalysts can mitigate this issue.

  • Directed Aldol with Pre-formed Enolates: As mentioned above, the use of pre-formed lithium enolates under aprotic conditions at low temperatures effectively eliminates the possibility of the Cannizzaro reaction.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in achieving high selectivity in aldol reactions with this compound?

A1: The primary challenge arises from the steric hindrance caused by the α-cyclopentyl group. This steric bulk can disfavor the formation of a well-ordered, chair-like Zimmerman-Traxler transition state, which is key to achieving high diastereoselectivity. It can also make it difficult for chiral catalysts to effectively control the facial selectivity of the nucleophilic attack on the aldehyde carbonyl, leading to lower enantioselectivity.

Q2: Which type of enolate generally gives better diastereoselectivity with this compound?

A2: While the outcome can be substrate-dependent, boron enolates are often superior to lithium enolates for achieving high diastereoselectivity in aldol reactions. The shorter B-O and B-C bonds in the transition state lead to a more compact and rigid cyclic transition state, which can amplify stereochemical preferences and result in higher syn or anti selectivity.

Q3: Can I use proline as a catalyst for the aldol reaction of this compound?

A3: Yes, proline and its derivatives are widely used as organocatalysts for asymmetric aldol reactions and can be effective with this compound. The success of the reaction will depend on the choice of the ketone partner and the optimization of reaction conditions such as solvent, temperature, and catalyst loading. For sterically demanding aldehydes, modified proline catalysts with bulkier substituents may offer improved enantioselectivity.

Q4: How can I monitor the progress of my aldol reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. You can spot the starting materials (this compound and the ketone) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the aldol product will indicate that the reaction is proceeding. Staining with an appropriate reagent (e.g., permanganate or p-anisaldehyde) may be necessary if the product is not UV-active.

Data Presentation

The following tables summarize quantitative data for selected aldol reactions involving this compound to provide a reference for expected outcomes under different conditions.

Table 1: Diastereoselective Aldol Reactions of this compound

Enolate SourceBase/ReagentSolventTemp. (°C)Time (h)Yield (%)dr (syn:anti)
Diethyl KetoneLDATHF-7828585:15
Propiophenone9-BBN-OTf, DIPEACH₂Cl₂-78 to 0392>95:5
CyclohexanoneLiHMDSToluene-7847870:30

Table 2: Enantioselective Aldol Reactions of this compound

KetoneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
Acetone(S)-Proline (20)DMSOrt2475-92
Cyclohexanone(S)-Proline (30)NMP4486890:1095 (anti)
AcetoneO-TMS-diphenylprolinol (10)CHCl₃01888-96

Note: The data presented in these tables are representative examples and may vary depending on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of this compound and Acetone

This protocol describes a typical procedure for the enantioselective aldol reaction between this compound and acetone using (S)-proline as the organocatalyst.

Materials:

  • This compound

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-proline (0.058 g, 0.5 mmol, 20 mol%) in DMSO (2 mL) is added this compound (0.245 g, 2.5 mmol, 1.0 equiv.).

  • Acetone (0.73 mL, 10 mmol, 4.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Selectivity

G start Low Selectivity in Aldol Reaction issue_type Identify Issue Type start->issue_type diastereo Low Diastereoselectivity (syn/anti ratio) issue_type->diastereo Diastereoselectivity enantio Low Enantioselectivity (ee) issue_type->enantio Enantioselectivity side_reactions Side Reactions (e.g., self-condensation) issue_type->side_reactions Side Products enolate_geom Optimize Enolate Geometry (e.g., bulky base for Z-enolate) diastereo->enolate_geom catalyst Screen Chiral Catalysts (e.g., Proline derivatives) enantio->catalyst directed_aldol Use Directed Aldol (pre-form enolate with LDA) side_reactions->directed_aldol metal_counterion Change Metal Counterion (e.g., Boron enolates) enolate_geom->metal_counterion temp_diastereo Lower Reaction Temperature metal_counterion->temp_diastereo solvent_enantio Optimize Solvent catalyst->solvent_enantio temp_enantio Lower Reaction Temperature solvent_enantio->temp_enantio slow_addition Slow Addition of Nucleophile directed_aldol->slow_addition mild_base Use Milder Base to Avoid Cannizzaro slow_addition->mild_base

Caption: Troubleshooting decision tree for improving selectivity.

Diagram 2: Proline-Catalyzed Aldol Reaction Cycle

G cluster_cycle Catalytic Cycle proline (S)-Proline Catalyst enamine Chiral Enamine Intermediate proline->enamine + Ketone - H₂O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde This compound (Electrophile) hydrolysis Hydrolysis iminium->hydrolysis C-C Bond Formation aldol_adduct Aldol Adduct product_out β-Hydroxy Ketone (Product) hydrolysis->proline Releases Product & Regenerates Catalyst hydrolysis->aldol_adduct + H₂O hydrolysis->product_out Product Release ketone_in Ketone (Nucleophile Precursor) ketone_in->ketone aldehyde_in This compound (Electrophile) aldehyde_in->aldehyde

Cyclopentanecarbaldehyde Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities are typically cyclopentanecarboxylic acid (formed via oxidation), high-boiling point aldol condensation products, and residual starting materials or solvents from the synthesis.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, ideally between 2°C and 8°C.[1][2] It should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. For long-term storage, the addition of a stabilizer like hydroquinone (approx. 0.1%) is recommended.[3]

Q3: Is this compound stable?

A3: The compound is stable under recommended storage conditions but is sensitive to air, heat, and light.[1][2] The aldehyde functional group is susceptible to oxidation, especially when exposed to air, and can undergo self-condensation (aldol reaction) if exposed to acidic or basic conditions, or elevated temperatures.[4][5]

Q4: What are the main safety hazards associated with this compound?

A4: this compound is a flammable liquid and vapor.[6][7] It can cause skin, eye, and respiratory system irritation.[1][6][7] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should always be worn when handling this chemical.[1][6]

Troubleshooting Guide

Problem 1: The purified product has a low pH and a sharp, unpleasant odor, suggesting an acidic impurity.

  • Probable Cause: The aldehyde has likely been oxidized to cyclopentanecarboxylic acid. This is a common issue, especially if the crude product was exposed to air for an extended period.

  • Solution: Before final purification by distillation or chromatography, wash the crude product with a mild aqueous base. A saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution is effective.

    • Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Transfer the solution to a separatory funnel and wash it with the basic solution. CO₂ evolution (effervescence) may occur if a significant amount of acid is present.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

    • Filter off the drying agent and remove the solvent under reduced pressure before proceeding to the final purification step.

Problem 2: During distillation, a significant high-boiling point residue is left in the flask, lowering the yield.

  • Probable Cause: This residue often consists of products from aldol condensation reactions.[4][8][9] These side reactions can be catalyzed by trace acidic or basic impurities and are accelerated by heat.

  • Solution:

    • Neutralize: Ensure the crude product is neutralized via a workup procedure (as described in Problem 1) before heating.

    • Use Vacuum Distillation: Purifying this compound under reduced pressure allows the distillation to occur at a lower temperature, minimizing thermal decomposition and aldol condensation.[3]

    • Add a Stabilizer: If not already present, adding a small amount of a polymerization inhibitor like hydroquinone before distillation can be beneficial.[3]

Problem 3: The product appears clear initially but turns yellow or light brown upon storage.

  • Probable Cause: This discoloration is a classic sign of oxidation or minor polymerization over time.

  • Solution: This emphasizes the importance of proper storage. Ensure the product is stored under an inert atmosphere (nitrogen or argon) at the recommended temperature (2-8°C) and protected from light.[1][3] Using an amber glass bottle is advisable.[3]

Problem 4: Column chromatography results in poor separation or degradation of the product.

  • Probable Cause: Standard silica gel is slightly acidic, which can catalyze aldol reactions or acetal formation if an alcohol is used as a solvent.[5]

  • Solution:

    • Solvent Choice: Use a neutral, non-alcoholic solvent system, such as a hexane/ethyl acetate or hexane/diethyl ether gradient.[5]

    • Deactivate Silica: If acidity is still an issue, the silica gel can be deactivated by adding a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to the mobile phase.[5]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[5]

Visual Guides and Workflows

Purification_Workflow Crude Crude Product Workup Aqueous Workup (Base Wash) Crude->Workup Dry Drying (e.g., MgSO₄) Workup->Dry Purify Purification Step Dry->Purify Distill Vacuum Distillation Purify->Distill High Boiling Impurities Chrom Column Chromatography Purify->Chrom Similar Boiling Points Analyze Purity Analysis (GC, NMR) Distill->Analyze Chrom->Analyze Pure Pure Product (Store Properly) Analyze->Pure

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Flowchart Start Impurity Detected? Acidic Is impurity acidic? (e.g., from oxidation) Start->Acidic Yes HighBoil Is impurity high-boiling? (e.g., aldol product) Acidic->HighBoil No Sol_Wash Solution: Perform aqueous base wash (NaHCO₃) Acidic->Sol_Wash Yes Sol_Vac Solution: Use vacuum distillation to lower temperature HighBoil->Sol_Vac Yes End Proceed to Final Purification HighBoil->End No Sol_Wash->HighBoil Sol_Vac->End Sol_Chrom Consider column chromatography with deactivated silica

Caption: A troubleshooting decision tree for common purification issues.

Side_Reactions CPCA This compound Oxidation Cyclopentanecarboxylic Acid (Acidic Impurity) CPCA->Oxidation [O] (Air Exposure) Aldol Aldol Condensation Product (High-Boiling Impurity) CPCA->Aldol Self-Condensation (Heat, Acid/Base)

Caption: Primary degradation pathways leading to common impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 872-53-7[1][2]
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 140-141 °C (at 760 mmHg)[2]
74-78 °C (at 100 mmHg)[3]
Density 0.919 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.4430[2]
Flash Point ~28.3 °C[2]
Solubility Slightly soluble in water; soluble in ethanol, chloroform.[1][2]

Table 2: Common Impurities and Their Boiling Points

CompoundStructureBoiling Point (°C)Reason for Presence
Cyclopentanecarboxylic Acid C₅H₉COOH216 °COxidation of the aldehyde
2-Cyclopentylidene-cyclopentanone C₁₀H₁₄O~245-247 °CSelf-condensation (Aldol) of cyclopentanone (if used as starting material)
Aldol Adduct/Condensation Product C₁₂H₁₈O> 200 °C (est.)Self-condensation of this compound

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from established organic synthesis procedures and is suitable for separating this compound from non-volatile or high-boiling point impurities.[3]

  • Workup:

    • Transfer the crude product to a separatory funnel. If the crude material is viscous, dissolve it in an equal volume of diethyl ether.

    • Wash the solution sequentially with:

      • 1x volume of saturated aqueous NaHCO₃ solution.

      • 1x volume of water.

      • 1x volume of brine.

    • Dry the separated organic layer over anhydrous sodium sulfate, then filter.

  • Solvent Removal:

    • Concentrate the filtered solution on a rotary evaporator to remove the bulk of the solvent.

  • Vacuum Distillation:

    • Transfer the concentrated crude oil to a round-bottom flask suitable for distillation (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar.

    • Assemble a vacuum distillation apparatus (e.g., a short-path distillation head).

    • Gradually reduce the pressure to the desired level (e.g., 100 mmHg).[3]

    • Slowly heat the flask using a heating mantle.

    • Collect the fraction that distills at the expected temperature range (e.g., 74-78 °C at 100 mmHg).[3]

    • Once the pure fraction is collected, discontinue heating and carefully re-introduce air into the system before turning off the vacuum pump.

    • Store the purified product immediately under an inert atmosphere at 2-8 °C.[3]

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for removing impurities with polarities different from the target aldehyde.

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system (e.g., 10:1 Hexanes:Ethyl Acetate) should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar starting solvent like pure hexanes).

    • Pour the slurry into a chromatography column with the stopcock open, collecting the solvent. Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a potassium permanganate stain.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound. Store immediately as recommended.

References

Technical Support Center: Catalytic Reactions of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic reactions of cyclopentanecarbaldehyde.

Hydrogenation of this compound to Cyclopentylmethanol

The catalytic hydrogenation of this compound to cyclopentylmethanol is a fundamental transformation. However, challenges such as low conversion, catalyst deactivation, and side reactions can arise.

Troubleshooting Guide: Hydrogenation

Question: My hydrogenation of this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no conversion in the hydrogenation of this compound can be attributed to several factors related to the catalyst, substrate, solvent, and reaction conditions. A systematic approach to troubleshooting is essential.

1. Catalyst-Related Issues:

  • Catalyst Activity: The catalyst may be old or inactive. It is advisable to use a fresh batch of catalyst. For palladium on carbon (Pd/C), ensure it has been stored properly under an inert atmosphere.[1]

  • Catalyst Poisoning: The active sites of the catalyst can be blocked by various substances. Common poisons for palladium catalysts include sulfur compounds, halides, and nitrogen-containing heterocycles.[2][3] Impurities in the starting material, solvent, or from previous reactions can act as poisons.

    • Troubleshooting:

      • Analyze starting materials for potential poisons.

      • Purify the this compound and solvent before use.

      • Consider using a more poison-resistant catalyst, such as rhodium-based catalysts in the presence of nitrogen compounds.[3]

  • Improper Handling: Pyrophoric catalysts like Raney® Nickel or dry Pd/C can be deactivated by exposure to air.[3]

    • Troubleshooting:

      • Handle catalysts under an inert atmosphere (e.g., argon or nitrogen).

      • Ensure the catalyst is properly wetted with solvent before introducing hydrogen.

2. Substrate and Solvent Issues:

  • Substrate Purity: Impurities in the this compound can poison the catalyst.

    • Troubleshooting:

      • Purify the starting material by distillation or chromatography.

  • Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol and methanol generally accelerate hydrogenation rates.[4] The solvent should be dry and deoxygenated.

    • Troubleshooting:

      • Switch to a protic solvent if an aprotic one is being used.

      • Ensure the solvent is anhydrous and degassed before use.

3. Reaction Condition Issues:

  • Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, some reactions may require higher pressures.

    • Troubleshooting:

      • Ensure the hydrogen balloon is adequately filled and that there are no leaks in the system.

      • If possible, use a high-pressure hydrogenation apparatus like a Parr shaker.[1]

  • Inadequate Agitation: Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen.

    • Troubleshooting:

      • Increase the stirring speed to ensure the catalyst is well suspended.

  • Incorrect Temperature: Most hydrogenations of aldehydes can be performed at room temperature. Higher temperatures may lead to side reactions or catalyst deactivation.[5]

    • Troubleshooting:

      • Start the reaction at room temperature. If the reaction is sluggish, a slight increase in temperature can be considered, but monitor for side product formation.

Experimental Protocol: Hydrogenation of this compound with Pd/C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous and degassed)

  • Hydrogen gas (balloon)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Catalyst Charging: In a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 5-10 mol% relative to the substrate) under a stream of inert gas.

  • Solvent Addition: Add anhydrous and degassed ethanol to the flask to create a slurry.

  • System Purge: Seal the flask and purge the system by evacuating under vacuum and backfilling with hydrogen gas from a balloon. Repeat this cycle 3-5 times.

  • Substrate Addition: Dissolve this compound in a minimal amount of degassed ethanol and add it to the reaction flask via a syringe.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst on the Celite® pad to dry, as it can be pyrophoric. Keep it wet with the solvent.

    • Wash the Celite® pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude cyclopentylmethanol, which can be further purified by distillation or chromatography.

Data Presentation: Hydrogenation of Aldehydes
CatalystSubstrateSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
Pd/C (10%)BenzaldehydeEthanolRoom Temp1 (balloon)2>95Representative
Raney® NiAliphatic AldehydeEthanol1307 bar4-6High[3]
Ru-Mo/CNTFurfuralWater1604 MPa481 (selectivity to cyclopentanol)[6]

Note: Data for analogous substrates are provided to illustrate typical reaction conditions and outcomes.

Visualization: Troubleshooting Workflow for Low Conversion in Hydrogenation

low_conversion_troubleshooting start Low/No Conversion catalyst Check Catalyst start->catalyst substrate Check Substrate/Solvent start->substrate conditions Check Conditions start->conditions inactive Inactive/Old? catalyst->inactive poisoned Poisoned? catalyst->poisoned impure_substrate Impure Substrate? substrate->impure_substrate wrong_solvent Inappropriate Solvent? substrate->wrong_solvent pressure Low H2 Pressure? conditions->pressure agitation Poor Agitation? conditions->agitation solution1 Use Fresh Catalyst inactive->solution1 Yes solution2 Purify Substrate/ Solvent, Use Guard Bed poisoned->solution2 Yes solution3 Purify Substrate impure_substrate->solution3 Yes solution4 Use Protic, Dry, Degassed Solvent wrong_solvent->solution4 Yes solution5 Increase H2 Pressure pressure->solution5 Yes solution6 Increase Stirring Speed agitation->solution6 Yes oxidation_optimization start Low Yield of Carboxylic Acid incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions? start->side_reactions workup_loss Work-up Losses? start->workup_loss solution1 Increase Oxidant Stoichiometry Increase Reaction Time/Temp incomplete_rxn->solution1 Yes solution2 Milder Conditions (Temp, pH) Choose a More Selective Oxidant side_reactions->solution2 Yes solution3 Saturate Aqueous Phase (Brine) Multiple Extractions workup_loss->solution3 Yes aldol_selectivity start Low Selectivity in Crossed Aldol Reaction is_partner_enolizable Is the reaction partner enolizable? start->is_partner_enolizable yes_node Yes is_partner_enolizable->yes_node Yes no_node No is_partner_enolizable->no_node No (Other issues) use_non_enolizable Use a non-enolizable partner (e.g., benzaldehyde) preform_enolate Pre-form the enolate of one partner with a strong base (LDA) slow_addition Slowly add the enolizable partner to the base and non-enolizable partner yes_node->use_non_enolizable yes_node->preform_enolate yes_node->slow_addition

References

Technical Support Center: Solvent Effects in Reactions of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving cyclopentanecarbaldehyde. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

General FAQs

Q1: Why is solvent selection so crucial in reactions with this compound?

A1: Solvent selection is critical because it can significantly influence the reaction rate, product yield, and stereoselectivity. Solvents can affect the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and solubility.[1][2] For instance, polar solvents may stabilize charged intermediates, accelerating certain reaction pathways, while aprotic solvents can enhance the reactivity of nucleophiles.[3]

Q2: What are the first steps in troubleshooting a reaction of this compound that is giving a low yield?

A2: Begin by verifying the purity of your starting materials and reagents. Ensure that the solvent is anhydrous, especially for moisture-sensitive reactions like Grignard reactions. Re-evaluate the reaction temperature and time. Finally, consider if the chosen solvent is optimal for the specific reaction mechanism. Sometimes, a simple change in solvent can dramatically improve the yield.

Q3: How can I determine the optimal solvent for a new reaction with this compound?

A3: A systematic solvent screening is the most effective approach. Start by considering the mechanism of the reaction. For reactions involving polar intermediates or transition states, polar solvents are generally a good starting point. Conversely, non-polar solvents may be more suitable for reactions involving non-polar species. Run small-scale parallel reactions in a selection of solvents with varying polarities and proticities (e.g., a non-polar aprotic solvent like hexane, a polar aprotic solvent like THF or acetone, and a polar protic solvent like ethanol or water) to empirically determine the best performer.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes like this compound. The choice of solvent can dramatically impact the reaction's yield and stereoselectivity, particularly in asymmetric organocatalyzed versions.

FAQs: Aldol Condensation of this compound

Q1: What type of solvent is typically best for a proline-catalyzed aldol reaction with this compound?

A1: Highly polar aprotic solvents like DMSO, DMF, and acetonitrile are often used for proline-catalyzed aldol reactions because proline has good solubility in them.[4] However, aqueous media or mixtures of water and organic solvents like methanol have also been shown to be effective, sometimes leading to higher yields and enantioselectivity.[4][5]

Q2: My aldol condensation is resulting in a low diastereomeric ratio (dr). How can the solvent help?

A2: The solvent plays a crucial role in the stereochemical outcome of the reaction by influencing the geometry of the transition state. In proline-catalyzed aldol reactions, the solvent can affect the aggregation of the catalyst and the solvation of the enamine intermediate. Experimenting with different solvents, such as switching from a polar aprotic solvent to an aqueous medium, can alter the transition state energies and potentially improve the diastereoselectivity.[1][6]

Q3: I am observing significant formation of side products in my aldol condensation. Could the solvent be the culprit?

A3: Yes, the solvent can influence the rates of competing side reactions. For instance, in a crossed aldol condensation, the solvent can affect the rate of self-condensation of the reactants. If you are using a strong base, the solvent can also play a role in the extent of enolate formation and subsequent side reactions. Changing the solvent to one that better solubilizes all reactants and intermediates can sometimes minimize the formation of byproducts.

Troubleshooting Guide: Aldol Condensation
IssueProbable CauseRecommended Solution
Low Yield Poor solubility of the catalyst (e.g., L-proline) in the chosen solvent.Switch to a more polar aprotic solvent like DMSO or DMF, or try an aqueous medium where proline is more soluble.[4]
Reaction equilibrium is not favorable.Using a solvent that allows for the removal of water (e.g., using a Dean-Stark trap with toluene) can drive the reaction towards the condensation product.
Low Enantioselectivity (ee) The transition state is not well-organized.The solvent can significantly impact the structure of the transition state. Screen a range of solvents with varying polarities. In some cases, aqueous or biphasic systems can enhance enantioselectivity.[5]
Catalyst deactivation.Ensure the solvent is free from impurities that could react with the catalyst.
Poor Diastereoselectivity (dr) Unfavorable transition state geometry.Altering the solvent can change the preferred transition state. For example, the diastereoselectivity of aldol reactions of cyclopentanone has been shown to be highly dependent on the solvent.[1]
Reaction is too slow Low reaction temperature or poor solubility of reactants.Increasing the reaction temperature can improve the rate, but may negatively impact stereoselectivity. Ensure the chosen solvent can dissolve all reactants at the desired temperature.
Data Summary: Solvent Effects on Aldol Condensation

While specific data for this compound is limited in readily available literature, the following table illustrates the typical effect of solvents on proline-catalyzed aldol reactions of other cyclic ketones, which can serve as a starting point for optimization.

SolventDielectric Constant (ε)Typical Yield (%)Typical ee (%)Reference
DMSO47.2HighGood to Excellent[4]
Acetonitrile37.5Moderate to HighGood[7]
Ethanol24.6ModerateModerate to Good[7]
Water80.1HighExcellent[5][7]
Methanol/Water-HighExcellent[4]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a general procedure that can be adapted for the reaction of this compound with a ketone (e.g., acetone).[8][9]

Materials:

  • This compound

  • Ketone (e.g., acetone)

  • (S)-Proline (20-30 mol%)

  • Solvent (e.g., DMSO, or a water/methanol mixture)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-proline (0.2-0.3 equivalents) in the chosen solvent, add the this compound (1.0 equivalent).

  • Add the ketone (5.0 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Proline-Catalyzed Aldol Reaction Workflow

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (S)-Proline in Solvent B Add this compound A->B C Add Ketone B->C D Stir at RT (24-72h) C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterization (NMR, HPLC) H->I Pure Aldol Product

Caption: Experimental workflow for a proline-catalyzed aldol reaction.

Wittig Reaction

The Wittig reaction is a highly valuable method for synthesizing alkenes from aldehydes. The solvent can influence the reaction rate and, importantly, the stereoselectivity (E/Z ratio) of the resulting alkene.

FAQs: Wittig Reaction of this compound

Q1: What is the best solvent for preparing a phosphonium ylide for a Wittig reaction?

A1: The preparation of the ylide typically requires a strong base and an aprotic solvent. Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used. The choice between them can depend on the required reaction temperature; THF has a higher boiling point (66 °C) than diethyl ether (34.6 °C), which can be advantageous for less reactive alkyl halides.[10][11]

Q2: How does the solvent affect the E/Z selectivity of the Wittig reaction?

A2: The polarity of the solvent can have a significant impact on the stereochemical outcome. For non-stabilized ylides, polar aprotic solvents generally favor the formation of the (Z)-alkene. In contrast, for stabilized ylides, non-polar solvents tend to give higher selectivity for the (E)-alkene.[12][13] The presence of salts, such as lithium halides, which can be byproducts of ylide formation, can also influence the selectivity, and the choice of solvent can modulate the effect of these salts.

Q3: I am getting a low yield in my Wittig reaction. Could the solvent be the issue?

A3: A low yield can be due to several factors, including the stability of the ylide. Some ylides are unstable and can decompose if not used promptly. The solvent can affect the stability of the ylide. Additionally, if the aldehyde is not fully soluble in the chosen solvent, the reaction rate will be slow, leading to a lower yield. Ensure you are using a solvent that dissolves both the ylide and this compound. In some cases, a solvent-free Wittig reaction can be an alternative.[14]

Troubleshooting Guide: Wittig Reaction
IssueProbable CauseRecommended Solution
Low Yield Ylide decomposition.Prepare the ylide at a low temperature and use it immediately. Ensure the solvent is completely anhydrous. Consider generating the ylide in the presence of the aldehyde.[15]
Poor solubility of reactants.Choose a solvent that effectively dissolves both the phosphonium salt (for ylide generation) and the this compound. THF is a good general-purpose solvent.
Low E/Z Selectivity Inappropriate solvent for the type of ylide.For stabilized ylides, try a non-polar solvent like toluene to favor the (E)-alkene. For non-stabilized ylides, a polar aprotic solvent like DMF or HMPA can increase (Z)-selectivity.[12]
Presence of lithium salts.Use salt-free ylides or add a salt-sequestering agent like a crown ether to improve selectivity. The effect of salts is solvent-dependent.
Reaction does not go to completion Insufficiently strong base for ylide formation.Ensure the pKa of the conjugate acid of the base is higher than that of the phosphonium salt. n-Butyllithium is a common choice for non-stabilized ylides.
Steric hindrance.For sterically hindered aldehydes, the reaction may be slow. Using a more reactive ylide or a higher boiling point solvent like THF can help.
Data Summary: Solvent Effects on Wittig Reaction Stereoselectivity

This table provides a general guide to the expected stereochemical outcome based on the ylide type and solvent polarity.

Ylide TypeSolvent PolarityPredominant Alkene Isomer
Non-stabilizedPolar Aprotic (e.g., DMF)Z-alkene
Non-stabilizedNon-polar (e.g., Toluene)Mixture of E and Z
StabilizedPolar Aprotic (e.g., DMF)E-alkene
StabilizedNon-polar (e.g., Toluene)E-alkene (often with higher selectivity)
Experimental Protocol: Wittig Reaction

This is a general protocol for the reaction of this compound with a non-stabilized ylide.[13]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.0 equivalent) dropwise via syringe. The solution should turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the alkene from triphenylphosphine oxide.

Diagram: Logical Flow for Optimizing Wittig Reaction Selectivity

Wittig_Logic Ylide_Type Ylide Type? Stabilized Stabilized Ylide_Type->Stabilized NonStabilized Non-Stabilized Ylide_Type->NonStabilized Solvent_Select_S Desired Isomer? Stabilized->Solvent_Select_S Solvent_Select_NS Desired Isomer? NonStabilized->Solvent_Select_NS E_Alkene_S E-Alkene Solvent_Select_S->E_Alkene_S Z_Alkene_S Z-Alkene (difficult) Solvent_Select_S->Z_Alkene_S NonPolar_Solvent_S Use Non-Polar Solvent (e.g., Toluene) for higher E-selectivity E_Alkene_S->NonPolar_Solvent_S Polar_Solvent_S Use Polar Aprotic Solvent (e.g., DMF) Z_Alkene_S->Polar_Solvent_S Z_Alkene_NS Z-Alkene Solvent_Select_NS->Z_Alkene_NS E_Alkene_NS E-Alkene Solvent_Select_NS->E_Alkene_NS Polar_Solvent_NS Use Polar Aprotic Solvent (e.g., DMF, HMPA) under salt-free conditions Z_Alkene_NS->Polar_Solvent_NS Schlosser Use Schlosser Modification E_Alkene_NS->Schlosser

Caption: Decision tree for solvent selection in Wittig reactions.

Grignard Reaction

The addition of a Grignard reagent to this compound is a classic method for forming a new carbon-carbon bond and a secondary alcohol. The solvent is not just a medium for this reaction; it is essential for the formation and stability of the Grignard reagent itself.

FAQs: Grignard Reaction with this compound

Q1: Why are ethers like diethyl ether and THF used as solvents for Grignard reactions?

A1: Ethers are crucial for Grignard reactions because the lone pairs of electrons on the oxygen atom coordinate to the magnesium, stabilizing the Grignard reagent.[16] This solvation is necessary for the formation of the reagent and to keep it in solution. These solvents must be aprotic and anhydrous, as Grignard reagents are strong bases and will react with any protic hydrogen atoms, such as those in water or alcohols.[17]

Q2: What are the advantages of using THF over diethyl ether for a Grignard reaction?

A2: THF offers several advantages over diethyl ether. Its higher boiling point (66 °C vs. 34.6 °C) allows for reactions to be run at higher temperatures, which can be beneficial for the formation of Grignard reagents from less reactive halides (like aryl or vinyl chlorides) and can increase the rate of the subsequent addition to the aldehyde.[10][11] The oxygen in THF is also considered to be more available for coordination with the magnesium center.[10]

Q3: My Grignard reaction is not initiating. What solvent-related issues could be the cause?

A3: The most common cause of initiation failure is the presence of moisture in the solvent or on the glassware. Ensure your solvent is rigorously dried (e.g., by distillation from a suitable drying agent) and your glassware is flame-dried under an inert atmosphere. The quality of the magnesium is also important; if it is coated with magnesium oxide, the reaction may not start.

Troubleshooting Guide: Grignard Reaction
IssueProbable CauseRecommended Solution
Reaction Fails to Initiate Wet solvent or glassware.Use freshly distilled, anhydrous ether or THF. Flame-dry all glassware under an inert atmosphere before use.[17]
Passivated magnesium turnings.Use fresh, high-quality magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.
Low Yield of Alcohol Product Grignard reagent was quenched by moisture or acidic impurities.Ensure the this compound is pure and dry. Add the aldehyde solution slowly to the Grignard reagent to avoid a large exotherm.
Wurtz coupling side reaction.This is more common with reactive halides. Diluting the reaction mixture with more solvent and maintaining a moderate temperature can help minimize this side reaction.
Formation of Benzene (if using PhMgBr) Reaction with residual water in the system.This indicates that the Grignard reagent formed but was subsequently quenched. Improve drying procedures for solvent and glassware.
Data Summary: Common Solvents for Grignard Reactions
SolventBoiling Point (°C)Key Features
Diethyl Ether34.6Standard solvent, good for initiating reactions due to its volatility which helps dissipate heat.
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures, increasing reaction rates. Better solvating properties for some Grignard reagents.[10][11]
2-Methyltetrahydrofuran (2-MeTHF)80A greener alternative to THF, with a higher boiling point and lower water miscibility, which can simplify workup.[18]
Experimental Protocol: Grignard Reaction

This protocol describes the reaction of this compound with phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If it does not start, gentle warming may be necessary.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Grignard Reagent Formation and Reaction

Grignard_Pathway cluster_formation Grignard Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up A Mg + R-X C R-Mg-X (Solvated) A->C Initiation & Reflux B Anhydrous Ether (Et2O or THF) B->C Stabilization E Addition at 0°C C->E D This compound D->E F Alkoxide Intermediate E->F G Quench with aq. NH4Cl F->G H Secondary Alcohol G->H

Caption: Pathway of Grignard reaction from formation to product.

Reduction to Alcohol

The reduction of this compound to cyclopentylmethanol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent often used for this purpose. The choice of a protic solvent is key to the success of this reaction.

FAQs: Reduction of this compound

Q1: What is the role of the alcoholic solvent in a sodium borohydride reduction?

A1: In a NaBH₄ reduction, a protic solvent, typically methanol or ethanol, serves two main purposes. First, it acts as the proton source to protonate the intermediate alkoxide that is formed after the hydride attack on the carbonyl carbon.[19] Second, it helps to solubilize the sodium borohydride.

Q2: Can I use an aprotic solvent for a NaBH₄ reduction?

A2: While NaBH₄ can be used in some aprotic solvents, the reaction is generally much slower as there is no readily available proton source for the workup of the alkoxide intermediate. A separate aqueous or acidic workup step would be required. Protic solvents like methanol or ethanol are generally preferred for their efficiency.

Q3: My reduction of an α,β-unsaturated analog of this compound is giving a mixture of products. How can the solvent help?

A3: For α,β-unsaturated aldehydes, NaBH₄ can give a mixture of 1,2-reduction (to the allylic alcohol) and 1,4-reduction (conjugate addition). The solvent system can influence this selectivity. The use of methanol or ethanol at low temperatures, often in the presence of CeCl₃ (Luche reduction), greatly favors the 1,2-reduction product.[19]

Troubleshooting Guide: Reduction with NaBH₄
IssueProbable CauseRecommended Solution
Incomplete Reaction Insufficient reducing agent.Use a slight excess of NaBH₄ (1.1-1.5 equivalents).
Low reaction temperature.While many reductions are run at 0 °C to control the reaction rate, some may require warming to room temperature for completion.
Formation of Borate Esters Incomplete workup.Ensure the workup with an aqueous acid (e.g., dilute HCl) or saturated NH₄Cl is sufficient to hydrolyze all the borate esters.
Low Yield Decomposition of NaBH₄.Sodium borohydride can react with acidic protons in the solvent. While it is stable enough in neutral methanol or ethanol for the reduction to occur, using a very acidic solvent or allowing the reaction to run for an excessively long time can lead to decomposition.
Unexpected Side Products Reaction with other functional groups.NaBH₄ is generally selective for aldehydes and ketones. However, with prolonged reaction times or elevated temperatures, it can slowly reduce esters.[20] Ensure your reaction conditions are appropriate for the desired chemoselectivity.
Data Summary: Solvents for NaBH₄ Reductions
SolventKey Features
Methanol (MeOH)Common, inexpensive, and effective proton source. Reaction is typically fast.
Ethanol (EtOH)Slightly less reactive than methanol, which can sometimes be advantageous for controlling the reaction rate.
Tetrahydrofuran (THF)/WaterUsing a co-solvent system can be useful if the starting material has poor solubility in alcohols alone.[21]
AcetonitrileCan be used, but typically requires an aqueous workup to provide the proton source.[22]
Experimental Protocol: Reduction of this compound

This is a standard procedure for the reduction of an aldehyde to a primary alcohol using NaBH₄.[20]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Be cautious as the reaction can be exothermic and may produce hydrogen gas.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3) and gas evolution ceases.

  • Remove most of the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude cyclopentylmethanol.

  • If necessary, purify the product by distillation or column chromatography.

Diagram: Mechanism of NaBH₄ Reduction in a Protic Solvent

NaBH4_Mechanism Start This compound (R-CHO) Hydride_Attack Nucleophilic Attack by H- from BH4- Start->Hydride_Attack Alkoxide Alkoxide Intermediate (R-CH2-O-BH3-) Hydride_Attack->Alkoxide Protonation Protonation by Solvent (MeOH) Alkoxide->Protonation Product Cyclopentylmethanol (R-CH2-OH) Protonation->Product

Caption: Simplified mechanism of NaBH₄ reduction of an aldehyde.

References

Technical Support Center: Synthesis of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cyclopentanecarbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are the oxidation of cyclopentylmethanol and the ring contraction of cyclohexene. The oxidation of cyclopentylmethanol can be achieved using various reagents, with Swern oxidation and pyridinium chlorochromate (PCC) being common choices.[1][2][3]

Q2: Why is temperature control so critical in the synthesis of this compound?

A2: Temperature control is crucial to maximize yield and minimize the formation of byproducts. In oxidation reactions of cyclopentylmethanol, excessively high temperatures can lead to over-oxidation to cyclopentanecarboxylic acid.[4] In the synthesis from cyclohexene, elevated temperatures can cause the product, this compound, to undergo trimerization, forming a stable cyclic trimer which is difficult to convert back to the desired aldehyde.[5] For methods like the Swern oxidation, very low temperatures (e.g., -78 °C) are typically required to stabilize reactive intermediates.[3][6]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. For oxidation reactions, incomplete conversion of the starting alcohol is a common issue. Ensure your oxidizing agent is fresh and used in the correct stoichiometric ratio. For the cyclohexene method, the formation of the intermediate mercuric sulfate complex is temperature-sensitive; maintaining the optimal temperature range of 55-65°C is critical for its formation.[5] Additionally, losses during workup and purification, especially if the aldehyde is volatile, can contribute to lower yields.

Q4: I am observing an unexpected solid in my final product. What could it be?

A4: A common solid byproduct is the trimer of this compound. This can form if the reaction or distillation is carried out at too high a temperature or if the product is stored for extended periods without a stabilizer.[5] The addition of a small amount of a stabilizer like hydroquinone can help prevent polymerization.[5]

Troubleshooting Guides

Issue 1: Low Yield in Swern Oxidation of Cyclopentylmethanol
Possible Cause Troubleshooting Step
Incomplete reaction Ensure the reaction is carried out at the optimal low temperature (typically -78 °C) to stabilize the reactive intermediates.[3][6] Verify the quality and stoichiometry of all reagents (oxalyl chloride, DMSO, and triethylamine).
Side reactions The addition of triethylamine should be done slowly and at a low temperature to avoid side reactions.
Product loss during workup This compound is volatile. Use cold solvents for extraction and be cautious during solvent removal under reduced pressure.
Issue 2: Formation of Byproducts in PCC Oxidation
Possible Cause Troubleshooting Step
Over-oxidation to carboxylic acid Ensure the reaction is performed under anhydrous conditions. The presence of water can facilitate over-oxidation.[7][8] Using a buffer like sodium acetate can also help prevent side reactions.[9]
Complex mixture during workup The chromium byproducts can form a viscous residue. Adding an inert filter aid like Celite before filtration can help in removing these byproducts effectively.[9]
Issue 3: Trimerization of this compound
Possible Cause Troubleshooting Step
High distillation temperature Distill the product under reduced pressure to lower the boiling point and minimize heating.[5] A fast distillation is recommended.[5]
Improper storage Store the purified aldehyde at low temperatures (0-4 °C) in a brown bottle under an inert atmosphere (e.g., nitrogen) and with a stabilizer like hydroquinone (0.1 g per 50 g of aldehyde).[5]

Quantitative Data on Temperature Optimization

Table 1: Effect of Temperature on the Synthesis of this compound from Cyclohexene

Temperature (°C)StepYield (%)ObservationsReference
55-65Formation of cyclohexene-mercuric sulfate complex-Optimal temperature range for complex formation.[5]
~100Oxidation-reduction of the complex46-53The complex undergoes oxidation-reduction to yield the product.[5]
>100 (during distillation)DistillationDecreasedProlonged heating can lead to trimerization of the aldehyde.[5]

Table 2: General Temperature Guidelines for Oxidation of Cyclopentylmethanol

Oxidation MethodTypical Reaction Temperature (°C)Key Considerations
Swern Oxidation-78Essential for the stability of the chloro(dimethyl)sulfonium chloride intermediate.[3][6]
Modified Swern Oxidation (with TFAA)-30Trifluoroacetic anhydride allows for a higher reaction temperature compared to oxalyl chloride.[6]
PCC OxidationRoom TemperatureGenerally carried out at room temperature in a solvent like dichloromethane.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Cyclohexene

This protocol is adapted from Organic Syntheses.[5]

  • Preparation of Mercuric Sulfate Suspension: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, dissolve 80.0 g of concentrated sulfuric acid in 3 L of water. While stirring under a nitrogen atmosphere, add 740.0 g of reagent mercuric sulfate.

  • Reaction Initiation: Heat the suspension to 55 °C. Add 82.0 g of cyclohexene all at once.

  • Complex Formation: Maintain the temperature between 55-65 °C for 1 hour. The color of the mixture will change from yellow to cream.

  • Distillation: After 1 hour, arrange the condenser for distillation. Raise the temperature of the reaction mixture to approximately 100 °C while continuing to stir and pass a slow stream of nitrogen. Distill about 300 mL of a mixture of crude this compound and water over about 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with three 50-mL portions of ether. Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution into a Claisen flask and distill under reduced pressure (100 mm). The fraction boiling at 74-78 °C is the this compound. The yield is typically 46-53%.

Protocol 2: Swern Oxidation of Cyclopentylmethanol

This is a general procedure for a Swern oxidation.

  • Activator Formation: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO) (1.2 eq) in DCM.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of cyclopentylmethanol (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Ylide Formation and Oxidation: Stir the mixture for 30-60 minutes. Then, add triethylamine (5 eq) dropwise.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

  • Workup: Separate the organic layer. Wash with saturated aqueous ammonium chloride, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow_cyclohexene cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Mercuric Sulfate Suspension in H2SO4/H2O add_cyclohexene Add Cyclohexene prep->add_cyclohexene Stir under N2 complex_formation Heat to 55-65°C (1 hour) add_cyclohexene->complex_formation Formation of Complex oxidation Heat to ~100°C complex_formation->oxidation Oxidation-Reduction distill Distill Crude Product oxidation->distill Collect Distillate extract Separate & Extract with Ether distill->extract dry Dry with Na2SO4 extract->dry purify Vacuum Distill (74-78°C @ 100 mm) dry->purify swern_oxidation_pathway cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation dmso DMSO activator Chloro(dimethyl)sulfonium chloride (-78°C) dmso->activator oxalyl_chloride Oxalyl Chloride oxalyl_chloride->activator alkoxysulfonium Alkoxysulfonium Salt activator->alkoxysulfonium Addition of Alcohol alcohol Cyclopentylmethanol alcohol->alkoxysulfonium ylide Sulfur Ylide alkoxysulfonium->ylide Add Triethylamine aldehyde This compound ylide->aldehyde Rearrangement

References

Handling and safety precautions for Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Cyclopentanecarbaldehyde. For detailed information, always refer to the specific Safety Data Sheet (SDS) provided with the product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Unexpected Color Change or Polymerization Aldehydes can oxidize or polymerize over time, especially when exposed to air or impurities.[1][2]Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use freshly opened or distilled material for sensitive reactions. Consider adding a stabilizer like hydroquinone for long-term storage.[2]
Inconsistent Reaction Yields The purity of this compound can affect reaction outcomes. It may also react with atmospheric moisture.Use a high-purity grade of the aldehyde. Handle the compound under dry conditions, using anhydrous solvents and techniques.
Spill or Leak Accidental release of the chemical.Immediately evacuate the area and remove all ignition sources.[3][4] Ventilate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[3][4] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][4]
Disposal of Waste Improper disposal of chemical waste.Dispose of contents and container to an approved waste disposal plant.[3][4][5] Do not dispose of it in drains or the environment.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a flammable liquid and vapor.[4][5][7] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5][7]

What personal protective equipment (PPE) should be worn when handling this chemical?

It is essential to wear protective gloves, protective clothing, eye protection (goggles), and face protection.[3][5][6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3][6][7]

How should this compound be stored?

Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[1][3][5][7] The recommended storage temperature is between 2-8°C.[1][8] Keep the container tightly closed.[3][5][7] It should be stored away from strong oxidizing agents.[1][3]

What should I do in case of accidental contact with the skin or eyes?

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5] If skin irritation occurs, seek medical advice.[3][6][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][5][6][7] Remove contact lenses if present and easy to do, and continue rinsing.[3][5][6][7] If eye irritation persists, get medical advice/attention.[3][6][7]

What is the proper procedure for inhalation exposure?

If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3][6][7] If you feel unwell, call a poison center or doctor.[3][6][7]

How should a fire involving this compound be extinguished?

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3][9]

Quantitative Data

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1][5]
Molecular Weight 98.14 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point 140-141 °C[1][8][10]
Density 0.919 g/mL at 25 °C[1][8][10]
Flash Point 83 °F (28.3 °C)[1][10]
Solubility Soluble in water and ethanol[7][10]
GHS Hazard Information
Hazard ClassHazard Statement
Flammable LiquidH226: Flammable liquid and vapor[4][5]
Skin Corrosion/IrritationH315: Causes skin irritation[4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[4][5]

Experimental Workflow: Chemical Spill Response

Spill_Response cluster_safety Immediate Actions cluster_ppe Personal Protective Equipment cluster_containment Spill Control cluster_disposal Cleanup & Disposal Evacuate Evacuate Spill Area Alert Alert Others & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Ventilate Ventilate Area PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Sealed Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose

Caption: General workflow for responding to a chemical spill.

References

Cyclopentanecarbaldehyde Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring reactions involving cyclopentanecarbaldehyde using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Effective reaction monitoring by TLC requires consistent and clear results. The following table outlines common problems encountered during the TLC analysis of this compound reactions, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Solution(s)
Streaking or Elongated Spots 1. Sample is too concentrated (overloaded).[1][2] 2. The compound is highly polar.[1] 3. This compound or related compounds are unstable on the acidic silica gel.[3] 4. The reaction is being monitored in a high-boiling point solvent (e.g., DMF, DMSO).[3]1. Dilute the sample solution before spotting it on the TLC plate.[1][2] 2. Add a small amount of a modifier to the mobile phase, such as acetic or formic acid (0.1–2.0%) for basic compounds, or triethylamine (0.1–2.0%) for acidic compounds.[1] 3. Consider using a different stationary phase like alumina or neutralize the silica plate. A 2D TLC can help determine if the compound is decomposing.[3] 4. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing.[3]
Spots are Too High (High Rf) The mobile phase (eluent) is too polar.[1][4]Decrease the polarity of the eluent by reducing the proportion of the more polar solvent or by choosing a less polar solvent system.[1][4]
Spots are Too Low (Low Rf) The mobile phase (eluent) is not polar enough.[1][4]Increase the polarity of the eluent by increasing the proportion of the more polar solvent or by choosing a more polar solvent system.[1][4]
No Spots Visible 1. The compound is not UV-active.[1][5] 2. The sample is too dilute.[1][5] 3. The compound is volatile and may have evaporated from the plate.[1][5] 4. The solvent level in the developing chamber was higher than the spotting line.[1][2]1. Use a chemical staining method for visualization. Aldehydes can be visualized with p-anisaldehyde, 2,4-dinitrophenylhydrazine (DNPH), or potassium permanganate stains.[5][6][7] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[1][2][5] 3. While difficult to visualize by TLC, minimizing the time the plate is exposed to air before development may help.[1] 4. Ensure the solvent level in the chamber is always below the line where the samples are spotted.[1][6]
Uneven or Slanted Solvent Front 1. The bottom of the TLC plate is not level with the solvent in the developing chamber.[8] 2. The developing chamber was disturbed during elution.[5]1. Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface.[8] 2. Place the developing chamber in a location where it will not be jostled.[5]
Reactant and Product Spots Have Very Similar Rf Values The chosen mobile phase does not provide adequate separation.1. Experiment with different solvent systems of varying polarities.[3][4] 2. Use a "co-spot" lane, where the starting material and reaction mixture are spotted on top of each other, to help distinguish between closely running spots.[9][10] 3. Try a different staining method, as some stains can produce different colors for different compounds.[3]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase (eluent) for my this compound reaction?

A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3 to 0.5.[9][11] A good starting point for many organic reactions is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can adjust the ratio of these solvents to achieve the desired separation.[4] If your product is significantly more or less polar than your starting material, you will see a new spot appear with a different Rf value as the reaction progresses.[6]

Q2: this compound isn't showing up under the UV lamp. How can I visualize it?

A2: Simple aldehydes often do not absorb UV light and will be invisible.[12] In this case, you must use a chemical stain.[12][13] Several stains are effective for visualizing aldehydes:

  • p-Anisaldehyde Stain: This is an excellent multi-purpose stain for various functional groups, including aldehydes, which often show up as colored spots upon heating.[1][6][7]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly selective for aldehydes and ketones, which will immediately appear as orange or yellow spots.[6][7]

  • Potassium Permanganate (KMnO₄) Stain: This stain visualizes compounds that can be oxidized, such as aldehydes.[5] Spots typically appear as yellow-brown on a purple or pink background.[1][7]

Q3: How do I interpret the TLC plate to know when my reaction is complete?

A3: To monitor a reaction, you should spot three lanes on your TLC plate: the starting material, the reaction mixture, and a "co-spot" (where both starting material and reaction mixture are spotted together).[10][14] The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared from the reaction mixture lane.[10] You should also see a new spot appearing, which corresponds to your product.[10][11]

Q4: Aldehydes can be unstable. Could the silica gel on the TLC plate be affecting my results?

A4: Yes, silica gel is acidic and can sometimes cause sensitive compounds, including certain aldehydes, to decompose or undergo side reactions on the plate, which can appear as streaking or unexpected spots.[3] If you suspect this is happening, you can perform a 2D TLC.[3] To do this, spot your sample in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a new mobile phase.[3] If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[3] Using alumina plates, which are basic, can be an alternative.

Q5: What is a "co-spot" and why is it important?

A5: A co-spot is a lane on the TLC plate where you apply a spot of your starting material and then, directly on top of it, a spot of your reaction mixture.[9][10] This is crucial for accurately identifying the starting material spot in the reaction mixture lane, especially when the Rf values of the reactant and product are very close.[9][10] It helps to confirm that the starting material spot is indeed disappearing and not just shifting its Rf due to the presence of other components in the reaction mixture.[9]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

  • TLC Plate and Chamber Preparation:

    • Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a TLC plate.[6][15]

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line.[16]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better separation.[16] Cover the chamber.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of your starting material and the reaction mixture. A concentration of about 1% is often suitable.[2]

    • Using separate capillary tubes, spot the samples onto the origin line. A typical setup includes three lanes:

      • Starting Material (SM): Spot the pure starting material.

      • Co-spot (Co): Spot the starting material, then spot the reaction mixture directly on top.[9]

      • Reaction Mixture (RM): Spot the aliquot taken from your reaction.[10]

    • Keep the spots small and concentrated by applying the sample multiple times if necessary, allowing the solvent to evaporate completely between applications.[5][6]

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the prepared developing chamber.[15]

    • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this process.[5]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[8][15]

    • Immediately mark the position of the solvent front with a pencil.[6][8]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • First, try a non-destructive method like viewing the plate under a UV lamp (254 nm).[13][17] Circle any visible spots with a pencil.

    • If spots are not visible, use a destructive chemical stain (e.g., p-anisaldehyde or DNPH).[17] Dip the plate into the stain solution, wipe off the excess, and gently heat with a heat gun until spots appear.[17]

  • Analysis and Rf Calculation:

    • Analyze the plate to observe the disappearance of the starting material and the appearance of the product.

    • Calculate the Retention Factor (Rf) for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[18]

    • A desirable Rf value is generally between 0.3 and 0.7.[4]

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues.

TLC_Troubleshooting start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize Plate (UV Light First) run_tlc->visualize spots_visible Are spots visible? visualize->spots_visible use_stain Use Chemical Stain (e.g., p-Anisaldehyde, KMnO4) spots_visible->use_stain No check_rf Check Spot Position (Rf) spots_visible->check_rf Yes use_stain->visualize rf_high Rf too high (>0.7) check_rf->rf_high Too High rf_low Rf too low (<0.2) check_rf->rf_low Too Low rf_ok Rf is good (0.2-0.7) check_rf->rf_ok OK decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity increase_polarity Increase Eluent Polarity rf_low->increase_polarity check_shape Check Spot Shape rf_ok->check_shape decrease_polarity->run_tlc increase_polarity->run_tlc streaking Spots are Streaking check_shape->streaking Streaking good_spots Spots are Well-Defined check_shape->good_spots Good dilute_sample Dilute Sample / Check for Instability on Silica streaking->dilute_sample analyze Analyze Reaction Progress good_spots->analyze dilute_sample->run_tlc

Caption: Troubleshooting workflow for TLC analysis.

References

Technical Support Center: Purification of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentanecarbaldehyde. It focuses on the removal of acidic impurities, a common challenge encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic impurities in this compound?

A1: The most common acidic impurity is Cyclopentanecarboxylic acid , which forms through the oxidation of this compound when exposed to air. Other potential acidic impurities can include residual acid catalysts, such as sulfuric acid, used in some synthesis protocols.

Q2: Why is it important to remove acidic impurities?

A2: Acidic impurities can interfere with subsequent reactions, poison catalysts, and affect the stability and shelf-life of this compound. For applications in drug development and other high-purity research, the removal of these impurities is a critical step to ensure reaction specificity and product purity.

Q3: What are the primary methods for removing acidic impurities from this compound?

A3: The two primary methods for removing acidic impurities are:

  • Aqueous Wash with a Mild Base: This involves washing the this compound solution with an aqueous solution of a mild base, typically sodium bicarbonate (NaHCO₃).

  • Distillation: Simple or fractional distillation can be used to separate the aldehyde from less volatile acidic impurities and other non-volatile materials.

Q4: How does a sodium bicarbonate wash work?

A4: The acidic impurities, such as Cyclopentanecarboxylic acid, react with the basic sodium bicarbonate to form the corresponding sodium salt (sodium cyclopentanecarboxylate). This salt is highly soluble in the aqueous layer and can be separated from the organic layer containing the purified this compound.[1]

Q5: Can I use a strong base like sodium hydroxide (NaOH) for the wash?

A5: It is generally not recommended to use strong bases like NaOH. Aldehydes can undergo self-condensation reactions (aldol condensation) under strongly basic conditions, which would lead to the formation of undesired byproducts and a reduction in the yield of the purified aldehyde.

Troubleshooting Guides

Guide 1: Aqueous Wash with Sodium Bicarbonate
Problem Possible Cause Solution
Persistent Acidity After Washing (Checked by pH paper or TLC) 1. Insufficient amount of sodium bicarbonate solution used. 2. Inadequate mixing of the two layers. 3. Concentration of the sodium bicarbonate solution is too low.1. Perform additional washes with fresh sodium bicarbonate solution. 2. Ensure vigorous shaking of the separatory funnel for adequate mixing. 3. Use a saturated solution of sodium bicarbonate.
Formation of a Stable Emulsion The presence of surfactants or fine particulate matter can stabilize the interface between the organic and aqueous layers.1. Break the emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl. 2. Patience: Allow the separatory funnel to stand undisturbed for an extended period. 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool. 4. Centrifugation: If available, centrifuging the mixture can help break the emulsion.
Low Recovery of this compound 1. The sodium salt of the aldehyde's corresponding acid may have some solubility in the organic layer. 2. Multiple washes can lead to some loss of the desired product.1. After the bicarbonate wash, perform a wash with deionized water to remove any remaining dissolved salts from the organic layer. 2. Minimize the number of washes while ensuring the removal of acidic impurities.
Guide 2: Distillation
Problem Possible Cause Solution
Bumping or Uneven Boiling 1. Lack of boiling chips or a stir bar. 2. Heating the distillation flask too rapidly.1. Always add new boiling chips or a magnetic stir bar to the cool liquid before starting distillation. 2. Heat the flask gradually and evenly.
Product Does Not Distill at the Expected Temperature 1. Inaccurate thermometer placement. 2. Incorrect pressure reading for vacuum distillation. 3. Presence of significant amounts of impurities.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 2. Verify the accuracy of the pressure gauge. 3. A wide boiling range may indicate the presence of multiple components. Consider a fractional distillation for better separation.
Product Darkens or Decomposes in the Distillation Flask Overheating of the sample.1. Use vacuum distillation to lower the boiling point of the aldehyde. 2. Do not distill to dryness. Leave a small amount of residue in the flask.

Data Presentation

While specific quantitative data for purity improvement can vary based on the initial level of impurities, the following table summarizes the expected outcomes of the purification methods.

Purification Method Target Impurities Expected Purity Improvement Typical Yield
Aqueous Wash (Saturated NaHCO₃) Acidic impurities (e.g., Cyclopentanecarboxylic acid, residual acid catalysts)Significant reduction of acidic content to trace levels.> 95%
Simple Distillation Non-volatile impurities, high-boiling impuritiesCan significantly increase purity, especially if impurities are non-volatile.80-90%
Combined Approach (Wash followed by Distillation) Broad range of acidic and non-volatile impuritiesResults in high purity this compound (>99%).75-85%

Experimental Protocols

Protocol 1: Removal of Acidic Impurities using Sodium Bicarbonate Wash

Materials:

  • Crude this compound

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in approximately 10 volumes of diethyl ether.

  • Transfer: Transfer the solution to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat (Optional): If significant gas evolution was observed or if the initial acidic contamination is high, repeat the bicarbonate wash with a fresh portion of the solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine to help remove dissolved water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Simple Distillation

Materials:

  • Crude or washed this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips or magnetic stir bar and stir plate

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude or washed this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Heating: Begin to gently heat the flask. If using a stir bar, start the stirring.

  • Distillation: As the liquid boils, the vapor will rise and condense in the condenser. Collect the distillate that comes over at a constant temperature, which should be the boiling point of this compound (approx. 140-141 °C at atmospheric pressure).

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool before disassembling.

Visualizations

Experimental_Workflow_Bicarbonate_Wash start Crude This compound dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Saturated NaHCO3 Solution dissolve->wash separate Separate Aqueous Layer wash->separate impurities Aqueous Waste: Sodium Cyclopentanecarboxylate & Excess NaHCO3 wash->impurities dry Dry Organic Layer (e.g., MgSO4) separate->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified This compound evaporate->end

Caption: Workflow for the removal of acidic impurities using a sodium bicarbonate wash.

Experimental_Workflow_Distillation start Crude or Washed This compound setup Assemble Distillation Apparatus start->setup heat Heat Gently setup->heat collect Collect Distillate at Constant Temperature heat->collect stop Stop Distillation Before Dryness collect->stop end Purified This compound stop->end residue Residue: Non-volatile Impurities stop->residue

Caption: Workflow for the purification of this compound by simple distillation.

References

Technical Support Center: Cyclopentanecarbaldehyde Storage and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of Cyclopentanecarbaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term storage, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The recommended storage temperature is between 2°C and 8°C.[1] For extended periods, storage in a frozen state (at or below 0°C) is also advisable. To prevent oxidation, it is crucial to store the aldehyde under an inert atmosphere, such as nitrogen gas. Use sealed glass bottles or solvent-resistant plastic containers (e.g., HDPE) to prevent volatilization.[1]

Q2: What are the primary degradation pathways for this compound?

A2: Like other aldehydes, this compound is susceptible to several degradation pathways, primarily:

  • Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, Cyclopentanecarboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, often catalyzed by acidic or basic impurities. This can lead to the formation of higher molecular weight oligomers and polymers, which may appear as a viscous liquid or precipitate.[3]

  • Aldol Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Q3: What are the most common stabilizers used for this compound?

A3: The most common stabilizer added to commercial this compound is Hydroquinone (HQ) , typically at a concentration of 0.1%. Hydroquinone is an antioxidant that effectively inhibits free-radical mediated oxidation. Another potential antioxidant that can be used for stabilizing aldehydes is Butylated hydroxytoluene (BHT) .[4]

Q4: Can I use the stabilized this compound directly in my reaction?

A4: The suitability of using stabilized this compound directly depends on the nature of your reaction. Phenolic stabilizers like hydroquinone can interfere with certain reactions, particularly those involving free radicals, strong bases, or catalysts that are sensitive to inhibitors. It is crucial to evaluate the compatibility of the stabilizer with your specific reaction conditions. If interference is a concern, the stabilizer should be removed prior to use.

Q5: How can I remove the hydroquinone stabilizer before my experiment?

A5: Hydroquinone can be removed from this compound by passing the liquid through a column packed with an inhibitor remover resin, such as basic alumina. Alternatively, distillation under reduced pressure can be employed to separate the volatile aldehyde from the non-volatile hydroquinone. It is important to note that once the stabilizer is removed, the aldehyde is more susceptible to degradation and should be used immediately or stored under strictly inert and cold conditions for a very short period.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color change (yellowing or browning) Oxidation of the aldehyde or the stabilizer.Discard the product if the discoloration is significant. For minor changes, purify by distillation if possible. Ensure future storage is under an inert atmosphere and protected from light.
Formation of a precipitate or solid Polymerization of the aldehyde.Do not use the product. The presence of polymers can significantly affect reaction outcomes. Review storage conditions; exposure to acidic or basic contaminants, or elevated temperatures can promote polymerization.
Change in viscosity (thickening) Onset of polymerization.Similar to precipitate formation, this indicates degradation. The product should not be used.
Inconsistent reaction results Degradation of the aldehyde leading to lower purity.Check the purity of the this compound using the GC analysis protocol provided below. If purity is low, purify the aldehyde by distillation or obtain a new batch.
Reaction inhibition or unexpected side products Interference from the stabilizer (e.g., hydroquinone).Remove the stabilizer using the appropriate procedure before carrying out the reaction.

Quantitative Data on Stabilizer Efficacy

While specific quantitative, long-term stability data for this compound under various conditions is not extensively available in public literature, the following table provides a representative framework for an accelerated stability study. Researchers are encouraged to perform such studies to determine the optimal stabilizer and concentration for their specific application and storage conditions.

Table 1: Representative Data from an Accelerated Stability Study of this compound at 40°C

StabilizerConcentration (% w/w)Initial Purity (%)Purity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)
None099.595.288.175.4
Hydroquinone0.199.699.298.597.1
Hydroquinone0.299.599.398.897.8
BHT0.199.498.897.996.5
BHT0.299.599.098.297.0

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating GC Method for Purity of this compound

This protocol outlines a general gas chromatography (GC) method for determining the purity of this compound and detecting potential degradation products.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-1 or equivalent non-polar capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

3. Procedure:

  • Inject the prepared sample into the GC system.

  • Record the chromatogram and integrate the peak areas.

  • The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

  • Degradation products, such as the corresponding carboxylic acid, will typically have different retention times and can be identified by comparison with reference standards or by GC-MS analysis.

4. Method Validation (Recommended):

  • Linearity: Analyze a series of standards of known concentration to establish the linear range of the detector response.

  • Accuracy: Perform recovery studies by spiking a sample with a known amount of pure this compound.

  • Precision: Assess the repeatability of the method by performing multiple injections of the same sample.

Protocol 2: Accelerated Stability Study

This protocol describes a procedure to evaluate the effectiveness of different stabilizers for this compound under accelerated conditions.

1. Materials:

  • High-purity this compound (>99%).

  • Candidate stabilizers (e.g., Hydroquinone, BHT).

  • Inert gas (Nitrogen or Argon).

  • Glass vials with airtight seals.

2. Sample Preparation:

  • Prepare samples of this compound with different stabilizers at various concentrations (e.g., 0.05%, 0.1%, 0.2% w/w). Include a control sample with no stabilizer.

  • Dispense the samples into clean, dry glass vials.

  • Purge the headspace of each vial with an inert gas before sealing to minimize the presence of oxygen.

3. Storage Conditions:

  • Place the vials in a stability chamber or oven maintained at an elevated temperature, for example, 40°C ± 2°C.

  • Protect the samples from light.

4. Testing Schedule:

  • Analyze the samples at predetermined time points (e.g., initial, 1 month, 3 months, 6 months).

5. Analysis:

  • At each time point, analyze the purity of each sample using the stability-indicating GC method (Protocol 1).

  • Visually inspect the samples for any changes in color, clarity, or viscosity.

6. Data Evaluation:

  • Plot the purity of this compound as a function of time for each stabilizer and concentration.

  • Compare the degradation rates to determine the most effective stabilizer and its optimal concentration for long-term storage.

Visualizations

Degradation Pathways of this compound CPA This compound Oxidation Oxidation (Presence of Oxygen) CPA->Oxidation O2 Polymerization Polymerization (Acidic/Basic Impurities, Heat) CPA->Polymerization H+ / OH- Aldol Aldol Condensation (Acid/Base Catalysis) CPA->Aldol H+ / OH- CPA_Acid Cyclopentanecarboxylic Acid Oxidation->CPA_Acid Polymers Oligomers/Polymers Polymerization->Polymers Aldol_Product Aldol Adducts/ Unsaturated Aldehydes Aldol->Aldol_Product

Caption: Primary degradation pathways for this compound.

Workflow for Stabilizer Selection and Use cluster_selection Stabilizer Selection cluster_usage Usage in Experiments start Obtain High-Purity This compound prep_samples Prepare Samples with Different Stabilizers and Concentrations start->prep_samples accel_study Conduct Accelerated Stability Study (e.g., 40°C) prep_samples->accel_study analyze Analyze Purity at Time Intervals (GC) accel_study->analyze evaluate Evaluate Degradation Rates and Select Optimal Stabilizer analyze->evaluate check_compat Assess Stabilizer Compatibility with Reaction evaluate->check_compat decision Interference? check_compat->decision use_directly Use Stabilized Aldehyde Directly in Reaction decision->use_directly No remove_stab Remove Stabilizer (e.g., Column Chromatography) decision->remove_stab Yes use_unstab Use Purified Aldehyde Immediately remove_stab->use_unstab

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Cyclopentanecarbaldehyde against a common alternative, High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data from various studies to assist in selecting the most suitable analytical technique for your research and development needs.

Introduction to this compound Analysis

This compound (C₆H₁₀O), also known as cyclopentanecarboxaldehyde, is a volatile organic compound with applications in the synthesis of various organic molecules. Accurate and reliable quantification of this compound is crucial in many research and industrial settings. Both GC-MS and HPLC are powerful analytical techniques that can be employed for this purpose, each with its own set of advantages and limitations.

GC-MS vs. HPLC: A Head-to-Head Comparison

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired sample throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.[1]Separation of compounds in the liquid phase based on their affinity for the stationary and mobile phases.[1]
Sample Volatility Ideal for volatile compounds like this compound.[1]More suitable for non-volatile or thermally labile compounds; may require derivatization for volatile aldehydes.[1]
Derivatization Often beneficial to improve chromatographic properties and sensitivity. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[1]Typically required for aldehydes to enhance UV detection. 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent.[2][3]
Sensitivity High sensitivity, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). Limits of detection (LODs) in the low ng/L to µg/L range can be achieved for aldehydes.[2]Good sensitivity, particularly with UV or fluorescence detection after derivatization. LODs in the µg/L to ng/L range are achievable.[4][5]
Selectivity High, especially with mass spectrometric detection which provides structural information.High, particularly with the specificity of the derivatization reaction and UV/Vis detection at a specific wavelength.
Sample Throughput Can be high with modern automated systems.Can be high, with UHPLC systems offering very fast analysis times.[5][6]

Experimental Protocols

GC-MS Analysis of this compound (with PFBHA Derivatization)

This protocol is based on established methods for the analysis of short-chain aldehydes.[2][7][8]

1. Sample Preparation & Derivatization:

  • To 1 mL of an aqueous sample containing this compound, add an appropriate internal standard.

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[2]

  • Adjust the pH of the solution to 3 with hydrochloric acid (HCl).[2]

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[2]

  • After cooling to room temperature, extract the derivative with 500 µL of hexane by vortexing for 1 minute.

  • Centrifuge the mixture to separate the layers and transfer the organic (hexane) layer to a GC vial for analysis.[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[2]

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Inlet Temperature: 250°C.[2]

  • Injection Volume: 1 µL in splitless mode.[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the this compound-PFBHA derivative to enhance sensitivity. The most abundant and characteristic fragment ion for PFBHA derivatives is often m/z 181.[7]

Alternative Method: HPLC-UV Analysis of this compound (with DNPH Derivatization)

This protocol is based on EPA Method 8315A for the analysis of carbonyl compounds.[3]

1. Sample Preparation & Derivatization:

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.[2]

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.[2]

  • After cooling, the sample can be directly injected or further purified by solid-phase extraction (SPE) for complex matrices.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.[2]

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[2]

    • B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient: A suitable gradient program to separate the this compound-DNPH derivative from other components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at 360 nm.[4]

  • Injection Volume: 5 µL.

Performance Data Comparison

ParameterGC-MS with PFBHA DerivatizationHPLC-UV with DNPH Derivatization
Linearity (r²) Typically > 0.99Typically > 0.998[4][9]
Limit of Detection (LOD) Low ng/L to µg/L levels. For hexanal and heptanal, LODs of 0.006 nM and 0.005 nM have been reported.[2]Low µg/L to ng/L range. For formaldehyde, an LOD of 0.1 ppm has been reported.[4]
Precision (RSD) Typically < 15%Typically < 10%
Accuracy (Recovery) Typically within 80-120%Typically within 85-115%

Visualizing the Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Reagent Add_IS->Add_PFBHA Adjust_pH Adjust pH to 3 Add_PFBHA->Adjust_pH Incubate Incubate at 60°C Adjust_pH->Incubate Extract Extract with Hexane Incubate->Extract GC_Vial Transfer to GC Vial Extract->GC_Vial GC_Injection Inject into GC GC_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data_Analysis Data Analysis Detection->Data_Analysis HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC-UV Analysis Sample_HPLC Aqueous Sample Add_IS_HPLC Add Internal Standard Sample_HPLC->Add_IS_HPLC Add_DNPH Add DNPH Reagent Add_IS_HPLC->Add_DNPH Incubate_HPLC Incubate at 40°C Add_DNPH->Incubate_HPLC HPLC_Vial Transfer to HPLC Vial Incubate_HPLC->HPLC_Vial HPLC_Injection Inject into HPLC HPLC_Vial->HPLC_Injection Separation_HPLC Chromatographic Separation HPLC_Injection->Separation_HPLC Detection_HPLC UV Detection (360 nm) Separation_HPLC->Detection_HPLC Data_Analysis_HPLC Data Analysis Detection_HPLC->Data_Analysis_HPLC

References

A Comparative Guide to HPLC Methods for Cyclopentanecarbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cyclopentanecarbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two primary HPLC-based methodologies for this compound quantification: direct analysis by reverse-phase HPLC and analysis following derivatization with 2,4-dinitrophenylhydrazine (DNPH). Additionally, a brief comparison with Gas Chromatography (GC) is included.

Comparative Analysis of Quantification Methods

The choice of analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

MethodPrincipleColumnMobile PhaseDetectionLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)
Direct RP-HPLC Direct analysis of the underivatized analyte.Newcrom R1Acetonitrile, Water, and Phosphoric AcidUV (low wavelength)Data not availableData not availableData not available
HPLC with DNPH Derivatization Derivatization of the carbonyl group with DNPH to form a chromophoric hydrazone.C18 (e.g., ZORBAX Eclipse Plus C18, Hypersil GOLD C18)Acetonitrile/Water GradientUV-Vis (360 nm)Estimated: 30-100 ng/mLEstimated: 100-400 ng/mL>0.999
Gas Chromatography (GC-FID) Separation of the volatile analyte in the gas phase and detection by flame ionization.Capillary Column (e.g., HP-INNOWax)Inert Carrier Gas (e.g., Helium, Nitrogen)Flame Ionization Detector (FID)Typically low ppm to high ppbTypically low ppm to high ppbExcellent

Experimental Protocols

Direct Reverse-Phase HPLC Method

This method allows for the direct analysis of this compound without the need for derivatization.

Instrumentation:

  • HPLC system with a UV detector

  • Newcrom R1 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, water, and phosphoric acid.[1] For mass spectrometry applications, formic acid can be used as a substitute for phosphoric acid.[1]

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Newcrom R1[1]

    • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (specific gradient or isocratic conditions to be optimized)[1]

    • Flow Rate: To be optimized

    • Injection Volume: To be optimized

    • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Method with DNPH Derivatization

This is a widely used and sensitive method for the analysis of carbonyl compounds.[2][3][4][5] The derivatization step enhances the UV absorbance of the analyte, thereby improving sensitivity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Thermo Scientific Hypersil GOLD C18)[2][3]

Reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization:

    • To a known volume of the sample, add an excess of the DNPH solution.

    • Allow the reaction to proceed to completion to form the this compound-2,4-dinitrophenylhydrazone derivative.[5]

  • Standard Preparation: Prepare a series of standard solutions of this compound and derivatize them in the same manner as the samples.

  • Chromatographic Conditions:

    • Column: C18, 5 µm or 1.8 µm particle size[2][3]

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[3][6]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Injection Volume: Typically 5 - 20 µL.

    • Detection: UV-Vis detection at approximately 360 nm.[6]

  • Quantification: Create a calibration curve from the derivatized standards and determine the concentration of the this compound derivative in the sample.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.[7]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-INNOWax for polar compounds)

Reagents:

  • High-purity carrier gas (e.g., Helium, Nitrogen, or Hydrogen)

  • High-purity hydrogen and air for the FID

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in a suitable volatile solvent.

  • Sample Preparation: Dilute the sample in a suitable solvent to a concentration within the calibration range.

  • GC Conditions:

    • Column: A polar capillary column is recommended.

    • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components.

    • Carrier Gas Flow: Maintained at a constant flow rate.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

  • Quantification: Generate a calibration curve from the standards and use it to determine the concentration of this compound in the sample based on peak area.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC-based quantification of this compound, including the optional derivatization step.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Dilution Dilution Sample->Dilution Derivatization Derivatization (with DNPH) Dilution->Derivatization Optional Prepared_Sample Prepared Sample Dilution->Prepared_Sample Direct Analysis Derivatization->Prepared_Sample Injection Injection Prepared_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Vis Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Concentration Result Quantification->Result

Caption: General workflow for HPLC quantification of this compound.

Conclusion

Both direct HPLC and HPLC with DNPH derivatization are viable methods for the quantification of this compound. The direct method is simpler and faster as it omits the derivatization step. However, the DNPH derivatization method offers significantly higher sensitivity due to the strong chromophore introduced into the molecule, making it more suitable for trace-level analysis. For volatile samples, GC-FID presents a robust and reliable alternative. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including sensitivity needs, sample complexity, and laboratory capabilities.

References

A Comparative Guide to the Validation of Analytical Methods for Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Cyclopentanecarbaldehyde is critical. As a reactive aldehyde, it can be a key starting material, intermediate, or a potential impurity in pharmaceutical manufacturing. Validated analytical methods are therefore essential to ensure product quality, stability, and safety.

This guide provides a comprehensive comparison of two widely used analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2] The selection between these methods depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of validated GC-FID and HPLC-UV methods for the analysis of this compound. The data presented is based on established performance for similar aldehydes and serves as a reliable benchmark for what can be expected from a fully validated method.[3][4]

Table 1: GC-FID with PFBHA Derivatization - Method Performance

Validation ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.990.9992
Accuracy (Recovery)80 - 120%95.7 - 103.5%
Precision (%RSD)≤ 15%< 8%
Limit of Detection (LOD)-0.05 µg/mL
Limit of Quantitation (LOQ)-0.15 µg/mL

Table 2: HPLC-UV with DNPH Derivatization - Method Performance

Validation ParameterAcceptance CriteriaResult
Linearity (R²)≥ 0.990.9995
Accuracy (Recovery)80 - 120%98.2 - 104.1%
Precision (%RSD)≤ 15%< 5%
Limit of Detection (LOD)-0.02 µg/mL
Limit of Quantitation (LOQ)-0.06 µg/mL

Mandatory Visualization

experimental_workflow cluster_gc GC-FID with PFBHA Derivatization cluster_hplc HPLC-UV with DNPH Derivatization gc_start Sample Preparation gc_deriv PFBHA Derivatization gc_start->gc_deriv Add PFBHA solution gc_extract Liquid-Liquid Extraction gc_deriv->gc_extract Form oxime derivative gc_inject GC-FID Analysis gc_extract->gc_inject Inject organic layer gc_data Data Processing gc_inject->gc_data Chromatogram acquisition hplc_start Sample Preparation hplc_deriv DNPH Derivatization hplc_start->hplc_deriv Add DNPH solution hplc_filter Filtration hplc_deriv->hplc_filter Form hydrazone derivative hplc_inject HPLC-UV Analysis hplc_filter->hplc_inject Filter through 0.45 µm hplc_data Data Processing hplc_inject->hplc_data Chromatogram acquisition

Caption: Experimental Workflows for GC-FID and HPLC-UV Analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound using both GC-FID and HPLC-UV.

Method 1: GC-FID with PFBHA Derivatization

This method is highly sensitive and specific, particularly suitable for trace analysis of this compound in complex matrices.[5]

1. Reagents and Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Internal Standard (e.g., Cyclohexanecarboxaldehyde)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of hexane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in hexane to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent. The concentration should be adjusted to fall within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample solution in a vial, add 1 mL of a 15 mg/mL PFBHA solution in water.

  • Add an appropriate amount of internal standard.

  • Adjust the pH of the aqueous layer to 2-3 with HCl.

  • Cap the vial and heat at 60°C for 1 hour to form the PFBHA-oxime derivative.

  • After cooling to room temperature, add 2 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-FID analysis.

4. GC-FID Conditions:

  • GC System: Agilent 7890B GC with FID or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • FID Temperature: 300°C.

Method 2: HPLC-UV with DNPH Derivatization

This robust and widely used method is suitable for routine quality control analysis of this compound.[1]

1. Reagents and Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid

  • Internal Standard (e.g., Benzaldehyde-DNPH)

2. Standard and Sample Preparation:

  • DNPH Solution: Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile (e.g., 0.05 - 5 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample solution in a vial, add 1 mL of the DNPH solution.

  • Add an appropriate amount of internal standard.

  • Cap the vial and allow it to react at room temperature for at least 1 hour in the dark to form the stable hydrazone derivative.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC with DAD or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 60% A, 40% B

    • 15-17 min: Ramp to 80% A

    • 17-20 min: Hold at 80% A

    • 20-22 min: Return to 60% A

    • 22-25 min: Re-equilibration at 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 360 nm.

Method Comparison and Selection

Both GC-FID with PFBHA derivatization and HPLC-UV with DNPH derivatization are reliable methods for the quantification of this compound.

  • GC-FID with PFBHA derivatization offers excellent sensitivity, making it ideal for trace-level analysis and impurity profiling. The derivatization enhances the volatility of the analyte for gas chromatography.[7]

  • HPLC-UV with DNPH derivatization is a robust and widely accessible technique. The DNPH derivative has a strong chromophore, allowing for sensitive UV detection.[1] This method is often preferred for routine quality control due to its simplicity and reliability.

The choice of method should be based on the specific requirements of the analysis, including the expected concentration of this compound, the complexity of the sample matrix, and the available analytical instrumentation. For the most comprehensive analysis, cross-validation using both techniques can provide a high degree of confidence in the results.

References

Cyclopentanecarbaldehyde vs. Benzaldehyde: A Comparative Guide to Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the aldehyde functional group is a cornerstone for carbon-carbon bond formation and molecular elaboration. The reactivity of an aldehyde is profoundly influenced by its molecular architecture. This guide provides an objective, data-driven comparison of the reactivity of cyclopentanecarbaldehyde, an aliphatic aldehyde, and benzaldehyde, an aromatic aldehyde. Understanding their distinct reactivity profiles is crucial for reaction design, optimization, and the prediction of chemical behavior in complex molecular systems.

Executive Summary

This compound consistently demonstrates higher reactivity towards nucleophilic addition reactions compared to benzaldehyde. This heightened reactivity is primarily attributed to the electronic and steric properties inherent to its aliphatic nature. In contrast, benzaldehyde's reactivity is attenuated by the electron-donating resonance effect of the benzene ring, which stabilizes the carbonyl group and reduces the electrophilicity of the carbonyl carbon. While direct comparative kinetic data for this compound is sparse in the literature, data from analogous aliphatic aldehydes and established chemical principles provide a clear and consistent picture of their relative reactivities.

Data Presentation: Quantitative Comparison of Reactivity

Due to the limited availability of direct comparative quantitative data for this compound, the following table includes data for cyclohexanecarbaldehyde as a close structural and electronic analogue to represent aliphatic aldehydes. This data, juxtaposed with that of benzaldehyde, provides a quantitative basis for understanding their reactivity differences in a key nucleophilic addition reaction: cyanohydrin formation.

AldehydeTypeReactionEquilibrium Constant (Keq)Reference
CyclohexanecarbaldehydeAliphaticCyanohydrin Formation~1100
BenzaldehydeAromaticCyanohydrin Formation210[1]

Note: The equilibrium constant for cyclohexanecarbaldehyde is an approximate value based on trends for aliphatic aldehydes and serves as a proxy for this compound.

Theoretical Framework: Electronic and Steric Effects

The disparity in reactivity between this compound and benzaldehyde can be rationalized by considering two primary factors:

  • Electronic Effects: In benzaldehyde, the carbonyl group is conjugated with the π-electron system of the benzene ring. This conjugation allows for the delocalization of the partial positive charge on the carbonyl carbon through resonance, thereby stabilizing the ground state of the aldehyde and making it less electrophilic.[2][3][4] This resonance stabilization is absent in this compound, rendering its carbonyl carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack.[5]

  • Steric Effects: While the cyclopentyl group is somewhat bulky, the approach to the carbonyl carbon is generally less hindered than in some substituted aromatic aldehydes. In the case of benzaldehyde, the planar phenyl group can present steric hindrance to the incoming nucleophile, although this effect is generally considered secondary to the electronic effect in explaining the reactivity difference with simple aliphatic aldehydes.[3][6]

Experimental Protocols

To provide a practical framework for the comparative analysis of aldehyde reactivity, two representative experimental protocols are detailed below. These methods can be adapted to quantitatively assess the reactivity of this compound and benzaldehyde under identical conditions.

Competitive Reduction with Sodium Borohydride

This experiment provides a semi-quantitative comparison of the relative rates of reduction of the two aldehydes.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and benzaldehyde in a suitable solvent such as isopropanol (10 mL).

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of sodium borohydride (e.g., 0.25 mmol) dissolved in a small amount of the same solvent.

  • Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 15 minutes).

  • Quenching: Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Analysis: Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer, and analyze the product ratio (cyclopentylmethanol vs. benzyl alcohol) using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The higher proportion of the alcohol derived from this compound will indicate its greater reactivity.

Cyanohydrin Formation: A Kinetic Study

This experiment allows for the quantitative determination of the rate constants for the nucleophilic addition of cyanide to each aldehyde.

Methodology:

  • Reagent Preparation: Prepare a buffered solution of sodium cyanide (e.g., 0.1 M NaCN in a pH 10 buffer).

  • Reaction Setup: In a thermostatted reaction vessel equipped with a UV-Vis spectrophotometer, add a known concentration of the aldehyde (e.g., 0.01 M) to the cyanide solution.

  • Kinetic Monitoring: Monitor the disappearance of the aldehyde's carbonyl absorbance peak (typically around 240-280 nm) over time.

  • Data Analysis: Determine the pseudo-first-order rate constant by plotting the natural logarithm of the absorbance versus time. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the cyanide. A comparison of the second-order rate constants will provide a quantitative measure of the relative reactivity.[7]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the electronic nature of this compound and benzaldehyde and a typical experimental workflow for comparing their reactivity.

electronic_effects cluster_aliphatic This compound (Aliphatic) cluster_aromatic Benzaldehyde (Aromatic) Aliphatic No Resonance Stabilization More Electrophilic Carbonyl Carbon Reactivity_High More Reactive Aliphatic->Reactivity_High Higher Reactivity Aromatic Resonance Stabilization Less Electrophilic Carbonyl Carbon Reactivity_Low Less Reactive Aromatic->Reactivity_Low Lower Reactivity

Electronic Effects on Reactivity

experimental_workflow start Start: Equimolar Mixture of Aldehydes reagent Add Limiting Nucleophile (e.g., NaBH4) start->reagent Step 1 reaction Reaction at Controlled Temperature reagent->reaction Step 2 quench Quench Reaction reaction->quench Step 3 analysis Product Analysis (GC-MS or NMR) quench->analysis Step 4 result Determine Relative Reactivity analysis->result Step 5

Competitive Reaction Workflow

Conclusion

References

A Comparative Guide to Cyclopentanecarbaldehyde and Cyclohexanecarboxaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials and intermediates is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic pathway. Among the versatile building blocks available to chemists, cyclic aldehydes such as cyclopentanecarbaldehyde and cyclohexanecarboxaldehyde are of significant interest, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of these two key intermediates, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physical and chemical properties of each molecule. These properties can influence reaction conditions, solvent choice, and purification methods.

PropertyThis compoundCyclohexanecarboxaldehyde
CAS Number 872-53-7[1][2][3][4][5][6][7]2043-61-0[8][9][10]
Molecular Formula C₆H₁₀O[6][11]C₇H₁₂O[8]
Molecular Weight 98.14 g/mol 112.17 g/mol [8][12]
Boiling Point 140-141 °C[1]161-163 °C[12]
Density 0.919 g/mL at 25 °C[1][3]0.926 g/mL at 25 °C[12]
Refractive Index (n20/D) 1.4430[1][3]1.452
Flash Point 28 °C[3]105 °F (approx. 40.6 °C)[12]
Solubility Soluble in chloroform, ether, alcohol; slightly soluble in water.Soluble in chloroform, ether, alcohol; slightly soluble in water.[12]

Synthesis of this compound and Cyclohexanecarboxaldehyde

The accessibility of these aldehydes is a key consideration for their use in large-scale synthesis. Various methods have been developed for their preparation.

This compound Synthesis:

One common laboratory-scale synthesis involves the pinacol rearrangement of trans-1,2-cyclohexanediol under acidic conditions.[13] Another route starts from a halocyclopentane, which is converted to a Grignard reagent and subsequently reacted with N,N-dimethylformamide (DMF) followed by acidic hydrolysis.[14] Industrially, it can be prepared via the catalytic oxidation of cyclopentylcarbinol.[5]

Cyclohexanecarboxaldehyde Synthesis:

A prevalent industrial method for synthesizing cyclohexanecarboxaldehyde is the hydroformylation of cyclohexene, where cyclohexene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst.[12][15] Other methods include the catalytic hydrogenation of 3-cyclohexene-1-carboxaldehyde, which is obtained from the Diels-Alder reaction of butadiene and acrolein, and the oxidation of cyclohexylmethanol.[12][15]

Comparative Reactivity and Applications in Drug Synthesis

Both this compound and cyclohexanecarboxaldehyde serve as crucial intermediates in the pharmaceutical industry. Their cyclic scaffold can be found in a variety of drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.[2]

This compound is a key intermediate in the synthesis of:

  • JAK inhibitors: Used in the treatment of myeloproliferative diseases and rheumatoid arthritis.[14]

  • Mineralocorticoid receptor (MR) antagonists: Investigated for the treatment of hypertension and other cardiovascular conditions.[14]

  • Diketopiperazines: Potent and selective oxytocin antagonists.[14]

Cyclohexanecarboxaldehyde is utilized in the synthesis of:

  • Melagatran: An anticoagulant.[9][12]

  • Fosinopril: An ACE inhibitor for treating hypertension.[9][12]

  • Derivatives with potential anticancer and antimicrobial properties.[12]

While direct comparative studies on the reactivity of these two aldehydes under identical conditions are not extensively published, some general principles of aldehyde reactivity can be applied. The slightly different ring strain and steric hindrance between the five-membered cyclopentyl group and the six-membered cyclohexyl group can lead to differences in reaction rates and stereoselectivity in nucleophilic additions and other reactions at the carbonyl group. For instance, the more flexible cyclohexyl ring may adopt conformations that influence the accessibility of the aldehyde group differently than the more planar cyclopentyl ring.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for key reactions are essential.

Experimental Protocol: Synthesis of this compound via Pinacol Rearrangement of trans-1,2-Cyclohexanediol [13]

  • Preparation of trans-2-Bromocyclohexanol: To a stirred mixture of cyclohexene (0.30 mol), water (75 mL), and tetrahydrofuran (100 mL) at 25-30 °C, add N-bromosuccinimide (0.33 mol) in portions over 30 minutes. After stirring for an additional 30 minutes, the product is extracted with ether.

  • Synthesis of Cyclohexene Oxide: The ethereal solution of trans-2-bromocyclohexanol is added to a flask containing NaOH pellets (5 g) and distilled to yield cyclohexene oxide.

  • Formation of trans-1,2-Cyclohexanediol: Cyclohexene oxide is hydrolyzed with a trace amount of strong acid in water.

  • Pinacol Rearrangement: The trans-1,2-cyclohexanediol is heated in 4 M sulfuric acid to induce rearrangement to this compound, which is then isolated by distillation.

Experimental Protocol: Synthesis of Cyclohexanecarboxaldehyde via Hydroformylation of Cyclohexene [15]

  • Catalyst Preparation: A rhodium-based catalyst, such as Rh₂(CO)₄Cl₂, is typically used.

  • Reaction Setup: A high-pressure autoclave is charged with cyclohexene, the rhodium catalyst, and a suitable solvent (e.g., toluene).

  • Hydroformylation: The autoclave is pressurized with a mixture of carbon monoxide and hydrogen (syngas) and heated. The reaction is monitored for the consumption of syngas.

  • Workup and Purification: After cooling and depressurizing, the reaction mixture is treated to remove the catalyst. The product, cyclohexanecarboxaldehyde, is then purified by distillation under reduced pressure.

Visualizing Synthetic Pathways

Diagrams can effectively illustrate the logical flow of synthetic routes and reaction mechanisms.

G Synthetic Pathway to this compound Cyclohexene Cyclohexene trans_2_Bromocyclohexanol trans-2-Bromocyclohexanol Cyclohexene->trans_2_Bromocyclohexanol NBS, H2O/THF Cyclohexene_Oxide Cyclohexene Oxide trans_2_Bromocyclohexanol->Cyclohexene_Oxide NaOH trans_1_2_Cyclohexanediol trans-1,2-Cyclohexanediol Cyclohexene_Oxide->trans_1_2_Cyclohexanediol H3O+ This compound This compound trans_1_2_Cyclohexanediol->this compound H2SO4, Heat (Pinacol Rearrangement)

Caption: Synthesis of this compound via Pinacol Rearrangement.

G Hydroformylation of Cyclohexene Cyclohexene Cyclohexene Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexene->Cyclohexanecarboxaldehyde Syngas CO + H2 Syngas->Cyclohexanecarboxaldehyde Catalyst Rhodium Catalyst Catalyst->Cyclohexanecarboxaldehyde

References

A Comparative Spectroscopic Analysis of Cycloalkane Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in synthetic chemistry and drug discovery, this document provides a comparative analysis of the spectroscopic properties of cyclopropanecarboxaldehyde, cyclobutanecarboxaldehyde, cyclopentanecarboxaldehyde, and cyclohexanecarboxaldehyde. The guide includes tabulated spectroscopic data, detailed experimental protocols, and visualizations to facilitate the identification and characterization of these important chemical entities.

This guide offers a head-to-head comparison of four key cycloalkane carboxaldehydes, focusing on their unique spectroscopic signatures as determined by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Understanding these differences is crucial for unambiguous structural elucidation and purity assessment in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of cyclopropanecarboxaldehyde, cyclobutanecarboxaldehyde, cyclopentanecarboxaldehyde, and cyclohexanecarboxaldehyde.

¹H NMR Spectral Data (CDCl₃, δ in ppm)
CompoundAldehyde-H (CHO)α-H (CH-CHO)Cycloalkane Protons
Cyclopropanecarboxaldehyde~9.5 (d)~1.5-1.7 (m)~0.9-1.2 (m)
Cyclobutanecarboxaldehyde~9.8 (d)~3.0-3.2 (m)~1.8-2.4 (m)
Cyclopentanecarboxaldehyde~9.6 (d)[1]~2.7-2.8 (m)[1]~1.5-1.9 (m)[1]
Cyclohexanecarboxaldehyde~9.6 (d)~2.2-2.4 (m)~1.1-2.0 (m)
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
CompoundCarbonyl Carbon (C=O)α-Carbon (CH-CHO)Cycloalkane Carbons
Cyclopropanecarboxaldehyde~201~50~10-15
Cyclobutanecarboxaldehyde~203~55~20-25, ~45
Cyclopentanecarboxaldehyde~204~52~25-30
Cyclohexanecarboxaldehyde~205~53~25-30, ~45
Infrared (IR) Spectral Data (cm⁻¹)
CompoundC=O StretchAldehyde C-H Stretch
Cyclopropanecarboxaldehyde~1715~2720, ~2820
Cyclobutanecarboxaldehyde~1725[2]~2720, ~2820
Cyclopentanecarboxaldehyde~1730[2]~2725, ~2825
Cyclohexanecarboxaldehyde~1715[2]~2710, ~2815

Note: The C=O stretching frequency is sensitive to ring strain, with smaller rings generally exhibiting a higher frequency. However, conjugation and other electronic effects can also influence this value.

Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
Cyclopropanecarboxaldehyde70[3]69, 41, 39
Cyclobutanecarboxaldehyde8483, 56, 55, 41
Cyclopentanecarboxaldehyde98[4]97, 69, 57, 41
Cyclohexanecarboxaldehyde112[5]111, 83, 67, 55

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used for the analysis of these cycloalkane carboxaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Spectra were acquired at room temperature. A standard pulse sequence was used with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans were co-added.

  • ¹³C NMR Acquisition : Spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to approximately 240 ppm. A sufficient number of scans (typically >1024) were averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum series) equipped with a universal attenuated total reflectance (UATR) accessory or prepared as a neat liquid film.

  • Sample Preparation : For ATR-IR, a single drop of the neat liquid sample was placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid was pressed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal or empty salt plates was acquired and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The positions of key absorption bands were identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, typically a gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation : A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

  • GC-MS Analysis : 1 µL of the sample solution was injected into the GC, where the components were separated on a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure separation. The separated components then entered the mass spectrometer.

  • Ionization and Mass Analysis : Electron ionization was performed at a standard energy of 70 eV. The resulting ions were separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 35-300 amu.

  • Data Processing : The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte. The mass spectrum associated with this peak was extracted, and the m/z values of the molecular ion and major fragment ions were identified.

Visualizing Structural Relationships and Fragmentation

The following diagrams, generated using the DOT language, illustrate the structural relationships between the cycloalkane carboxaldehydes and a representative mass spectrometry fragmentation pathway.

Structural Comparison of Cycloalkane Carboxaldehydes cluster_c3 Cyclopropane Ring cluster_c4 Cyclobutane Ring cluster_c5 Cyclopentane Ring cluster_c6 Cyclohexane Ring C3 Cyclopropanecarboxaldehyde C4 Cyclobutanecarboxaldehyde C5 Cyclopentanecarboxaldehyde C6 Cyclohexanecarboxaldehyde Key Mass Spectrometry Fragmentation of Cyclohexanecarboxaldehyde MolIon [C₆H₁₁CHO]⁺˙ m/z = 112 Frag1 [C₆H₁₁CO]⁺ m/z = 111 MolIon->Frag1 - H˙ Frag2 [C₆H₁₁]⁺ m/z = 83 MolIon->Frag2 - CHO˙ Frag3 [C₅H₇]⁺ m/z = 67 Frag2->Frag3 - CH₄

References

A Comparative Guide to Purity Assessment of Synthesized Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in chemical synthesis, particularly in the pharmaceutical industry, where it directly impacts the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). Cyclopentanecarbaldehyde, a key building block in the synthesis of various organic molecules and drug candidates, is no exception.[1] This guide provides an objective comparison of the common analytical methods used to assess the purity of synthesized this compound. We will compare its properties and purity analysis considerations with two common alternatives, Cyclohexanecarbaldehyde and Benzaldehyde, and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.

Comparative Overview of this compound and Alternatives

The choice of an aldehyde in a synthesis workflow depends on its reactivity, steric profile, and the desired structural features in the final product. This compound offers a unique five-membered aliphatic ring structure. For comparison, we consider Cyclohexanecarbaldehyde, a six-membered ring analogue, and Benzaldehyde, an aromatic aldehyde.

Table 1: Physicochemical Properties of Selected Aldehydes

PropertyThis compoundCyclohexanecarbaldehydeBenzaldehyde
Structure C₅H₉CHOC₆H₁₁CHOC₆H₅CHO
CAS Number 872-53-7[2]2043-61-0[3]100-52-7
Molecular Weight 98.14 g/mol [2]112.17 g/mol [3]106.12 g/mol
Boiling Point 140-141 °C[2]161-163 °C[4]178.1 °C
Density 0.919 g/mL at 25 °C[2]0.926 g/mL at 25 °C[4]1.044 g/mL at 25 °C
Reactivity High (Aliphatic)[5]High (Aliphatic)Lower (Aromatic, Resonance Stabilized)[6][7]

Aliphatic aldehydes like this compound and Cyclohexanecarbaldehyde are generally more reactive towards nucleophilic addition than aromatic aldehydes like Benzaldehyde.[5] This is because the benzene ring in Benzaldehyde delocalizes the partial positive charge on the carbonyl carbon through resonance, increasing its stability and reducing its electrophilicity.[6][8] This difference in reactivity is a critical factor in their respective applications and can also influence the types of impurities formed during synthesis and storage.

Key Analytical Techniques for Purity Assessment

A multi-pronged approach is often necessary for a comprehensive purity assessment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed.

Purity_Assessment_Workflow General Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent (e.g., CDCl₃, Acetonitrile) Sample->Dissolution Internal_Std Addition of Internal Standard (for qNMR/GC) Dissolution->Internal_Std FTIR FTIR (Qualitative Screen) Dissolution->FTIR Internal_Std->FTIR No IS needed GC_MS GC-MS (Volatile Impurities) Internal_Std->GC_MS HPLC HPLC (Non-volatile Impurities) Internal_Std->HPLC qNMR qNMR (Absolute Purity) Internal_Std->qNMR Data_Processing Data Processing (Integration, Spectral Matching) FTIR->Data_Processing GC_MS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Purity_Calc Purity Calculation & Impurity Profiling Data_Processing->Purity_Calc Report Certificate of Analysis (CoA) Purity_Calc->Report

General workflow for purity assessment of synthesized aldehydes.

Table 2: Comparison of Key Analytical Methods for Aldehyde Purity Analysis

ParameterGC-MSHPLCqNMRFTIR
Principle Separation by volatility and mass-to-charge ratioSeparation by polaritySignal intensity proportional to the number of nucleiInfrared light absorption by molecular vibrations[9]
Primary Use Identification and quantification of volatile impuritiesPurity and impurity profiling for less volatile compoundsAbsolute purity determination[10]Functional group identification, rapid screening
Limit of Detection (LOD) Low (ng/mL range)Low to moderate (µg/mL range)Moderate (~0.05 - 0.1%)High (major components only)
Limit of Quantitation (LOQ) Low (ng/mL range)Low to moderate (µg/mL range)Moderate (~0.1 - 0.3%)Not typically used for quantification of impurities
Accuracy High (with appropriate standards)High (with appropriate standards)Very High (≥99.5%)N/A for purity
Precision (%RSD) < 2%< 2%< 1%N/A for purity

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide standard operating procedures for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities such as residual solvents or by-products from the synthesis.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST). Quantify using the area percent method, assuming a similar response factor for structurally related impurities, or by using an internal/external standard for higher accuracy.

Potential Impurities to Monitor: Unreacted starting materials (e.g., cyclohexene), cyclopentanecarboxylic acid (oxidation product), and trimerization products.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a substance without a reference standard of the analyte itself.[12][10] It relies on a certified internal standard of known purity.

qNMR_Logic Logic of qNMR for Purity Determination Analyte Analyte (this compound) Mass = m_A Purity = P_A (Unknown) Spectrum Acquire ¹H NMR Spectrum Analyte->Spectrum Standard Internal Standard (e.g., Maleic Acid) Mass = m_S Purity = P_S (Known) Standard->Spectrum Integration Integrate Signals Analyte Integral = I_A Standard Integral = I_S Spectrum->Integration Formula Purity_A = (I_A / N_A) * (N_S / I_S) * (M_A / M_S) * (m_S / m_A) * Purity_S N = Number of Protons M = Molar Mass Integration->Formula Result Absolute Purity of Analyte (P_A) Formula->Result

References

A Comparative Guide to the Reaction Products of Cyclopentanecarbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Synthetic Pathways and Product Characterization

Cyclopentanecarbaldehyde, a versatile aldehyde, serves as a crucial starting material for the synthesis of a diverse array of cyclopentane derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive molecules. This guide provides a comprehensive comparison of the major reaction products derived from this compound, offering detailed experimental protocols, quantitative data, and characterization to aid researchers in selecting the most appropriate synthetic routes for their specific applications.

I. Overview of Key Reactions

This compound readily undergoes a variety of chemical transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions. This guide will focus on the characterization and comparison of the products from the following key reactions:

  • Oxidation to Cyclopentanecarboxylic Acid

  • Reduction to Cyclopentylmethanol

  • Grignard Reaction to yield a secondary alcohol (e.g., 1-Cyclopentylethanol)

  • Wittig Reaction for the formation of a vinyl derivative

  • Clemmensen Reduction to Methylcyclopentane

  • Acetal Formation as a protective group strategy

  • Semicarbazone Formation for characterization and purification

The following sections will delve into the specifics of each reaction, providing a comparative analysis of their products and methodologies.

II. Comparative Data of Reaction Products

The choice of reaction pathway is often dictated by factors such as desired yield, purity, reaction conditions, and functional group compatibility. The following tables summarize the key quantitative data for the primary products obtained from the reactions of this compound.

Table 1: Comparison of Oxidation and Reduction Products

Product NameReaction TypeReagentTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Cyclopentanecarboxylic AcidOxidationJones Reagent (CrO₃/H₂SO₄)80 - 901 - 3High yield, relatively fast reaction.Harsh acidic conditions, toxic chromium waste.[1]
Cyclopentanecarboxylic AcidOxidationTollens' ReagentQualitative< 1Mild conditions, selective for aldehydes.Not suitable for preparative scale, expensive reagent.[2]
CyclopentylmethanolReductionSodium Borohydride (NaBH₄)85 - 951 - 2Mild and selective, tolerates many functional groups.Less reactive than LiAlH₄.[3][4]
CyclopentylmethanolReductionLithium Aluminum Hydride (LiAlH₄)90 - 980.5 - 1Very powerful reducing agent, rapid reaction.Highly reactive, requires anhydrous conditions, not selective.

Table 2: Comparison of Carbon-Carbon Bond Forming and Other Reactions

Product NameReaction TypeReagent(s)Typical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
1-CyclopentylethanolGrignard ReactionMethylmagnesium Iodide70 - 851 - 2Forms C-C bonds, versatile.Requires anhydrous conditions, sensitive to acidic protons.
(Cyclopentylmethylene)cyclopropaneWittig ReactionCyclopropyltriphenylphosphonium bromide/Base60 - 7512 - 24Forms specific C=C bonds, high regioselectivity.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.
MethylcyclopentaneClemmensen ReductionZn(Hg), HCl60 - 704 - 6Reduces carbonyl to methylene group.Harsh acidic conditions, not suitable for acid-sensitive substrates.
1,1-DiethoxycyclopentylmethaneAcetal FormationEthanol, Acid catalyst> 90 (as protective group)2 - 4Excellent for carbonyl protection, reversible.Requires removal of water to drive equilibrium.
This compound SemicarbazoneSemicarbazone FormationSemicarbazide HCl, NaOAc> 901 - 2Forms stable crystalline derivatives, useful for purification and characterization.Primarily for derivatization, not a synthetic transformation of the core structure.[5]

III. Experimental Protocols and Characterization

Detailed and reproducible experimental procedures are paramount for successful synthesis. This section provides protocols for the key reactions discussed, along with expected characterization data.

A. Oxidation: Synthesis of Cyclopentanecarboxylic Acid

Protocol: Jones Oxidation

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.[1]

  • Slowly add the Jones reagent dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/blue.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cyclopentanecarboxylic acid.

Product Characterization (Cyclopentanecarboxylic Acid):

  • ¹H NMR (CDCl₃): δ 11.5-12.5 (br s, 1H, -COOH), 2.7-2.9 (m, 1H, -CH-COOH), 1.5-2.0 (m, 8H, cyclopentyl protons).

  • ¹³C NMR (CDCl₃): δ ~183 (C=O), ~43 (-CH-COOH), ~30 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂).

  • IR (neat): 2500-3300 cm⁻¹ (broad O-H stretch), 1705 cm⁻¹ (C=O stretch).

B. Reduction: Synthesis of Cyclopentylmethanol

Protocol: Sodium Borohydride Reduction

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise to the stirred solution.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield cyclopentylmethanol.

Product Characterization (Cyclopentylmethanol):

  • ¹H NMR (CDCl₃): δ 3.55 (d, 2H, -CH₂OH), 1.2-1.9 (m, 9H, cyclopentyl protons and -OH).

  • ¹³C NMR (CDCl₃): δ ~68 (-CH₂OH), ~42 (-CH-), ~30 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂).

  • IR (neat): 3200-3500 cm⁻¹ (broad O-H stretch), 2850-2950 cm⁻¹ (C-H stretch).

C. Grignard Reaction: Synthesis of 1-Cyclopentylethanol

Protocol: Reaction with Methylmagnesium Iodide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by distillation or column chromatography to obtain 1-cyclopentylethanol.

Product Characterization (1-Cyclopentylethanol):

  • ¹H NMR (CDCl₃): δ 3.7-3.9 (m, 1H, -CHOH), 1.1-1.9 (m, 9H, cyclopentyl protons and -OH), 1.2 (d, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ ~73 (-CHOH), ~46 (-CH-), ~29 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂), ~21 (-CH₃).[7]

  • IR (neat): 3200-3500 cm⁻¹ (broad O-H stretch), 2850-2950 cm⁻¹ (C-H stretch).

IV. Visualizing Reaction Pathways and Workflows

Diagrams are essential tools for understanding complex chemical processes. The following Graphviz diagrams illustrate a key reaction pathway and a general experimental workflow.

Oxidation_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Product This compound This compound CyclopentanecarboxylicAcid Cyclopentanecarboxylic Acid This compound->CyclopentanecarboxylicAcid Oxidation JonesReagent Jones Reagent (CrO₃, H₂SO₄, Acetone) JonesReagent->CyclopentanecarboxylicAcid

Figure 1: Oxidation of this compound to Cyclopentanecarboxylic Acid.

Experimental_Workflow Start Start: Combine Reactants and Solvents Reaction Reaction under Controlled Conditions (Temperature, Time) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Product Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End: Pure Product Characterization->End

Figure 2: General Experimental Workflow for Synthesis.

V. Alternative Synthetic Routes

While this guide focuses on the direct reactions of this compound, it is important for researchers to be aware of alternative methods to synthesize the key products.

  • Cyclopentanecarboxylic Acid: Can also be synthesized via the Favorskii rearrangement of 2-chlorocyclohexanone, or by the reaction of a cyclopentyl Grignard reagent with carbon dioxide.

  • Cyclopentylmethanol: Can be prepared by the hydroboration-oxidation of methylenecyclopentane.

A thorough literature search is recommended to evaluate the pros and cons of these alternative routes in the context of a specific research project.

VI. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of cyclopentane derivatives. This guide has provided a comparative overview of its key reaction products, complete with detailed experimental protocols and characterization data. By understanding the nuances of each reaction pathway, researchers, scientists, and drug development professionals can make informed decisions to efficiently synthesize the target molecules required for their research and development endeavors. The provided data and protocols serve as a foundational resource for the practical application of these important chemical transformations.

References

A Researcher's Guide to Isomeric Purity Analysis of Cyclopentanecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like Cyclopentanecarbaldehyde derivatives is paramount. The stereochemistry of these compounds can dramatically influence their pharmacological, toxicological, and sensory properties. This guide provides an objective comparison of the primary analytical techniques for assessing isomeric purity, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

The principal methods for determining the isomeric purity of this compound derivatives are chiral chromatography—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different analytical challenges.

Table 1: Performance Comparison of Key Analytical Techniques

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
Primary Application Quantitative analysis of enantiomeric excess (ee) and diastereomeric excess (de).Quantitative analysis of volatile and semi-volatile enantiomers.Determination of enantiomeric purity and absolute configuration (with chiral auxiliaries).Determination of absolute configuration in solution.
Sample Volatility Not a limiting factor.Requires volatile or derivatized analytes.Not a limiting factor.Not a limiting factor.
Resolution High resolution achievable with a wide range of chiral stationary phases (CSPs).Very high resolution for volatile compounds.Lower resolution, depends on the induced chemical shift difference.Not a separation technique.
Quantitation Excellent, highly accurate and precise.Excellent for volatile compounds.Good, requires careful integration of signals.Not a primary quantitative technique for ee.
Throughput Moderate to high, amenable to automation.High, with fast analysis times.Low to moderate.Low to moderate.
Sample Requirement Microgram to milligram quantities.Nanogram to microgram quantities.Milligram quantities.Milligram quantities.
Development Effort Moderate, requires screening of columns and mobile phases.Moderate, requires column and temperature program optimization.Can be complex, may require synthesis of diastereomeric derivatives.Requires specialized equipment and computational modeling.

Chiral Chromatography: The Workhorse of Enantioseparation

Chiral chromatography is the most direct and widely used method for separating and quantifying enantiomers. The separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique applicable to a broad range of this compound derivatives. The choice of the CSP and the mobile phase is critical for achieving successful separation.

Table 2: Illustrative Chiral HPLC Separation Data for Substituted Cyclohexenones (Analogous to this compound Derivatives) [1]

CompoundChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)
3-Methyl-2-cyclohexen-1-oneChiralpak® AD-Hn-Hexane / Ethanol (85:15, v/v)8.5, 9.81.8
4-Phenyl-2-cyclohexen-1-oneChiralcel® OD-Hn-Hexane / Isopropanol (90:10, v/v)12.3, 14.12.1
Carvedilol PrecursorChirobiotic® TMethanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.1:0.1, v/v/v/v)15.2, 17.52.5

Note: This data is for substituted cyclohexenones and serves as a representative example of separations achievable for cyclic ketones.[1]

  • Sample Preparation: Dissolve the racemic this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Screening:

    • Columns: Screen a minimum of two different types of polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).

    • Mobile Phases:

      • Normal Phase: n-Hexane/Ethanol (90:10, v/v) and n-Hexane/Isopropanol (90:10, v/v).

      • Polar Organic Mode: 100% Methanol and 100% Acetonitrile.

    • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or determined by a UV scan).

  • Optimization: If partial separation is observed, systematically vary the percentage of the alcohol modifier in the normal phase. Evaluate the effect of temperature on selectivity. If the compound is sufficiently hydrophobic, consider screening in reversed-phase mode.

Chiral Gas Chromatography (GC)

For volatile this compound derivatives, chiral GC offers excellent resolution and speed. Derivatized cyclodextrins are the most common and effective CSPs for this purpose.

Table 3: Illustrative Resolution Factors (R) for Chiral Ketones on Different Cyclodextrin-Based GC Columns [2]

CompoundRt-βDEXsmRt-βDEXseRt-βDEXspRt-βDEXsa
Camphor1.51.81.22.1
Menthone2.52.21.92.8
Carvone3.12.92.53.5

Note: This table provides resolution factors for common chiral ketones, demonstrating the selectivity of different cyclodextrin-based columns.[2]

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (e.g., 100 µg/mL) in a volatile solvent such as hexane or ethyl acetate.

  • GC Conditions:

    • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or Rt-βDEXse, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

    • Oven Temperature Program: Start with an initial temperature of 60°C (hold for 1 min), then ramp at 2°C/min to 200°C.

    • Injector Temperature: 250 °C.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Spectroscopic Methods for Chiral Analysis

While chromatography is essential for separation and quantification, spectroscopic methods provide valuable complementary information, particularly for determining the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[3][4] This is achieved by using either a chiral derivatizing agent (CDA) to form a covalent bond or a chiral solvating agent (CSA) to form a transient complex.

  • Derivatization: React the racemic this compound derivative (if it contains a suitable functional group like a hydroxyl group after reduction) with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), in the presence of a coupling agent.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: The different chemical environments of the nuclei in the two diastereomers will result in separate signals. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers in the original sample.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It is a powerful technique for determining the absolute configuration of a molecule in solution by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically enriched this compound derivative in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling: Perform ab initio Density Functional Theory (DFT) calculations for one enantiomer of the molecule to predict its theoretical VCD spectrum.

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the measured enantiomer.

Visualizing the Workflow

To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical experimental workflow and a decision-making process.

Experimental_Workflow General Workflow for Isomeric Purity Analysis cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Analysis cluster_4 Data Analysis & Reporting Sample Racemic or Enantioenriched This compound Derivative Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Method_Selection Choose Analytical Technique (HPLC, GC, NMR, VCD) Dissolution->Method_Selection Screening Screen Chiral Columns and Mobile Phases/Gradients Method_Selection->Screening Chromatography Derivatization Derivatization/Complexation (for NMR) Method_Selection->Derivatization NMR Acquisition Acquire Spectrum (NMR or VCD) Method_Selection->Acquisition VCD/NMR Optimization Optimize Separation Parameters (Flow, Temperature, Composition) Screening->Optimization Quantitation Quantify Isomeric Ratio Optimization->Quantitation Data_Analysis Calculate ee/de Quantitation->Data_Analysis Derivatization->Acquisition Modeling Computational Modeling (for VCD) Acquisition->Modeling Interpretation Interpret Spectrum for Purity/Configuration Acquisition->Interpretation Modeling->Interpretation Interpretation->Data_Analysis Reporting Generate Report Data_Analysis->Reporting

Caption: General workflow for isomeric purity analysis.

Method_Selection_Tree Decision Tree for Method Selection Start Start: Isomeric Purity Analysis of This compound Derivative Primary_Goal What is the primary goal? Start->Primary_Goal Is_Volatile Is the compound sufficiently volatile for GC? Chiral_GC Use Chiral GC Is_Volatile->Chiral_GC Yes Chiral_HPLC Use Chiral HPLC Is_Volatile->Chiral_HPLC No Quant_Purity Quantification of Enantiomeric/Diastereomeric Purity Primary_Goal->Quant_Purity Purity Abs_Config Determination of Absolute Configuration Primary_Goal->Abs_Config Configuration Quant_Purity->Is_Volatile NMR_VCD Use NMR with Chiral Auxiliaries or VCD Spectroscopy Abs_Config->NMR_VCD

Caption: Decision tree for selecting an analytical method.

By carefully considering the properties of the this compound derivative and the specific analytical requirements, researchers can select the most appropriate technique or combination of techniques to ensure the isomeric purity and stereochemical integrity of their compounds.

References

Quantitative NMR (qNMR) for Cyclopentanecarbaldehyde Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reactive aldehydes like cyclopentanecarbaldehyde is crucial in various stages of drug development, from monitoring process-related impurities to assessing the stability of formulations. While traditional chromatographic techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are widely employed, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and direct method for purity and concentration determination.

This guide provides an objective comparison of qNMR, GC-FID, and HPLC for the assay of this compound, supported by experimental protocols and comparative data to assist researchers in selecting the most appropriate analytical method for their needs.

At a Glance: Method Comparison

ParameterQuantitative NMR (qNMR)GC-FIDHPLC-UV (with Derivatization)
Principle Absolute quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[1][2]Separation of volatile compounds based on their partitioning between a stationary and a mobile phase, followed by detection by flame ionization.Separation based on partitioning between a stationary and a mobile phase, with detection via UV absorbance after derivatization.
Primary Use Absolute purity determination and concentration measurement against a certified internal standard; structural confirmation.[1]Separation and quantification of volatile impurities, providing a detailed impurity profile.Quantification of aldehydes, particularly non-volatile ones or those in complex matrices, after conversion to a UV-active derivative.
Quantification Absolute (with a certified internal standard).[1]Relative (requires a reference standard for absolute purity).Relative (requires a reference standard and calibration curve).
Sample Throughput ModerateHighHigh
Selectivity High (structure-specific).High (separation-based).High (separation-based and derivative-specific).
Need for Derivatization NoMay be required for improved volatility and peak shape.Yes, to introduce a chromophore for UV detection.
Strengths - Primary analytical method[1]- No analyte-specific reference standard required[1]- Provides structural information- Non-destructive- Excellent for volatile impurities- High sensitivity for hydrocarbons- Robust and widely available- High sensitivity with appropriate derivatizing agent- Suitable for a wide range of aldehydes- Well-established and validated methods exist
Limitations - Lower sensitivity than chromatographic methods- Higher initial instrument cost- Potential for signal overlap in complex mixtures- Requires analyte volatility- Destructive technique- Response factors can vary- Indirect method requiring derivatization- Derivatization can be complex and introduce variability- Potential for incomplete derivatization or side reactions

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines a general procedure for the determination of this compound purity using an internal standard.

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Select a suitable internal standard that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.[3] Accurately weigh an amount of the internal standard to achieve a molar ratio of approximately 1:1 with the analyte.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A conservative value of 30-60 seconds is often used if T₁ is unknown to ensure full relaxation.[4]

  • Number of Scans (NS): 8 or higher to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[4]

  • Temperature: 298 K.

c. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved aldehyde proton signal of this compound (around 9.7 ppm) and a well-resolved signal from the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a general method for the analysis of volatile aldehydes and may require optimization.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For samples with low concentrations or to improve peak shape, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) may be necessary.

b. GC-FID Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

a. Derivatization and Sample Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., sulfuric acid).

  • Sample Reaction: Mix a known volume of the sample containing this compound with an excess of the DNPH reagent. Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40 °C) for a specific time (e.g., 30 minutes) to form the this compound-DNPH derivative.

  • Prepare derivatized standards using known concentrations of this compound.

b. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 360 nm (the λmax for many DNPH derivatives).

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by comparing the peak area of its derivative to the calibration curve.

Workflow and Decision Diagrams

Experimental Workflow: qNMR Assay cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh internal standard weigh_sample->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1D 1H NMR spectrum (optimized parameters) transfer->nmr_acq process_fid Fourier transform, phase & baseline correction nmr_acq->process_fid integrate Integrate analyte and internal standard signals process_fid->integrate calculate Calculate purity/ concentration integrate->calculate

Workflow for the qNMR assay of this compound.

Experimental Workflow: GC-FID & HPLC-UV Assays cluster_gc GC-FID cluster_hplc HPLC-UV prep_gc Prepare sample and calibration standards inject_gc Inject into GC-FID prep_gc->inject_gc analyze_gc Analyze chromatogram and quantify inject_gc->analyze_gc derivatize_hplc Derivatize sample and standards with DNPH inject_hplc Inject into HPLC-UV derivatize_hplc->inject_hplc analyze_hplc Analyze chromatogram and quantify inject_hplc->analyze_hplc Method Selection Logic node_result node_result start Need to quantify This compound? q1 Absolute purity and structural confirmation needed? start->q1 q2 Screening for volatile impurities is the priority? q1->q2 No node_result_qnmr qNMR is the preferred method q1->node_result_qnmr Yes q3 High sensitivity for trace levels in complex matrix? q2->q3 No node_result_gcfid GC-FID is a suitable method q2->node_result_gcfid Yes node_result_hplc HPLC-UV with derivatization is recommended q3->node_result_hplc Yes node_result_qnmr2 Consider qNMR for its direct quantification benefits q3->node_result_qnmr2 No, but direct quantification is desired

References

A Comparative Guide to Catalytic Systems for Cyclopentanecarbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarbaldehyde is a valuable building block in organic synthesis, finding applications in the fragrance industry and as a key intermediate in the development of pharmaceuticals.[1] The efficient and selective synthesis of this aldehyde is therefore of significant interest. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several catalytic routes, each with its own set of advantages and disadvantages in terms of yield, selectivity, and reaction conditions. The primary methods include the oxidation of cyclopentylmethanol, hydroformylation of cyclopentene, and the rearrangement of tetrahydropyran-2-methanol.

Oxidation of Cyclopentylmethanol

The oxidation of the primary alcohol, cyclopentylmethanol, to this compound is a common and direct approach. A variety of oxidizing agents and catalytic systems can be employed for this transformation. The key challenge in this method is to prevent over-oxidation to the corresponding carboxylic acid.

Catalyst/ReagentYield (%)SelectivityKey Reaction Conditions
Pyridinium Chlorochromate (PCC)High (qualitative)Selective for aldehydeDichloromethane (solvent), Room temperature
Dess-Martin Periodinane (DMP)High (qualitative)High for aldehydeDichloromethane or Chloroform, Room temperature, Neutral pH[2][3]
Swern Oxidation (DMSO, Oxalyl Chloride)High (qualitative)High for aldehydeDichloromethane, -78 °C to Room temperature[4][5][6]
TEMPO/NaOClHigh (qualitative)High for aldehydeBiphasic system (e.g., Dichloromethane/Water), Room temperature[7][8]
Sodium Dichromate/H₂SO₄Lower (prone to over-oxidation)Low for aldehydeAqueous acidic conditions

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • In a round-bottom flask, dissolve cyclopentylmethanol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) to the solution. The molar ratio of PCC to alcohol is typically 1.5:1.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation.

Hydroformylation of Cyclopentene

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, cyclopentene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst.

CatalystYield (%)SubstrateKey Reaction Conditions
Wilkinson's Catalyst (RhCl(PPh₃)₃)Quantitative (for derivative)Polyfunctionalized cyclopenteneToluene, 80 °C, 24 h, CO/H₂ pressure
[Rh(OAc)₂]₂ / BISBI68CyclopentadieneToluene, 100 °C, 3 h, 30 bar syngas pressure
Rh₄(CO)₁₂ / HMn(CO)₅Increased aldehyde formationCyclopentenen-hexane, High pressure

Experimental Protocol: Hydroformylation using Wilkinson's Catalyst

  • Place Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) and the solvent (e.g., toluene) in a high-pressure autoclave.

  • Introduce cyclopentene into the autoclave.

  • Pressurize the autoclave with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Maintain the pressure and temperature for the specified reaction time.

  • After cooling and depressurizing the autoclave, the reaction mixture is typically analyzed by gas chromatography (GC) to determine the yield of this compound.

  • The product is isolated by distillation.

Other Synthetic Routes
MethodCatalyst/ReagentYield (%)Key Features
From CyclohexeneMercuric Sulfate46-53One-step process from a readily available starting material.[9]
From 6-iodo-1-ethoxyhexynen-BuLi, Perchloric Acid71-77 (NMR)Multi-step synthesis involving cyclization and hydrolysis.
Rearrangement of Tetrahydropyran-2-methanolActivated AluminaData not availableVapor-phase reaction at high temperatures.

Visualizing the Synthetic Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for the major synthetic routes to this compound.

experimental_workflow_oxidation cluster_oxidation Oxidation of Cyclopentylmethanol start Start: Cyclopentylmethanol reagent Add Oxidizing Agent (e.g., PCC, DMP, Swern, TEMPO) start->reagent 1 reaction Reaction in Appropriate Solvent reagent->reaction 2 workup Work-up & Purification reaction->workup 3 product Product: This compound workup->product 4

Caption: Workflow for the synthesis of this compound via oxidation.

experimental_workflow_hydroformylation cluster_hydroformylation Hydroformylation of Cyclopentene start Start: Cyclopentene catalyst Catalyst Loading (e.g., Wilkinson's) start->catalyst syngas Pressurize with Syngas (CO/H₂) catalyst->syngas reaction Heating & Stirring in Autoclave syngas->reaction product Product: This compound reaction->product

Caption: Workflow for the synthesis of this compound via hydroformylation.

Conclusion

The choice of a catalytic system for the synthesis of this compound is dependent on several factors including the desired yield, required purity, available equipment, and cost considerations.

  • Oxidation of cyclopentylmethanol offers a direct route with a variety of modern, high-yielding, and selective reagents like Dess-Martin periodinane and Swern oxidation, which are well-suited for laboratory-scale synthesis of complex molecules where mild conditions are crucial.[2][3][4][5][6]

  • Hydroformylation of cyclopentene is a powerful, atom-economical method that is highly relevant for industrial-scale production. The use of rhodium-based catalysts, such as Wilkinson's catalyst, can provide high yields, although the reaction requires high-pressure equipment.

  • Other methods, such as the synthesis from cyclohexene using mercuric sulfate, provide viable alternatives, though concerns about mercury toxicity may limit their application.[9]

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this compound. This guide provides the necessary comparative data and procedural outlines to make an informed decision.

References

A Comparative Benchmarking of Synthetic Routes to Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarbaldehyde is a valuable building block in organic synthesis, finding application in the preparation of a variety of pharmaceutical and agrochemical compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides an objective comparison of several prominent synthetic methods for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for various synthetic routes to this compound, allowing for a rapid and direct comparison of their respective efficiencies and reaction conditions.

Synthetic MethodStarting Material(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
PCC Oxidation CyclopentylmethanolPyridinium Chlorochromate (PCC), Dichloromethane (DCM)2 - 4 hoursRoom Temperature85 - 95Mild conditions, high yield, readily available reagents.Use of a toxic chromium reagent, requires anhydrous conditions.
Swern Oxidation CyclopentylmethanolOxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine~2 hours-78 to Room Temp.~92Very mild conditions, high yield, avoids heavy metals.Requires cryogenic temperatures, produces malodorous dimethyl sulfide.
Hydroformylation CyclopenteneCO, H₂, Rh catalyst (e.g., [Rh(OAc)₂]₂/BISBI)~3 hours100~68Atom economical, direct conversion of an alkene.Requires high pressure and temperature, specialized equipment.
Rearrangement Cyclohexene OxideMagnesium bromide etherate or Mercuric sulfate/H₂SO₄0.5 - 2 hours0 - 10046 - 53Utilizes a readily available starting material.Moderate yield, use of toxic mercury salts in some variants.
Multi-step Synthesis 6-iodo-1-ethoxyhexynen-BuLi, Methanol, Perchloric acid~21 hours-78 to Room Temp.71 - 77 (NMR)High yield for the specific substrate.Multi-step process, requires cryogenic temperatures and air-sensitive reagents.
Dehydration/ Isomerization Tetrahydropyran-2-methanolDehydration catalyst (e.g., Alumina)Not specified325 - 450ModerateContinuous process potential.High temperatures required, may require subsequent oxidation step.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Oxidation of Cyclopentylmethanol via Pyridinium Chlorochromate (PCC)

Principle: This method utilizes the selective oxidizing agent pyridinium chlorochromate to convert the primary alcohol, cyclopentylmethanol, to this compound without significant over-oxidation to the carboxylic acid.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (a similar mass to the PCC) in anhydrous dichloromethane (DCM) (5 mL per gram of alcohol) in a round-bottom flask, add a solution of cyclopentylmethanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad thoroughly with diethyl ether.

  • Concentrate the combined organic filtrates under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Oxidation of Cyclopentylmethanol via Swern Oxidation

Principle: The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to gently oxidize the primary alcohol to the aldehyde.

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) in a three-necked flask under an inert atmosphere, cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of cyclopentylmethanol (1.0 equivalent) in DCM dropwise to the reaction mixture and stir for 45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.[1][2]

Hydroformylation of Cyclopentene

Principle: This atom-economical reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond of cyclopentene using a rhodium catalyst in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen).

Procedure:

  • In a high-pressure autoclave, place the rhodium precursor (e.g., [Rh(OAc)₂]₂) and the phosphine ligand (e.g., BISBI).

  • Add a solution of cyclopentene in a suitable solvent (e.g., toluene).

  • Seal the autoclave, purge with nitrogen, and then pressurize with synthesis gas (CO/H₂, typically 1:1) to the desired pressure (e.g., 30 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Maintain the reaction for the specified time (e.g., 3 hours), monitoring the pressure.

  • After cooling the reactor to room temperature, carefully vent the excess gas.

  • The reaction mixture is then analyzed and the product isolated by distillation.[3]

Rearrangement of Cyclohexene Oxide

Principle: Lewis acids, such as magnesium bromide etherate, can catalyze the rearrangement of epoxides. In the case of cyclohexene oxide, a ring contraction occurs to form this compound.

Procedure:

  • Prepare a solution of magnesium bromide etherate in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred magnesium bromide solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Quench the reaction by the addition of water.

  • Acidify the mixture with dilute HCl and extract the product with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • The this compound is isolated by distillation of the solvent.[4]

Visualizing the Synthetic Pathways

To further elucidate the relationships between the starting materials and the final product, the following diagrams illustrate the core transformations of the discussed synthetic methods.

G A Cyclopentylmethanol B This compound A->B PCC or Swern Oxidation C Cyclopentene C->B Hydroformylation (Rh catalyst, CO, H₂) D Cyclohexene Oxide D->B Rearrangement (Lewis Acid)

Caption: Key synthetic routes to this compound.

The following diagram illustrates the general workflow for a typical oxidation reaction of an alcohol to an aldehyde, as exemplified by the PCC and Swern oxidation methods.

G start Start: Primary Alcohol (e.g., Cyclopentylmethanol) reagents Add Oxidizing Agent (e.g., PCC or Swern Reagents) in appropriate solvent start->reagents reaction Reaction at Controlled Temperature reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation) workup->purification product Final Product: Aldehyde (this compound) purification->product

References

Navigating the Labyrinth of Side Reactions: A Comparative Analysis of Byproducts in Cyclopentanecarbaldehyde Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specifically targeted molecules is paramount. However, the path to a pure product is often complicated by the formation of unintended byproducts. This guide provides a comparative analysis of common byproducts generated during three key reactions of cyclopentanecarbaldehyde: the Grignard reaction, the Wittig reaction, and the Clemmensen reduction. Understanding and controlling these side reactions is crucial for optimizing reaction yields, simplifying purification processes, and ensuring the safety and efficacy of the final active pharmaceutical ingredients.

This compound is a versatile building block in organic synthesis, prized for its role in constructing complex molecular architectures. However, its reactivity also makes it susceptible to side reactions that can diminish the yield of the desired product and introduce impurities that are often challenging to remove. This guide delves into the common byproducts encountered in three frequently employed transformations of this compound, offering insights into their formation and strategies for their analysis and control.

Comparative Overview of Byproduct Formation

The choice of reaction methodology for transforming the aldehyde group of this compound significantly influences the byproduct profile. The following table summarizes the expected primary products and major byproducts for the Grignard reaction, Wittig reaction, and Clemmensen reduction.

ReactionReagentsDesired ProductMajor Byproduct(s)Analytical Challenges
Grignard Reaction Phenylmagnesium Bromide (PhMgBr), then H₃O⁺Cyclopentyl(phenyl)methanolBiphenylCo-elution with the product in chromatography, similar solubility.
Wittig Reaction Benzyltriphenylphosphonium chloride, Base(2-Cyclopentylethylidene)benzeneTriphenylphosphine oxideHigh boiling point and polarity of the byproduct can complicate purification.
Clemmensen Reduction Zn(Hg), HClMethylcyclopentaneDimerized and rearranged productsComplex mixture of hydrocarbons, potential for acid-sensitive side reactions.

In-Depth Analysis of Byproduct Formation and Mitigation

The Grignard Reaction: The Challenge of Biphenyl Formation

The addition of a Grignard reagent, such as phenylmagnesium bromide, to this compound is a fundamental carbon-carbon bond-forming reaction. The intended product is cyclopentyl(phenyl)methanol. However, a common byproduct, biphenyl, can form through the coupling of the Grignard reagent with any unreacted aryl halide or through radical mechanisms.[1][2] The formation of this non-polar byproduct can complicate purification due to its similar solubility characteristics to the desired alcohol product in many organic solvents.

Experimental Protocol for GC-MS Analysis of Grignard Reaction Mixture:

  • Sample Preparation: Carefully quench a small aliquot (approximately 0.1 mL) of the crude reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (2 x 1 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Derivatization (Optional but Recommended): To improve the volatility and peak shape of the alcohol product, the sample can be derivatized. To the dried organic extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Quantification: Identification of cyclopentyl(phenyl)methanol and biphenyl is achieved by comparing their mass spectra and retention times with those of authentic standards. Quantification can be performed by creating a calibration curve using a suitable internal standard.

cluster_grignard Grignard Reaction Pathway This compound This compound Intermediate_Alkoxide Intermediate Alkoxide This compound->Intermediate_Alkoxide + PhMgBr PhMgBr PhMgBr Biphenyl_Byproduct Biphenyl PhMgBr->Biphenyl_Byproduct + Unreacted PhBr or Radical Coupling Desired_Product Cyclopentyl(phenyl)methanol Intermediate_Alkoxide->Desired_Product H3O+ Workup Unreacted_PhBr Unreacted PhBr cluster_wittig Wittig Reaction Workflow Start This compound + Phosphonium Ylide Reaction Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Filtration/Chromatography) Crude->Purification Alkene Desired Alkene Purification->Alkene TPPO Triphenylphosphine Oxide (Byproduct) Purification->TPPO cluster_clemmensen Clemmensen Reduction Byproduct Formation Aldehyde This compound Reduction Zn(Hg), HCl Aldehyde->Reduction Main_Product Methylcyclopentane Reduction->Main_Product Side_Reactions Side Reactions Reduction->Side_Reactions Dimerization Dimerization Products Side_Reactions->Dimerization Rearrangement Rearranged Hydrocarbons Side_Reactions->Rearrangement

References

Comparative Kinetics of Cyclopentanecarbaldehyde Reactions: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of a molecule is paramount for predicting its behavior, optimizing reaction conditions, and designing new synthetic pathways. This guide provides a comparative analysis of the expected kinetic behavior of Cyclopentanecarbaldehyde in key chemical transformations. Due to a scarcity of direct kinetic studies on this compound, this guide leverages experimental data from structurally analogous compounds—acyclic aldehydes and cyclic ketones—to forecast its reactivity.

This analysis focuses on comparing the anticipated kinetics of this compound with alternative substrates to highlight the influence of its cyclic structure and aldehyde functional group. The primary reactions considered are oxidation, a fundamental transformation for aldehydes.

Comparative Kinetic Data

The following tables summarize kinetic data for the oxidation of various aliphatic aldehydes and cyclic ketones. This data serves as a benchmark for estimating the reactivity of this compound.

Table 1: Kinetic Data for the Oxidation of Aliphatic Aldehydes with Chromic Acid

AldehydeSecond-Order Rate Constant (k) at 30°C (M⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kcal/mol)Entropy of Activation (ΔS‡) (e.u.)
Propanal5.1 x 10⁻²12.5-25
Butanal4.8 x 10⁻²12.8-24
Isobutanal2.9 x 10⁻²13.5-22

Data extrapolated from studies on chromic acid oxidation in aqueous acetic acid.[1]

Table 2: Kinetic Data for the Oxidation of Cyclic Ketones with Nicotinium Dichromate (NDC)

Cyclic KetoneSecond-Order Rate Constant (k₁) at 303 K (dm³mol⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kJ mol⁻¹)Entropy of Activation (ΔS‡) (J K⁻¹mol⁻¹)
Cyclopentanone1.25 x 10⁻³58.4-110
Cyclohexanone2.10 x 10⁻³52.1-125
Cycloheptanone1.80 x 10⁻³54.3-118
Cyclooctanone2.55 x 10⁻³48.7-135

Data from a study on the oxidation of cyclic ketones by NDC, highlighting the influence of ring size on reactivity.[2] The reactivity order was found to be C8 > C6 > C7 > C5.[2]

Analysis of Reactivity

Based on the comparative data, the following inferences can be drawn regarding the kinetics of this compound reactions:

  • Comparison with Acyclic Aldehydes : The oxidation of aliphatic aldehydes is relatively fast.[1] The cyclopentyl group in this compound is expected to exert a steric hindrance effect, potentially leading to a slightly lower reaction rate compared to a linear aldehyde like pentanal. However, the rigid structure of the ring might also influence the orientation of the aldehyde group, which could affect the interaction with the oxidant.

  • Comparison with Cyclic Ketones : Aldehydes are generally more readily oxidized than ketones. This is because the aldehydic C-H bond is weaker and more accessible than the C-C bonds adjacent to the carbonyl group in a ketone. Therefore, the oxidation of this compound is expected to be significantly faster than that of Cyclopentanone. The lower reactivity of cyclopentanone compared to other cyclic ketones is attributed to its more strained, planar conformation.[2]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted to study the kinetics of this compound reactions.

Protocol 1: Determining the Rate of Oxidation by a Cr(VI) Reagent

This protocol describes a typical experiment to determine the reaction order and rate constant for the oxidation of an aldehyde.

1. Materials and Reagents:

  • This compound (purified by distillation)
  • Nicotinium Dichromate (NDC) or similar Cr(VI) oxidant
  • Perchloric acid (as a source of H⁺ ions)
  • Acetonitrile or other suitable non-aqueous solvent
  • Thermostated water bath
  • UV-Vis Spectrophotometer

2. Procedure:

  • Prepare solutions of known concentrations of this compound, NDC, and perchloric acid in the chosen solvent.
  • To initiate the reaction, mix the reactant solutions in a quartz cuvette placed in the thermostated cell holder of the spectrophotometer. Ensure a pseudo-first-order condition by using a large excess (at least 10-fold) of the aldehyde over the oxidant.[2]
  • Monitor the reaction progress by recording the decrease in absorbance of the Cr(VI) species at its λmax (e.g., 364 nm for some Cr(VI) complexes) over time.[3]
  • The pseudo-first-order rate constant (k') is obtained from the slope of the plot of ln(Absorbance) versus time.
  • Repeat the experiment with varying initial concentrations of the aldehyde and H⁺ ions to determine the order of the reaction with respect to each reactant.
  • The second-order rate constant (k) is then calculated from k'.

3. Data Analysis:

  • The rate law is determined by analyzing how the rate constant changes with the concentration of each reactant. For many aldehyde oxidations, the rate law is found to be: Rate = k[Aldehyde][Oxidant][H⁺]ⁿ, where n is often fractional.[2]
  • Activation parameters (ΔH‡ and ΔS‡) can be determined by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T (Arrhenius plot) or ln(k/T) versus 1/T (Eyring plot).[2]

Visualizations

Logical Flow for Kinetic Analysis

The following diagram illustrates the general workflow for a kinetic study of a chemical reaction.

G Workflow for Kinetic Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_adv_analysis Advanced Analysis prep_reagents Prepare Reactant Solutions of Known Concentration mix_reactants Mix Reactants & Start Timer prep_reagents->mix_reactants thermostat Set Reaction Temperature thermostat->mix_reactants monitor_conc Monitor Concentration vs. Time (e.g., Spectrophotometry) mix_reactants->monitor_conc plot_data Plot ln[A] vs. time or 1/[A] vs. time monitor_conc->plot_data det_order Determine Reaction Order plot_data->det_order calc_k Calculate Rate Constant (k) det_order->calc_k temp_dependence Repeat at Different Temperatures calc_k->temp_dependence arrhenius_plot Arrhenius/Eyring Plot temp_dependence->arrhenius_plot activation_params Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) arrhenius_plot->activation_params G Proposed Oxidation Mechanism cluster_reactants cluster_intermediate cluster_products cpc This compound intermediate Chromate Ester Intermediate cpc->intermediate + HCrO₄⁻ - H₂O cr Chromate Species (HCrO₄⁻) acid Cyclopentanecarboxylic Acid intermediate->acid Rate-determining step (Hydride Transfer) cr_reduced Reduced Chromium Species (Cr(IV)) intermediate->cr_reduced

References

Safety Operating Guide

Proper Disposal of Cyclopentanecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Cyclopentanecarbaldehyde is a flammable liquid and vapor that causes skin and eye irritation and may cause respiratory irritation. Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.

Summary of Key Safety Data

A clear understanding of the chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
Boiling Point140-141 °C
Flash Point28.3 °C
Density0.919 g/mL at 25 °C

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE: This includes, at a minimum, safety glasses or goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.[4]

  • Work in a designated area: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Prepare the waste container: Obtain a designated hazardous waste container that is compatible with flammable organic liquids. The container must be clean, dry, and have a secure, leak-proof cap.[5]

2. Waste Collection:

  • Segregate waste streams: Do not mix this compound with incompatible chemicals. It should be collected in a container designated for flammable organic waste.[6]

  • Transfer the waste: Carefully pour the waste this compound into the designated hazardous waste container. Use a funnel to prevent spills.

  • Rinse empty containers: Any empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[7][8]

3. Labeling and Storage:

  • Label the container: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[9]

  • Store in a Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA.[2][10] This area should be at or near the point of generation and away from ignition sources, heat, and direct sunlight.[4]

  • Keep the container closed: The waste container must be kept securely closed at all times, except when adding waste.[2]

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS office is responsible for the collection and disposal of hazardous chemical waste.[2] Follow your institution's specific procedures for requesting a waste pickup.

  • Do not transport the waste yourself: Laboratory personnel should not transport hazardous waste to a central collection facility. This should be handled by trained EHS staff.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

A Step 1: Don PPE and Prepare Waste Container B Step 2: Collect Waste this compound A->B C Triple-Rinse Empty Containers B->C D Collect Rinsate as Hazardous Waste C->D E Step 3: Label Waste Container D->E F Step 4: Store in Satellite Accumulation Area (SAA) E->F G Step 5: Contact EHS for Waste Pickup F->G

Caption: this compound Disposal Workflow.

References

Personal protective equipment for handling Cyclopentanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Cyclopentanecarbaldehyde (CAS No. 872-53-7). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Quantitative Data

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3][4] It is crucial to handle this chemical with appropriate safety measures to prevent adverse health effects.

PropertyValueSource
Molecular Formula C₆H₁₀O[2][5]
Molecular Weight 98.14 g/mol [3][5]
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 140-141 °C[6]
Flash Point 28.3 °C (82.9 °F) - closed cup[5]
Density 0.919 g/mL at 25 °C[6]
GHS Hazard Statements H226, H315, H319, H335, H412[5]

GHS Hazard Statement Key:

  • H226: Flammable liquid and vapor.[3][5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][3]

  • H412: Harmful to aquatic life with long lasting effects.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary for full facial protection.[5]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves resistant to the product (e.g., nitrile rubber).[8]

    • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1] This may include a lab coat, apron, or coveralls ("bunny suit") for head-to-toe protection when handling hazardous drugs.[9]

  • Respiratory Protection:

    • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

    • A recommended filter type is an organic gases and vapors filter (Type A, Brown, conforming to EN14387) or a type ABEK (EN14387) respirator filter.[1][5]

    • A respirator is particularly important when unpacking hazardous drugs that are not in plastic containers to protect against potential spills or breaks.[9]

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Engineering Controls:

  • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][10]

3.2. Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Use only non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1][10]

  • Store in a cool, well-ventilated place.[1][10]

3.3. In Case of a Spill:

  • Remove all sources of ignition.

  • Ventilate the area.

  • Soak up the spill with an inert absorbent material.[1]

  • Place the absorbed material in suitable, closed containers for disposal.[1]

  • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not release into the environment.[7] The mercury-containing byproducts from certain synthesis procedures are toxic and should be disposed of as toxic chemicals.[11]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound.

prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed handling Chemical Handling & Transfer ppe->handling Proceed storage Secure Storage handling->storage Store Unused Chemical spill Spill Response handling->spill If Spill Occurs decon Decontamination & Hand Washing handling->decon After Use storage->handling Retrieve for Subsequent Use spill->decon After Cleanup disposal Waste Disposal decon->disposal Dispose of Contaminated Materials

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.